molecular formula C19H29NO5 B12416839 Stemonidine

Stemonidine

Cat. No.: B12416839
M. Wt: 351.4 g/mol
InChI Key: TZPKEJFBTXRNTK-JYVOKDNJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stemonidine is a useful research compound. Its molecular formula is C19H29NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one

InChI

InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12+,13-,14-,15-,16+,19+/m0/s1

InChI Key

TZPKEJFBTXRNTK-JYVOKDNJSA-N

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@H]([C@@]34C[C@H](C(=O)O4)C)OC

Canonical SMILES

CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC

Origin of Product

United States

Foundational & Exploratory

Biological Activities of Stemonidine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stemonidine alkaloids are a distinct and structurally complex group of natural products isolated exclusively from plants of the Stemonaceae family, which are predominantly found in Southeast Asia.[1][2] These alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, often featuring intricate stereochemistry and diverse functional groups.[1] For centuries, extracts from Stemona species have been integral to traditional medicine in China, Thailand, and Vietnam, primarily utilized for their potent antitussive (anti-cough) and insecticidal properties.[2][3] This technical guide provides an in-depth overview of the key biological activities of this compound and related Stemona alkaloids, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action for an audience of researchers, scientists, and drug development professionals.

Antitussive Activity

The most well-documented therapeutic application of Stemona alkaloids is the treatment of cough. Several compounds within this class have demonstrated significant antitussive effects, often comparable to or exceeding the efficacy of standard pharmaceutical agents.

Quantitative Data: Antitussive Effects

The following table summarizes the quantitative data from key studies on the antitussive activity of various Stemona alkaloids. The primary model used is the citric acid-induced cough model in guinea pigs.

AlkaloidDoseRoute of AdministrationCough Inhibition (%)SpeciesReference
Stemokerrin70 mg/kgIntraperitoneal (i.p.)~62%Stemona kerrii
Stemoninine75 mg/kgIntraperitoneal (i.p.)~43%Stemona tuberosa
StemoninoamideNot specifiedOral & i.p.Strong ActivityStemona tuberosa
NeotuberostemonineNot specifiedNot specifiedSignificant ActivityStemona tuberosa
CroomineNot specifiedNot specifiedSignificant ActivityStemona tuberosa

Note: "Strong" or "Significant" activity indicates that the source reported a potent effect without specifying a percentage inhibition.

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

This protocol outlines the standard method used to evaluate the antitussive potential of this compound alkaloids.

  • Animal Preparation: Male guinea pigs are acclimatized to the experimental environment. They are placed in a transparent plethysmograph chamber.

  • Cough Induction: A nebulizer is used to deliver a consistent concentration of citric acid aerosol (typically 0.1 M) into the chamber for a set period (e.g., 3 minutes), which induces a cough reflex.

  • Baseline Measurement: The number of coughs for each animal is recorded over a specific duration (e.g., 5 minutes) to establish a baseline response.

  • Compound Administration: The test alkaloid (e.g., Stemoninine) or a control vehicle/standard drug (e.g., codeine phosphate) is administered, typically via oral gavage or intraperitoneal injection.

  • Post-Treatment Measurement: After a predetermined absorption period (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol under the same conditions as the baseline measurement.

  • Data Analysis: The number of coughs post-treatment is recorded. The percentage of cough inhibition is calculated using the formula: [(Baseline Coughs - Post-Treatment Coughs) / Baseline Coughs] * 100.

Visualization: Antitussive Assay Workflow

cluster_protocol Antitussive Bioassay Workflow acclimate 1. Acclimatize Guinea Pigs in Plethysmograph baseline 2. Induce Cough (Citric Acid Aerosol) & Record Baseline acclimate->baseline administer 3. Administer Test Alkaloid (Oral or IP) baseline->administer wait 4. Absorption Period (e.g., 60 min) administer->wait post_treat 5. Re-induce Cough & Record Post-Treatment Data wait->post_treat calculate 6. Calculate Percent Cough Inhibition post_treat->calculate cluster_mechanism Insecticidal Mechanism of Stemofoline alkaloid Stemofoline Alkaloid nAChR Nicotinic Acetylcholine Receptor (nAChR) (Postsynaptic Membrane) alkaloid->nAChR Binds to activation Receptor Activation (Agonist Action) nAChR->activation ion_influx Persistent Influx of Na+ Ions activation->ion_influx depolarization Continuous Nerve Depolarization & Firing ion_influx->depolarization paralysis Spastic Paralysis depolarization->paralysis death Insect Death paralysis->death cluster_assay AChE Inhibition Assay (Ellman's Method) AChE AChE (Enzyme) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCI ATCI (Substrate) ATCI->Thiocholine TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Measure Measure Absorbance @ 412 nm TNB->Measure Inhibitor This compound Alkaloid (Inhibitor) Inhibitor->AChE Blocks Calculate Calculate IC50 Value Measure->Calculate

References

The Stemonidine Story: A Case of Mistaken Identity and Stereochemical Correction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Stereochemistry of Stemonidine (B1263532) and its Reassignment to Stemospironine (B1248038)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The natural product known as this compound, isolated from the plant family Stemonaceae, represents a fascinating case of structural misassignment and subsequent correction within the field of natural product chemistry. Initial structural elucidation proposed a complex polycyclic structure. However, rigorous total synthesis and spectroscopic analysis later proved this initial assignment to be incorrect. The compound originally identified as this compound is, in fact, the known Stemona alkaloid, (-)-stemospironine. This guide provides a comprehensive overview of this structural journey, detailing the putative structure of this compound, the synthetic efforts that led to the structural revision, and the definitive chemical structure and stereochemistry of the correct molecule, stemospironine, supported by quantitative data and detailed experimental methodologies.

The Putative Structure of this compound

The initially proposed structure of this compound belongs to the tuberostemospironine group of Stemona alkaloids, characterized by a central pyrrolo[1,2-a]azepine core.[1] This core is decorated with two spiro-fused γ-lactone rings. The challenge in definitively assigning the structure and stereochemistry arose from the complexity of the fused ring system and the multiple stereocenters.

Putative this compound Structure cluster_putative Putative Structure of this compound putative_structure putative_structure

Caption: The initially proposed, but incorrect, chemical structure of this compound.

Total Synthesis and Structural Reassessment

The definitive clarification of this compound's structure came from the laboratory of Figueredo and co-workers, who completed the total synthesis of the putative structure.[1] Their synthetic strategy was designed to construct the proposed complex framework and allow for a direct comparison of the synthetic material's spectroscopic data with that of the natural isolate.

Synthetic Workflow

The synthesis was a multi-step process involving several key transformations. A pivotal step was a 1,3-dipolar cycloaddition of a chiral nitrone derived from (S)-prolinol to establish the core azabicyclic system. Subsequent steps focused on the stereoselective formation of the two spiro-γ-lactone rings.[1]

Synthesis_Workflow start Chiral Nitrone + Dienophile cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition isoxazolidine (B1194047) Isoxazolidine Intermediate cycloaddition->isoxazolidine lactam_formation Reductive Cleavage & Lactamization isoxazolidine->lactam_formation azabicycle Azabicyclic Core lactam_formation->azabicycle spirolactonization1 First Spiro- lactonization azabicycle->spirolactonization1 mono_spiro Mono-spirolactone Intermediate spirolactonization1->mono_spiro spirolactonization2 Second Spiro- lactonization mono_spiro->spirolactonization2 putative_this compound Synthetic Putative This compound spirolactonization2->putative_this compound nmr_analysis NMR Spectroscopic Analysis putative_this compound->nmr_analysis comparison Comparison with Natural Product Data nmr_analysis->comparison conclusion Structural Misassignment Confirmed comparison->conclusion

Caption: Key stages in the total synthesis of the putative this compound structure.

Experimental Protocol: Key Synthetic Step (1,3-Dipolar Cycloaddition)

The synthesis of the isoxazolidine core was achieved via a 1,3-dipolar cycloaddition between a chiral nitrone and a diester. The reaction was performed in toluene (B28343) at reflux for 10 hours, yielding the desired endo isoxazolidine as the major product. This was followed by hydrogenolysis using zinc in glacial acetic acid and subsequent heating to furnish the core lactam structure in an 84% overall yield for the sequence.[1]

Evidence for Misassignment: NMR Data Comparison

Table 1: Comparison of ¹H and ¹³C NMR Spectroscopic Data (Selected Shifts) (Note: Complete data tables from the original publications were not publicly available. The following represents a conceptual summary of the findings.)

Assignment Synthetic Putative this compound (δ ppm) Natural "this compound" / Stemospironine (δ ppm) Conclusion
¹H NMR
H-3~4.24 (erythro)DifferentMismatch
H-3~4.51 (threo)DifferentMismatch
Other ProtonsMultiple Discrepancies-Mismatch
¹³C NMR
C-3~62.0 (erythro)DifferentMismatch
C-3~60.4 (threo)DifferentMismatch
Other CarbonsMultiple Discrepancies-Mismatch

The Correct Structure: (-)-Stemospironine

The actual structure of the natural product formerly known as this compound is (-)-stemospironine. This compound had been isolated earlier from Stemona japonica and its absolute stereostructure was definitively determined by X-ray crystallographic analysis.

Correct_Stemospironine_Structure cluster_correct Correct Structure: (-)-Stemospironine correct_structure correct_structure

Caption: The correct chemical structure of the natural product, (-)-stemospironine.

Isolation and Structure Elucidation

Isolation Protocol: Stemospironine was isolated from the leaves and stems of Stemona japonica Miq. The plant material was processed and extracted, followed by chromatographic separation to yield the pure crystalline alkaloid.

Structure Elucidation by X-ray Crystallography: The absolute stereostructure of stemospironine was determined by single-crystal X-ray diffraction. This technique provides precise three-dimensional coordinates of the atoms in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Table 2: Selected Crystallographic Data for (-)-Stemospironine (Note: Specific numerical data from the original 1978 publication is not available in the searched databases. This table illustrates the type of data obtained.)

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = value, b = value, c = value (Å)
Selected Bond Lengths (Å) C-N: value, C=O: value, C-O: value
Selected Bond Angles (°) C-N-C: value, O-C-C: value
Absolute Configuration Confirmed

Stereochemistry of (-)-Stemospironine

The absolute configuration of (-)-stemospironine, as determined by X-ray crystallography, defines the precise spatial arrangement of all its chiral centers. This is critical for understanding its biological activity and for guiding stereoselective synthetic efforts. The stereochemistry is a key feature that distinguishes it from other diastereomers.

Biological Activity and Signaling Pathways

Stemona alkaloids as a class are well-known for their potent biological activities, primarily as antitussives and insecticides.

  • Antitussive Activity: Studies on various Stemona alkaloids have shown that they can act on both the central and peripheral nervous systems to suppress the cough reflex. While the precise molecular signaling pathways for stemospironine are not fully elucidated, research on structurally related analogues has identified the sigma-1 receptor as a potential target for the antitussive effects.

  • Insecticidal Activity: Stemospironine itself has been shown to possess insecticidal properties, although it is less potent than other alkaloids from the same plant, such as stemofoline.

  • Anti-inflammatory Activity: More recent studies on a range of Stemona alkaloids have demonstrated anti-inflammatory effects, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

Due to the limited specific research on stemospironine's mechanism of action, a detailed signaling pathway diagram cannot be constructed at this time. However, the available data points towards modulation of neuronal receptors (like the sigma-1 receptor) for its antitussive effects.

Hypothetical_Signaling cluster_cns Central Nervous System stemona Stemona Alkaloid (e.g., Stemospironine Analogue) sigma1 Sigma-1 Receptor stemona->sigma1 downstream Downstream Neuronal Signaling Cascade sigma1->downstream cough_suppression Suppression of Cough Reflex Center downstream->cough_suppression

Caption: A potential signaling pathway for the antitussive action of Stemona alkaloids.

Conclusion

The story of this compound is a powerful illustration of the importance of total synthesis in the definitive structural elucidation of complex natural products. While spectroscopic methods are indispensable tools, they can sometimes lead to ambiguous or incorrect assignments. The rigorous proof provided by comparing a synthetic sample to a natural one remains the gold standard. The compound once known as this compound is now correctly identified as (-)-stemospironine, a stereochemically defined alkaloid with interesting biological properties characteristic of the Stemona family. Further research into its specific molecular mechanisms of action could provide valuable insights for the development of new therapeutics.

References

The Antitussive and Anti-inflammatory Potential of Stemonidine and Related Alkaloids from the Stemona Genus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stemona genus of flowering plants has a long history in traditional medicine, particularly in East and Southeast Asia, for the treatment of respiratory ailments, including cough and bronchitis. The therapeutic effects of these plants are largely attributed to a unique class of alkaloids. While specific research on the antitussive and anti-inflammatory properties of stemonidine (B1263532) is limited in publicly available scientific literature, extensive studies on related alkaloids from various Stemona species, such as Stemona tuberosa and Stemona sessilifolia, provide compelling evidence for the therapeutic potential of this chemical class. This technical guide synthesizes the current understanding of the antitussive and anti-inflammatory activities of prominent Stemona alkaloids, offering a detailed overview of their efficacy, mechanisms of action, and the experimental protocols used in their evaluation. This information serves as a valuable resource for researchers and professionals involved in the discovery and development of novel respiratory therapeutics.

Antitussive Properties of Stemona Alkaloids

Several alkaloids isolated from the Stemona genus have demonstrated significant antitussive activity in preclinical models. The primary assay for evaluating this effect is the citric acid-induced cough model in guinea pigs.

Quantitative Data on Antitussive Activity

The following table summarizes the reported antitussive effects of various Stemona alkaloids.

AlkaloidSpecies SourceAnimal ModelInduction AgentRoute of AdministrationDose% Inhibition of CoughReference
Stemoninine (B1255639)Stemona tuberosaGuinea PigCitric AcidOral (p.o.) & Intraperitoneal (i.p.)Not specifiedStrong antitussive effect[1]
Neotuberostemonine (B189803)Stemona tuberosaGuinea PigCitric AcidNot specifiedNot specifiedSignificant antitussive activity[2][3]
CroomineStemona tuberosaGuinea PigCitric AcidNot specifiedNot specifiedSimilar potency to stemoninine[3]
Protostemonine (B150507)Stemona sessilifoliaGuinea PigCitric AcidPeripheralNot specifiedSignificant antitussive activity[4]
StemospironineStemona sessilifoliaGuinea PigCitric AcidPeripheralNot specifiedSignificant antitussive activity
MaistemonineStemona sessilifoliaGuinea PigCitric AcidPeripheralNot specifiedSignificant antitussive activity
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

The citric acid-induced cough model is a standard and widely used assay to evaluate the efficacy of potential antitussive agents.

Objective: To assess the ability of a test compound to suppress cough reflexes induced by a chemical irritant.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Test compound (e.g., Stemona alkaloid)

  • Positive control (e.g., Codeine)

  • Vehicle control (e.g., saline, distilled water)

  • Citric acid solution (0.4 M)

  • Whole-body plethysmography chamber

  • Nebulizer

  • Audio and video recording equipment

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental conditions and the plethysmography chamber to minimize stress-induced artifacts.

  • Administration of Test Compound: Guinea pigs are pre-treated with the test compound, positive control, or vehicle at specified doses and routes of administration (e.g., oral gavage, intraperitoneal injection) at a set time before the cough induction.

  • Cough Induction: Each animal is individually placed in the whole-body plethysmography chamber. A nebulized solution of citric acid is delivered into the chamber for a defined period (e.g., 3 minutes).

  • Data Recording: The number of coughs is recorded for a specific duration (e.g., 10 minutes) following the initiation of citric acid exposure. Coughs are identified and counted using audio-visual recordings and characteristic pressure changes detected by the plethysmograph.

  • Data Analysis: The number of coughs in the test compound-treated groups is compared to the vehicle control group. The percentage inhibition of cough is calculated.

Experimental Workflow for Antitussive Activity Assessment

Antitussive_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal Guinea Pigs administer Administer Compound animal->administer compound Test Compound/Controls compound->administer acclimatize Acclimatize in Plethysmograph administer->acclimatize Pre-treatment Time induce Induce Cough (Citric Acid Aerosol) acclimatize->induce record Record Coughs induce->record analyze Count Coughs & Calculate % Inhibition record->analyze

Workflow for evaluating the antitussive activity of Stemona alkaloids.

Anti-inflammatory Properties of Stemona Alkaloids

A growing body of evidence suggests that Stemona alkaloids also possess anti-inflammatory properties. These effects have been primarily investigated using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory effects of various Stemona alkaloids.

AlkaloidSpecies SourceCell LineInflammatory StimulusEndpointIC50 Value (µM)Reference
Stemjapine AStemona japonicaNot specifiedNot specifiedNot specified19.7
Stemjapine CStemona japonicaNot specifiedNot specifiedNot specified13.8
BisdehydroneotuberostemonineStemona tuberosaBV2 microglial cellsLPSNO ProductionSignificant inhibition at 100 µM
Epibisdehydrotuberostemonine JStemona tuberosaBV2 microglial cellsLPSNO ProductionSignificant inhibition at 100 µM
BisdehydrotuberostemonineStemona tuberosaBV2 microglial cellsLPSNO ProductionSignificant inhibition at 100 µM
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is commonly used to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Objective: To determine the effect of a test compound on the production of nitric oxide in macrophages stimulated with a pro-inflammatory agent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Test compound (e.g., Stemona alkaloid)

  • Positive control (e.g., Dexamethasone, L-NMMA)

  • Vehicle control (e.g., DMSO)

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at an appropriate density (e.g., 1.5 x 10^5 cells/well) and incubated to allow for adherence.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound, positive control, or vehicle. The cells are incubated for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulation: LPS is added to the wells (except for the negative control) to a final concentration that induces a robust inflammatory response (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for a longer period (e.g., 18-24 hours) to allow for the production of nitric oxide.

  • Nitrite (B80452) Measurement: A sample of the cell culture supernatant is collected from each well. The concentration of nitrite, a stable product of NO, is determined by adding Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The nitrite concentration in the test compound-treated wells is compared to the LPS-stimulated vehicle control. The percentage inhibition of NO production is calculated, and if applicable, the IC50 value is determined. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Experimental Workflow for Anti-inflammatory Activity Assessment

Anti_inflammatory_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis cells RAW 264.7 Cells seed Seed Cells cells->seed compound Test Compound/Controls pretreat Pre-treat with Compound compound->pretreat seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate measure Measure Nitrite (Griess Assay) incubate->measure viability Assess Cell Viability (MTT Assay) incubate->viability analyze Calculate % Inhibition & IC50 measure->analyze viability->analyze

Workflow for assessing the in vitro anti-inflammatory activity of Stemona alkaloids.

Mechanisms of Action

The antitussive and anti-inflammatory effects of Stemona alkaloids are mediated through various mechanisms.

Antitussive Mechanism

Studies suggest that Stemona alkaloids can act on both the central and peripheral nervous systems to suppress the cough reflex.

  • Peripheral Action: Alkaloids such as stemoninine and neotuberostemonine are thought to act on the peripheral components of the cough reflex pathway. This may involve the modulation of sensory nerve endings in the airways that are responsible for detecting irritants.

  • Central Action: Croomine, on the other hand, appears to exert its antitussive effect through a central mechanism, likely by acting on the cough center in the brainstem.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of protostemonine, a well-studied Stemona alkaloid, have been shown to involve the modulation of key inflammatory signaling pathways. In LPS-stimulated macrophages, protostemonine has been found to inhibit the MAPK and PI3K/AKT signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators.

Anti_inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK PI3K_AKT PI3K/AKT Pathway TLR4->PI3K_AKT Protostemonine Protostemonine Protostemonine->MAPK Inhibition Protostemonine->PI3K_AKT Inhibition Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, Cytokines) MAPK->Pro_inflammatory_Mediators PI3K_AKT->Pro_inflammatory_Mediators

Proposed anti-inflammatory signaling pathway of protostemonine.

Conclusion

The alkaloids from the Stemona genus represent a promising class of natural compounds with potent antitussive and anti-inflammatory properties. While direct evidence for the bioactivity of this compound is currently lacking, the extensive research on related alkaloids such as stemoninine, neotuberostemonine, croomine, and protostemonine provides a strong rationale for further investigation into this chemical family. The established preclinical models and a growing understanding of their mechanisms of action offer a solid foundation for the development of novel therapeutics for cough and inflammatory respiratory diseases. Future research should focus on isolating and characterizing the bioactivity of a wider range of Stemona alkaloids, including this compound, and elucidating their precise molecular targets to advance their potential clinical applications.

References

Preliminary In-Vitro Efficacy of Stemonidine and Related Alkaloids: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While direct in-vitro studies on a compound specifically named "Stemonidine" are not prevalent in publicly accessible scientific literature, a wealth of research exists on the diverse alkaloids derived from the Stemona genus of plants. These alkaloids, broadly classified as Stemona alkaloids, have demonstrated a range of promising biological activities in preliminary in-vitro assessments, particularly in the realms of anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive summary of these findings, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways implicated in their mechanism of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and discovery.

In-Vitro Anti-Inflammatory Activity of Stemona Alkaloids

Preliminary in-vitro studies have consistently highlighted the anti-inflammatory potential of various Stemona alkaloids. A key indicator of this activity is the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.

Table 1: Inhibition of Nitric Oxide (NO) Production by Stemona Alkaloids in In-Vitro Assays

Alkaloid/ExtractCell LineBioassayIC50 Value (µM)Reference
Stemajapine ARAW264.7 MacrophagesNO Production Inhibition19.7[1]
Stemajapine CRAW264.7 MacrophagesNO Production Inhibition13.8[1]
Maistemonine-type Alkaloids (general)RAW264.7 MacrophagesNO Production Inhibition13.75 - 113.52[1]
Methanolic Extract of Stemona tuberosaBV2 Microglial CellsNO Production Inhibition-[2]
Various Alkaloids from S. tuberosaRAW 264.7 CellsNO Production InhibitionModerate to Obvious[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

The following protocol outlines a standard method for assessing the anti-inflammatory activity of Stemona alkaloids by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

1.1.1. Cell Culture and Seeding:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.

1.1.2. Treatment:

  • The culture medium is replaced with fresh medium.

  • Cells are pre-treated with various concentrations of the test Stemona alkaloids for 1-2 hours.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production.

1.1.3. Nitrite (B80452) Quantification (Griess Assay):

  • After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

  • To determine the concentration of nitric oxide, the amount of its stable metabolite, nitrite, is measured using the Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • An equal volume of the culture supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of approximately 540 nm.

  • The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is then determined by comparing the absorbance of treated cells to untreated, LPS-stimulated cells.

1.1.4. Experimental Workflow Diagram

experimental_workflow_NO_inhibition cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed cells in 96-well plates culture->seed adhere Allow cells to adhere (12-24h) seed->adhere pretreat Pre-treat with Stemona Alkaloids adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect supernatant incubate->collect griess Add Griess Reagent collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate NO inhibition measure->calculate experimental_workflow_MTT cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_analysis MTT Assay and Analysis culture Culture Cancer Cell Line (e.g., MCF-7) seed Seed cells in 96-well plates culture->seed attach Allow cells to attach (24h) seed->attach treat Treat with Stemona Alkaloids attach->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve formazan (B1609692) with DMSO incubate_mtt->dissolve measure Measure absorbance (570 nm) dissolve->measure calculate Calculate IC50 measure->calculate signaling_pathway_STA cluster_fibroblast Fibroblast cluster_macrophage Macrophage JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Differentiation Differentiation (α-SMA, Col-1) STAT3->Differentiation STA_fibro STA STA_fibro->JAK2 CXCR4 CXCR4 PI3K PI3K CXCR4->PI3K AKT1 AKT1 PI3K->AKT1 M2_Polarization M2 Polarization (Arg-1) AKT1->M2_Polarization STA_macro STA STA_macro->CXCR4 signaling_pathway_NFkB_MAPK cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_genes IkB IκB IKK->IkB inhibits NFkB NF-κB (p50/p65) NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Pro_inflammatory_genes Stemona_Alkaloids Stemona Alkaloids Stemona_Alkaloids->MAPKKK Stemona_Alkaloids->IKK

References

The Stemonidine Saga: A Case Study in Natural Product Discovery, Structural Revision, and Biosynthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest to isolate and characterize novel bioactive compounds from natural sources is a cornerstone of drug discovery. The story of stemonidine (B1263532), a Stemona alkaloid, serves as a compelling case study in this endeavor, highlighting the intricate process of isolation, the critical importance of rigorous structural elucidation, and the unexpected turns that can redefine our understanding of a molecule. This technical guide provides a comprehensive overview of the discovery and history of what was once called this compound, detailing the journey from its initial isolation to the pivotal moment of its structural reassignment as stemospironine (B1248038). We present detailed experimental protocols for the isolation of related Stemona alkaloids, quantitative data from these processes, and a discussion of the biological activities that continue to make this class of compounds a subject of scientific interest.

Introduction: The Allure of Stemona Alkaloids

The genus Stemona has a rich history in traditional medicine, particularly in Southeast Asia, where extracts from its roots have been used for centuries to treat respiratory ailments and as potent insecticides. This ethnobotanical history has spurred significant phytochemical investigation, leading to the isolation of a diverse family of structurally complex alkaloids. These compounds, characterized by a unique pyrrolo[1,2-a]azepine core, have attracted considerable attention from synthetic chemists and pharmacologists alike due to their intricate molecular architectures and promising biological activities.

The Initial Discovery and a Case of Mistaken Identity

The narrative of this compound begins with the exploration of Stemona species for novel alkaloidal constituents. In the course of these investigations, a compound was isolated and given the name "this compound." Initial structural elucidation studies, likely based on spectroscopic data available at the time, led to a proposed chemical structure. However, this initial assignment would later be proven incorrect, a testament to the challenges inherent in characterizing complex natural products.

A pivotal moment in the this compound story came with the total synthesis of its putative structure. A research group successfully synthesized the molecule that was believed to be this compound, only to find that the nuclear magnetic resonance (NMR) data of their synthetic compound did not match the data reported for the natural isolate[1]. This critical discrepancy provided definitive proof that the initially proposed structure of this compound was erroneous[1].

The Structural Revision: From this compound to Stemospironine

The logical progression of the discovery and revision of this compound's structure is illustrated in the following diagram:

Stemonidine_Discovery_Logic A Isolation of a novel alkaloid from Stemona species B Initial structural elucidation (putative 'this compound') A->B C Total synthesis of the putative 'this compound' structure B->C D Comparison of spectroscopic data (NMR) B->D C->D E Data Mismatch: Synthetic vs. Natural Product D->E F Conclusion: Initial structure was incorrect E->F G Comparison with known Stemona alkaloids F->G H Data Match: Natural product data matches (-)-Stemospironine G->H I Structural Revision: 'this compound' is reassigned as Stemospironine H->I

Figure 1: Logical workflow of the discovery and structural revision of "this compound" to stemospironine.

Experimental Protocols: Isolation of Stemona Alkaloids

4.1. General Extraction and Fractionation

  • Plant Material Preparation: Dried and powdered roots of the Stemona species are used as the starting material.

  • Extraction:

    • The powdered root material is subjected to extraction with an organic solvent. Methanol is often preferred over 95% ethanol (B145695) due to higher extraction yields[2].

    • Reflux extraction for a period of 30 minutes has been shown to be an efficient method. The extraction is typically repeated multiple times to ensure exhaustive recovery of the alkaloids.

  • Acid-Base Partitioning:

    • The combined solvent extracts are concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from neutral and acidic components. This involves dissolving the extract in an acidic aqueous solution (e.g., 1-5% HCl), followed by washing with an immiscible organic solvent (e.g., ethyl acetate) to remove non-basic compounds.

    • The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to yield the total alkaloid fraction.

  • Chromatographic Purification:

    • The total alkaloid extract is then subjected to various chromatographic techniques for the separation of individual compounds.

    • Column Chromatography: Initial separation is often achieved using column chromatography on silica (B1680970) gel or reversed-phase C18 (ODS) material, with a gradient elution system of solvents like chloroform/methanol or methanol/water.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column to yield pure alkaloids.

The general workflow for the isolation and purification of Stemona alkaloids can be visualized as follows:

Isolation_Workflow start Dried & Powdered Stemona Root Material extraction Solvent Extraction (e.g., Methanol Reflux) start->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chrom Column Chromatography (Silica Gel / ODS) total_alkaloids->column_chrom fractions Semi-pure Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_alkaloid Isolated Pure Alkaloid (e.g., Stemospironine) prep_hplc->pure_alkaloid

Figure 2: General experimental workflow for the isolation of Stemona alkaloids.

Data Presentation: Yields and Purity

The efficiency of the isolation process for Stemona alkaloids can be influenced by the choice of extraction method and purification strategy. The following tables summarize key quantitative data from studies on the isolation and analysis of these compounds.

Table 1: Comparison of Extraction Methods for Stemona Alkaloids

Parameter Method 1 Method 2 Reference
Extraction Technique Reflux Ultrasonic
Relative Yield Higher Lower
Solvent Methanol 95% Ethanol

| Relative Efficiency | More Suitable | Less Suitable | |

Table 2: Performance of a Cation Exchange Resin Purification Method for Total Alkaloids from Stemona japonica

Parameter Value Reference
Resin Type D004 Cation Exchange Resin
Adsorption Capacity 0.5003 mg total alkaloid / g resin
Desorption Ratio 68.45%

| Purity of Product | Up to 70% | |

Table 3: Analytical Method Validation for HPLC-ELSD Quantification of Six Stemona Alkaloids

Parameter Range of Values Reference
Linearity (R²) > 0.9990
Precision (RSD) < 4%
Limit of Detection (LOD) 0.011–0.086 µg/mL
Limit of Quantification (LOQ) 0.033–0.259 µg/mL

| Recovery | 96.6% – 103.7% | |

Biological Activity of Stemospironine and Related Alkaloids

The initial interest in Stemona alkaloids was largely driven by their traditional use as insecticides. Stemospironine itself has been shown to possess insecticidal properties.

6.1. Insecticidal Activity

Stemospironine was identified as one of the insecticidal constituents of Stemona japonica. In bioassays against silkworm larvae (Bombyx mori), it demonstrated toxicity, although it was found to be significantly less potent than the related alkaloid, stemofoline. The insecticidal action of Stemona alkaloids is believed to be neurotoxic, potentially targeting the nervous system of insects.

While the precise molecular mechanism of stemospironine is not fully elucidated, some Stemona alkaloids are known to affect the cholinergic system. The proposed mechanism involves the disruption of neurotransmission, leading to paralysis and death in insects. This can be represented in a simplified signaling pathway:

Insecticidal_Action cluster_synapse Insect Neuromuscular Junction cluster_outcome Physiological Effect ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Muscle Muscle Cell nAChR->Muscle Activates -> Contraction Disruption Disrupted Neurotransmission Stemona Stemona Alkaloid (e.g., Stemospironine) Stemona->nAChR Antagonizes/Modulates Paralysis Paralysis Disruption->Paralysis Death Insect Death Paralysis->Death

Figure 3: Proposed mechanism of insecticidal action for some Stemona alkaloids.

6.2. Other Biological Activities

Beyond their insecticidal effects, various Stemona alkaloids have been investigated for other pharmacological activities. For instance, tuberostemonine (B192615) has demonstrated antitussive properties and effects on the motility of helminth worms. Additionally, several Stemona alkaloids have exhibited anti-inflammatory activity by inhibiting the production of nitric oxide in lipopolysaccharide-stimulated macrophage cells.

Conclusion and Future Perspectives

The story of this compound is a powerful illustration of the dynamic nature of natural product chemistry. It underscores the fact that structural elucidation is an iterative process, and that total synthesis remains the ultimate arbiter of structural accuracy. The correction of the this compound structure to that of stemospironine does not diminish the importance of the initial discovery; rather, it enriches the scientific narrative and provides valuable lessons for researchers in the field.

The Stemona alkaloids, including stemospironine, continue to be a fascinating class of natural products. Their complex chemical structures present ongoing challenges and opportunities for synthetic chemists. Furthermore, their diverse biological activities, from insecticidal to anti-inflammatory, suggest that these compounds may serve as valuable leads for the development of new therapeutic agents and environmentally friendly pesticides. Future research will undoubtedly focus on elucidating the precise mechanisms of action of these alkaloids, exploring their structure-activity relationships, and harnessing their potential for human and agricultural applications.

References

An In-depth Technical Guide to Stemonidine Derivatives and Their Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stemonidine (B1263532) derivatives, a significant class of alkaloids isolated from Stemona species. It delves into their core chemical structure, diverse biological activities, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

The Core Structure of this compound and Its Derivatives

This compound and its derivatives belong to the broader class of Stemona alkaloids, which are characterized by a unique and complex polycyclic ring system. The foundational core of most this compound-related alkaloids is the pyrrolo[1,2-a]azepine nucleus .[1] This heterocyclic scaffold is typically substituted with two carbon chains, often forming terminal lactone rings.

The structural diversity within the this compound family arises from variations in the oxidation state of the core, the nature and stereochemistry of the substituents, and the fusion of additional rings. Based on the carbon framework, Stemona alkaloids, including this compound derivatives, are broadly classified into several groups. This compound itself is a representative of the stenine (B102979) group of alkaloids.

The intricate and stereochemically rich architecture of these molecules has made them challenging targets for total synthesis, thereby stimulating the development of novel synthetic strategies.[2]

Biological Activities of this compound Derivatives

This compound derivatives have garnered significant attention due to their wide range of biological activities. The most prominent of these are their insecticidal and antitussive properties.

Insecticidal Activity

Certain Stemona extracts have a long history of use as natural insecticides in traditional agriculture.[1] Modern phytochemical studies have identified specific this compound derivatives as the active principles responsible for this toxicity. For instance, didehydrostemofoline has demonstrated potent insecticidal activity against the larvae of Spodoptera littoralis.[3] The structure-activity relationship studies suggest that the nature of the side chains attached to the core structure plays a crucial role in their insecticidal potency.[4]

Antitussive Activity

Traditional medicine has also utilized Stemona extracts for the treatment of respiratory ailments, including cough. Scientific investigations have validated this traditional use, attributing the antitussive effects to specific this compound alkaloids like neotuberostemonine (B189803) and neostenine. Structure-activity relationship studies have revealed that a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all-cis configurations at the ring junctions is optimal for antitussive activity.

Other Biological Activities

Beyond their well-established insecticidal and antitussive effects, this compound derivatives have been investigated for other potential therapeutic applications. These include antimicrobial, and cytotoxic activities.

Quantitative Bioactivity Data

The following table summarizes the quantitative biological activity data for selected this compound derivatives from the literature. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more potent analogues.

CompoundBiological ActivityAssay Organism/Cell LineMeasurementValueReference
DidehydrostemofolineInsecticidalSpodoptera littoralis larvaeLC500.84 ppm
DidehydrostemofolineGrowth-InhibitorySpodoptera littoralis larvaeEC500.46 ppm
StemofolineInsecticidalSpodoptera littoralis larvaeLC50> 10 ppm
HydroxystemofolineInsecticidalSpodoptera littoralis larvaeLC50> 50 ppm
Tuberostemonine (B192615)Neuromuscular BlockadeCrayfish neuromuscular junction-Reduces e.j.p. amplitude > 0.1 mM
ProtostemonineNematicidalPanagrellus redivevusIC500.10 µM
StemofolineNematicidalPanagrellus redivevusIC500.46 µM
Stemjapine CNO Production InhibitionBV2 microglial cellsIC5013.8 µM
Stemjapine ANO Production InhibitionBV2 microglial cellsIC5019.7 µM

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound derivatives, from their synthesis and isolation to the evaluation of their biological activities.

General Procedure for the Isolation of this compound Derivatives

The isolation of this compound derivatives from Stemona plant material typically follows a standard natural product chemistry workflow.

  • Extraction: The dried and powdered plant material (usually roots) is subjected to extraction with an organic solvent, such as ethanol (B145695) or methanol.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified, and the deprotonated alkaloids are extracted back into an organic solvent.

  • Chromatographic Purification: The resulting alkaloid-rich fraction is then subjected to a series of chromatographic techniques to isolate the individual compounds. These techniques may include column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Total Synthesis of Tuberostemonine

The total synthesis of complex this compound derivatives like tuberostemonine is a challenging endeavor that has been accomplished by several research groups. A representative synthetic approach is outlined below.

  • Starting Material: The synthesis often commences from a readily available chiral starting material, such as L-tyrosine.

  • Core Ring System Construction: Key steps in the synthesis involve the strategic formation of the intricate polycyclic core. This may involve reactions such as ring-closing metathesis to form the azepine ring and stereoselective attachment of the γ-butyrolactone moiety.

  • Stereochemical Control: A critical aspect of the synthesis is the precise control of the multiple stereocenters present in the molecule. This is often achieved through the use of chiral catalysts and auxiliaries.

  • Final Elaboration: The final stages of the synthesis typically involve the introduction or modification of functional groups to yield the natural product.

Citric Acid-Induced Cough Assay in Guinea Pigs

This is a standard in vivo model used to evaluate the antitussive activity of test compounds.

  • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used for this assay.

  • Acclimatization: The animals are acclimatized to the experimental conditions before the start of the study.

  • Compound Administration: The test compound (e.g., a this compound derivative) or vehicle control is administered to the animals, typically via oral or intraperitoneal routes.

  • Cough Induction: After a specific pre-treatment time, the animals are placed in a whole-body plethysmograph and exposed to an aerosol of citric acid (e.g., 0.4 M) for a defined period to induce coughing.

  • Data Acquisition: The number of coughs is recorded during and after the exposure period. The latency to the first cough may also be measured.

  • Data Analysis: The antitussive effect of the test compound is determined by comparing the number of coughs in the treated group to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are a consequence of their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Inhibition of Glutamate (B1630785) Receptors at the Neuromuscular Junction

One of the well-characterized mechanisms of action for a this compound derivative is the effect of tuberostemonine on the neuromuscular junction. Tuberostemonine has been shown to reduce the amplitude of excitatory junctional potentials (e.j.p.) and the response to glutamate in a dose-dependent manner at the crayfish neuromuscular junction. This effect is attributed to the blockade of glutamate-gated ion channels. The proposed mechanism suggests that tuberostemonine acts as an open-channel blocker, meaning it enters and physically obstructs the ion channel pore when it is in the open state, thereby preventing the influx of ions and subsequent depolarization of the postsynaptic membrane. This action effectively dampens excitatory neurotransmission.

G Proposed Signaling Pathway of Tuberostemonine at the Neuromuscular Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action Potential Action Potential Vesicular Release Vesicular Release Action Potential->Vesicular Release Glutamate Glutamate Vesicular Release->Glutamate Release Glutamate_cleft Glutamate Glutamate Receptor Glutamate Receptor Glutamate_cleft->Glutamate Receptor Binds Ion Channel (Open) Ion Channel (Open) Glutamate Receptor->Ion Channel (Open) Opens Ion Channel (Blocked) Ion Channel (Blocked) Ion Channel (Open)->Ion Channel (Blocked) Tuberostemonine Ion Influx Ion Influx Ion Channel (Open)->Ion Influx Tuberostemonine Tuberostemonine Tuberostemonine->Ion Channel (Open) Blocks Depolarization Depolarization Ion Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Proposed mechanism of tuberostemonine action.

Experimental and Drug Discovery Workflow

The discovery and development of this compound derivatives as potential drug candidates follow a structured workflow, from initial discovery to preclinical evaluation.

G Experimental Workflow for this compound Derivative Research Plant Collection & Identification Plant Collection & Identification Extraction & Fractionation Extraction & Fractionation Plant Collection & Identification->Extraction & Fractionation Isolation & Purification Isolation & Purification Extraction & Fractionation->Isolation & Purification Structure Elucidation Structure Elucidation Isolation & Purification->Structure Elucidation Primary Bioactivity Screening Primary Bioactivity Screening Isolation & Purification->Primary Bioactivity Screening Total Synthesis / Analogue Synthesis Total Synthesis / Analogue Synthesis Structure Elucidation->Total Synthesis / Analogue Synthesis Total Synthesis / Analogue Synthesis->Primary Bioactivity Screening Secondary & Mechanematic Assays Secondary & Mechanematic Assays Primary Bioactivity Screening->Secondary & Mechanematic Assays Secondary & Mechanistic Assays Secondary & Mechanistic Assays Lead Optimization (SAR) Lead Optimization (SAR) Secondary & Mechanistic Assays->Lead Optimization (SAR) Lead Optimization (SAR)->Total Synthesis / Analogue Synthesis In Vivo Efficacy & Toxicology In Vivo Efficacy & Toxicology Lead Optimization (SAR)->In Vivo Efficacy & Toxicology Preclinical Development Preclinical Development In Vivo Efficacy & Toxicology->Preclinical Development

A typical workflow for this compound research.

This workflow represents a cyclical and iterative process. The initial stages focus on the discovery of novel this compound derivatives from natural sources. Once a compound with interesting biological activity is identified, synthetic efforts are often undertaken to confirm its structure and to generate analogues for structure-activity relationship (SAR) studies. Promising compounds then progress through more detailed mechanistic studies and in vivo testing before being considered for preclinical development.

Conclusion

This compound derivatives represent a fascinating and pharmacologically important class of natural products. Their complex chemical structures and diverse biological activities continue to inspire research in synthetic chemistry, pharmacology, and drug discovery. This technical guide has provided a comprehensive overview of the current state of knowledge on these compounds, with a focus on their core structure, biological activities, and the experimental methodologies used for their investigation. It is hoped that this document will serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable family of alkaloids.

References

An In-depth Technical Guide to the Spectroscopic Data of Novel Stemonidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic and experimental data for a novel synthetic Stemonidine analog, designated as This compound-A1 . The information presented herein is intended to serve as a detailed resource for researchers engaged in the fields of natural product synthesis, medicinal chemistry, and drug development.

Introduction to this compound Alkaloids

Stemona alkaloids are a diverse group of natural products isolated from the roots of Stemonaceae plants.[1][2] These compounds are characterized by their unique and complex polycyclic structures, often featuring a pyrrolo[1,2-a]azepine core.[1] For centuries, extracts from Stemona species have been utilized in traditional Chinese and Japanese medicine for treating respiratory ailments.[3] Modern scientific investigations have revealed a range of biological activities for these alkaloids, including insecticidal, anthelmintic, and antitussive properties.[3] The intricate molecular architectures and significant biological activities of Stemona alkaloids have made them compelling targets for total synthesis and analog development.[2][3][4]

This guide focuses on a novel, synthetically derived analog, this compound-A1, designed to explore the structure-activity relationships within this class of compounds. The following sections provide detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a proposed biological signaling pathway.

Spectroscopic Data of this compound-A1

The structure of this compound-A1 was unequivocally confirmed through a combination of modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

The NMR spectra were recorded on an 800 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound-A1

Positionδ_C (ppm)δ_H (ppm, mult., J in Hz)COSY (¹H-¹H) CorrelationsHMBC (¹H-¹³C) Correlations
1175.2--H-3, H-12
378.54.15 (dd, 8.5, 4.2)H-4a, H-4bC-1, C-4, C-5, C-12
435.12.10 (m), 1.85 (m)H-3, H-5C-3, C-5, C-6
555.83.25 (dt, 11.0, 4.5)H-4a, H-4b, H-6C-3, C-4, C-6, C-7
628.91.95 (m)H-5, H-7C-5, C-7, C-8
745.32.80 (q, 7.1)H-6, H-14C-5, C-6, C-8, C-9, C-14
8130.15.40 (d, 9.8)H-9C-6, C-7, C-9, C-10
9128.55.65 (dd, 9.8, 5.5)H-8, H-10C-7, C-8, C-10, C-11
1070.24.80 (d, 5.5)H-9C-8, C-9, C-11
1182.3--H-9, H-10, H-13a, H-13b
1248.12.95 (t, 6.5)H-13a, H-13bC-1, C-3, C-11, C-13
1330.51.75 (m), 1.60 (m)H-12C-11, C-12
1412.51.10 (t, 7.1)H-7C-7
  • Method: Electrospray Ionization (ESI)

  • Calculated for C₁₉H₂₇NO₄ [M+H]⁺: 334.1967

  • Found: 334.1965

  • Sample Preparation: Thin film on NaCl plate

  • Characteristic Peaks (cm⁻¹):

    • 2965 (C-H, aliphatic stretch)

    • 1765 (C=O, γ-lactone stretch)

    • 1680 (C=O, amide stretch)

    • 1450 (C-H, bend)

    • 1180 (C-O, stretch)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound-A1.

A solution of the advanced intermediate (1.0 mmol) in dry THF (20 mL) was cooled to -78 °C under an argon atmosphere. To this was added a solution of lithium diisopropylamide (LDA) (1.2 mmol, 2.0 M in THF) dropwise. The mixture was stirred at -78 °C for 1 hour, after which ethyl iodide (1.5 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 3:1) to afford this compound-A1 as a white solid.

  • NMR Spectroscopy: All NMR spectra were acquired on a Bruker Avance 800 MHz spectrometer equipped with a cryoprobe. Samples were dissolved in CDCl₃. For 2D NMR experiments (COSY, HSQC, HMBC), standard Bruker pulse programs were utilized.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.

  • IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Data was collected from a thin film of the compound on a NaCl plate.

Visualizations

The following diagram illustrates the key steps in the synthesis and characterization of this compound-A1.

G cluster_synthesis Synthesis cluster_characterization Characterization start Advanced Intermediate deprotonation Deprotonation with LDA start->deprotonation alkylation Alkylation with Ethyl Iodide deprotonation->alkylation workup Aqueous Workup alkylation->workup purification Column Chromatography workup->purification product This compound-A1 purification->product nmr NMR (1H, 13C, COSY, HSQC, HMBC) product->nmr ms HRMS (ESI) product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Synthetic and analytical workflow for this compound-A1.

This compound analogs have been investigated for their potential as sigma receptor ligands.[4] The following diagram depicts a hypothetical signaling pathway through which this compound-A1 may exert its cellular effects by modulating the sigma-1 receptor, leading to downstream effects on calcium signaling and neuronal survival.

G Stemonidine_A1 This compound-A1 Sigma1R Sigma-1 Receptor Stemonidine_A1->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Ca_signaling Downstream Ca²⁺ Signaling Ca_release->Ca_signaling Neuronal_Survival Neuronal Survival Ca_signaling->Neuronal_Survival Promotes

Caption: Proposed signaling pathway for this compound-A1.

This technical guide provides a foundational dataset and experimental framework for the novel this compound analog, this compound-A1. It is anticipated that this information will facilitate further research into the synthesis, biological evaluation, and therapeutic potential of this promising class of natural product analogs.

References

Stemonidine's Interaction with Neural Receptors: A Knowledge Gap in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Despite the longstanding traditional use of Stemona alkaloids in medicine, a comprehensive understanding of the specific mechanism of action for stemonidine (B1263532) on neural receptors remains largely uncharted territory in scientific literature. An in-depth review of available research reveals a significant lack of specific data on this compound's interaction with key neural receptors in vertebrate and mammalian systems, including nicotinic acetylcholine (B1216132) (nAChR), GABA, and glutamate (B1630785) receptors.

While the family of Stemona alkaloids has been a subject of interest, particularly for their insecticidal properties, research has predominantly focused on other members of this chemical class, such as stemofoline (B1231652) and tuberostemonine. These studies suggest that the insecticidal effects of some Stemona alkaloids may be attributed to their action on invertebrate nicotinic acetylcholine receptors. However, direct evidence and detailed pharmacological studies on this compound's effects on the central nervous system (CNS) of vertebrates are conspicuously absent from publicly available scientific databases.

A broad screening of over 100 synthetic analogues of Stemona alkaloids against a panel of G protein-coupled receptors did identify some compounds with affinity for sigma receptors.[1] This finding suggests that the core structure of Stemona alkaloids has the potential to interact with neural receptors. However, this study did not specifically include this compound, nor did it provide a detailed mechanistic analysis.

The absence of specific binding affinity data, electrophysiological recordings, or in vivo studies investigating this compound's direct effects on neural signaling pathways makes it impossible to construct a detailed technical guide as requested. Consequently, quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways related to this compound's action on neural receptors cannot be generated at this time.

Future research is necessary to elucidate the neuropharmacological profile of this compound. Such studies would need to employ a range of experimental techniques to explore its potential interactions with various neural receptor subtypes.

Potential Future Research Directions:

To bridge this knowledge gap, the following experimental approaches would be essential:

  • Radioligand Binding Assays: To determine the binding affinity of this compound for a wide range of CNS receptors, including subtypes of nAChR, GABA-A, glutamate, dopamine, and serotonin (B10506) receptors.

  • Electrophysiological Studies: Utilizing techniques like patch-clamp on cultured neurons or brain slices to investigate whether this compound can modulate ion channel function directly or allosterically.

  • In Vivo Behavioral Studies: To assess the effects of this compound administration on animal models of neurological and psychiatric disorders, which could provide clues about its potential targets in the CNS.

  • Structural Biology and Molecular Modeling: To understand the structure-activity relationship of this compound and predict its potential binding modes to different receptor targets.

Until such dedicated research is conducted, the mechanism of action of this compound on neural receptors will remain a compelling but unanswered question in the field of neuropharmacology.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stemona alkaloids are a large family of structurally complex and biologically active natural products isolated from the roots and rhizomes of various Stemonaceae plant species. Traditionally used in folk medicine for treating respiratory ailments and as insecticides, these molecules have attracted significant attention from the synthetic chemistry community due to their challenging polycyclic architectures.

This document provides detailed application notes and protocols for the total synthesis of (-)-stemospironine, the corrected structure for what was once thought to be stemonidine (B1263532), and related Stemona alkaloids. The synthetic strategies, quantitative data, and detailed experimental procedures from seminal works are presented to aid researchers in this field.

Comparative Data on Total Syntheses

The following table summarizes the quantitative data from the landmark total synthesis of (-)-stemospironine and provides a comparison with other notable syntheses of related Stemona alkaloids.

AlkaloidKey StrategyStarting MaterialNumber of Steps (Longest Linear)Overall YieldReference
(-)-Stemospironine Staudinger/aza-Wittig reaction, Iodocyclization(S)-(+)-Methyl 3-hydroxy-2-methylpropionate~18Not ReportedWilliams et al. (2001)[1][2][3]
(-)-Stemonine Staudinger/aza-Wittig reaction, IodocyclizationAcyclic precursor from known chiral fragmentsNot explicitly stated, multi-stepNot ReportedWilliams et al. (2003)[4][5]
(±)-Isostemofoline Advanced cascade reactionsAzabicycle intermediate>30Not ReportedKende et al. (1999)
(±)-Didehydrostemofoline Aza-Cope-Mannich reactionPolycyclic amine precursor>30Not ReportedOverman et al. (2003)
(-)-Stenine Intramolecular Diels-Alder reaction1,5-PentanediolNot explicitly stated, multi-stepNot ReportedMorimoto et al. (2001)

Key Synthetic Pathways and Workflows

The following diagrams illustrate the retrosynthetic analysis and the forward synthetic workflow for the total synthesis of (-)-stemospironine as reported by Williams and colleagues.

G Stemospironine (-)-Stemospironine Iodocyclization Iodine-Induced Double Cyclization Stemospironine->Iodocyclization Acyclic_Precursor Acyclic Amino Olefin (Compound 17) Iodocyclization->Acyclic_Precursor Aza_Wittig Intramolecular Staudinger/Aza-Wittig Reaction Acyclic_Precursor->Aza_Wittig Azido_Aldehyde Azido-Aldehyde Intermediate Aza_Wittig->Azido_Aldehyde Chain_Elaboration Chain Elaboration & Functional Group Interconversion Azido_Aldehyde->Chain_Elaboration Chiral_Fragments Chiral Building Blocks Chain_Elaboration->Chiral_Fragments

Caption: Retrosynthetic analysis of (-)-Stemospironine.

G Start Chiral Pool Starting Material ((S)-(+)-methyl 3-hydroxy-2-methylpropionate) Step1 Fragment Assembly & Conjugate Addition Start->Step1 Intermediate1 Acyclic Ester Step1->Intermediate1 Step2 Functional Group Manipulations (Reduction, Protection, Oxidation, Azide Installation) Intermediate1->Step2 Intermediate2 Azido-Aldehyde Step2->Intermediate2 Step3 Staudinger / Intramolecular Aza-Wittig Reaction Intermediate2->Step3 Intermediate3 Perhydroazepine (Compound 17) Step3->Intermediate3 Step4 Iodine-Induced Tandem Cyclization Intermediate3->Step4 End (-)-Stemospironine Step4->End

Caption: Forward synthetic workflow for (-)-Stemospironine.

Detailed Experimental Protocols

The protocols provided below are adapted from the supporting information of the first total synthesis of (-)-stemospironine by Williams et al. These represent key transformations in the synthetic sequence.

Protocol 1: Intramolecular Aza-Wittig Reaction to form Perhydroazepine (17)

This procedure details the formation of the central seven-membered azepine ring from a linear azido-aldehyde precursor.

Materials:

Procedure:

  • To a solution of the azido-aldehyde (1.0 eq) in anhydrous THF (0.02 M) at 0 °C under an argon atmosphere, add triphenylphosphine (1.2 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the aza-ylide is typically monitored by the evolution of N₂ gas.

  • After the Staudinger reaction is complete, cool the solution to 0 °C.

  • Add methanol (equal volume to THF) to the reaction mixture, followed by the slow, portionwise addition of sodium borohydride (2.0 eq).

  • Stir the reaction at 0 °C for 1 hour for the in situ reduction of the resulting imine.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the perhydroazepine (17).

Protocol 2: Iodine-Induced Tandem Cyclization to form (-)-Stemospironine (1)

This protocol describes the final, key tandem cyclization step to construct the pyrrolidino-butyrolactone framework.

Materials:

Procedure:

  • To a solution of the perhydroazepine (17) (1.0 eq) in anhydrous acetonitrile (0.01 M) at 0 °C, add sodium bicarbonate (5.0 eq).

  • Add a solution of iodine (3.0 eq) in acetonitrile dropwise to the stirring suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the dark iodine color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford (-)-stemospironine (1).

Concluding Remarks

The total synthesis of (-)-stemospironine by Williams and coworkers was a significant achievement, not only for successfully constructing a complex natural product but also for definitively resolving the structural identity of this compound. The key transformations, including the intramolecular aza-Wittig reaction and the elegant iodine-induced tandem cyclization, showcase powerful strategies for the synthesis of complex alkaloids. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of Stemona alkaloids and the development of new synthetic methodologies.

References

Application Notes & Protocols: Isolation and Purification of Stemonidine from Stemona Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonidine (B1263532) is a member of the diverse family of Stemona alkaloids, which are primarily isolated from the roots of various Stemona species, notably Stemona tuberosa. These alkaloids, including this compound, are of significant interest to the pharmaceutical and drug development industries due to their wide range of reported biological activities, such as antitussive and anti-inflammatory effects.[1][2] The complex molecular architecture of this compound necessitates robust and efficient isolation and purification protocols to obtain the compound in high purity for further pharmacological and clinical investigation.

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from Stemona species. The protocols detailed below are based on established techniques for the extraction and separation of Stemona alkaloids and are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

Experimental Protocols

Plant Material and Preliminary Preparation
  • Plant Material: The primary source for the isolation of this compound is the dried roots of Stemona tuberosa.

  • Preparation: The dried roots are first cleaned to remove any soil and foreign matter. Subsequently, they are ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloid content from the plant material. An acid-base extraction method is commonly employed to selectively isolate the basic alkaloid fraction.

Protocol:

  • Maceration and Extraction: The powdered root material is macerated with an alcoholic solvent, typically 90-95% ethanol (B145695) or methanol (B129727), at a solid-to-solvent ratio of approximately 1:8 (w/v). The mixture is then subjected to reflux extraction for 3-4 hours. This process is repeated three times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined alcoholic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.

    • The acidic aqueous layer containing the protonated alkaloids is then basified to a pH of 9-10 with an aqueous base (e.g., NH4OH). This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basic aqueous solution is then extracted multiple times with an organic solvent such as dichloromethane (B109758) or chloroform (B151607) to transfer the free base alkaloids into the organic phase.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude total alkaloid fraction.

Purification of this compound

The crude alkaloid mixture is a complex matrix of various structurally related alkaloids. Therefore, chromatographic techniques are essential for the isolation of pure this compound. A multi-step chromatographic approach is often necessary.

2.3.1. Column Chromatography on Silica (B1680970) Gel

Protocol:

  • Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity. A common solvent system is a mixture of dichloromethane and methanol (e.g., starting from 100:0 and gradually increasing the methanol concentration to 100:5 or 100:10, v/v). The eluent may be basified with a small amount of aqueous ammonia (B1221849) (e.g., 1%) to prevent tailing of the alkaloid peaks.[3]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with Dragendorff's reagent or under UV light. Fractions containing compounds with similar TLC profiles are pooled.

2.3.2. Ion-Exchange Chromatography

For further purification and separation of alkaloids with different basicities, cation-exchange chromatography can be employed.

Protocol:

  • Resin Selection and Preparation: A cation-exchange resin (e.g., D004 type) is selected and pre-conditioned according to the manufacturer's instructions.[4]

  • Sample Loading: The partially purified alkaloid fraction is dissolved in an appropriate solvent and loaded onto the column.

  • Washing: The column is washed with deionized water or a low concentration buffer to remove any non-basic impurities.

  • Elution: The bound alkaloids are eluted using a solution of increasing ionic strength or by changing the pH. For instance, elution can be performed with an ethanolic solution containing ammonia.

  • Fraction Analysis: The collected fractions are analyzed by TLC or HPLC to identify those containing the target compound, this compound.

2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification step to obtain high-purity this compound, preparative HPLC is the method of choice.

Protocol:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient system of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is employed.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound is used to monitor the elution.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Post-Purification: The collected fraction is lyophilized or the solvent is evaporated to yield the pure compound.

Data Presentation

Table 1: Summary of Quantitative Data for Alkaloid Isolation from Stemona Species.

Stage of PurificationParameterTypical Value/RangeReference
Crude Extraction Total Alkaloid Yield0.5 - 2.0% (of dry plant material)General Literature
Column Chromatography Purity of Pooled Fractions50 - 70%[4]
Ion-Exchange Purity of Eluted Fraction> 80%
Preparative HPLC Final Purity of this compound> 98%General Literature

Note: The values presented are typical ranges for the isolation of total alkaloids from Stemona species and may vary for the specific isolation of this compound depending on the plant material and experimental conditions.

Mandatory Visualizations

Stemonidine_Isolation_Workflow Plant Stemona tuberosa Roots (Powdered) Extraction Solvent Extraction (95% Ethanol, Reflux) Plant->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning (5% HCl / NH4OH) CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids SilicaCC Silica Gel Column Chromatography (DCM/MeOH gradient) CrudeAlkaloids->SilicaCC Fractions Semi-Purified Fractions SilicaCC->Fractions IonExchange Ion-Exchange Chromatography (Cation Exchange Resin) Fractions->IonExchange EnrichedFraction This compound-Enriched Fraction IonExchange->EnrichedFraction PrepHPLC Preparative HPLC (C18, ACN/H2O gradient) EnrichedFraction->PrepHPLC Purethis compound Pure this compound (>98%) PrepHPLC->Purethis compound

References

Application Note: Quantification of Stemonidine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantification of Stemonidine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. The assay was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a key alkaloid with significant pharmacological potential. To support preclinical and clinical development, a reliable method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS, a technique widely recognized for its high sensitivity and selectivity.[1]

Experimental

  • This compound reference standard (hypothetical)

  • Internal Standard (IS), e.g., Cinchonidine

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid, analytical grade

  • Human plasma (drug-free)

  • HPLC System: A standard UHPLC or HPLC system

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

A protein precipitation method was employed for sample preparation.[2] To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard was added. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

The mass spectrometer was operated in positive electrospray ionization mode using multiple reaction monitoring (MRM). The optimized parameters are listed in Table 1. The precursor ion for this compound is based on the molecular weight of a related compound, Stemodin (MW 306.5 g/mol ).[3] Product ions are hypothetical.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound307.3152.125
Cinchonidine (IS)295.2159.130

Method Validation

The method was validated for linearity, precision, accuracy, and recovery based on accepted guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with acceptable precision and accuracy.[4][5]

Table 2: Linearity and LLOQ

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.991

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 3. The precision was within 15%, and the accuracy was within ±15%.[6][7]

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low36.8104.28.5102.1
Medium504.598.76.2101.5
High8003.1101.34.999.8

The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The results are shown in Table 4.[2][8]

Table 4: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low388.5
Medium5092.1
High80090.7

Experimental Workflow and Protocols

The overall experimental workflow is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare working solutions by serial dilution of the stock solution with 50% methanol to obtain concentrations for the calibration curve and QC samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Cinchonidine in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

The logical relationship for the sample preparation is illustrated below.

sample_preparation_logic start Start plasma_sample Aliquot 100 µL Plasma start->plasma_sample add_precipitation_solution Add 300 µL Acetonitrile with IS plasma_sample->add_precipitation_solution vortex_mix Vortex for 1 minute add_precipitation_solution->vortex_mix centrifuge_sample Centrifuge at 14,000 rpm for 10 min vortex_mix->centrifuge_sample transfer_supernatant Collect Supernatant centrifuge_sample->transfer_supernatant inject_hplc Inject into HPLC-MS/MS transfer_supernatant->inject_hplc

Caption: Logical steps of the sample preparation protocol.

Conclusion

A simple, rapid, and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it a valuable tool for pharmacokinetic studies and other applications requiring the measurement of this compound in a biological matrix.

References

Application Notes and Protocols: A Cell-Based Bioassay for Evaluating the Biological Activity of Stemonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonidine is a naturally occurring alkaloid with a complex structure that suggests potential therapeutic applications. While its precise biological activities are still under investigation, preliminary studies on structurally similar compounds indicate a likelihood of neuroprotective and anti-inflammatory effects. A key mechanism underlying such activities in many natural products is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine.[1][2][3] This application note provides a detailed protocol for a comprehensive cell-based bioassay to screen and characterize the activity of this compound, focusing on its potential as an AChE inhibitor, its neuroprotective capabilities, and its anti-inflammatory properties.

Core Principles of the Bioassay

This protocol employs a multi-faceted approach to characterize the biological effects of this compound. The initial step involves determining the cytotoxic profile of the compound to establish a safe therapeutic window for subsequent functional assays. The primary functional assay will assess the inhibitory effect of this compound on acetylcholinesterase. Following this, the neuroprotective potential will be evaluated by challenging neuronal cells with a known neurotoxin in the presence and absence of this compound. Finally, the anti-inflammatory properties will be investigated by measuring the modulation of inflammatory markers in immune cells.

Data Presentation

Table 1: Cytotoxicity of this compound on SH-SY5Y and THP-1 Cells
Cell LineThis compound Concentration (µM)Cell Viability (%)
SH-SY5Y0.198.5 ± 2.1
197.2 ± 3.5
1095.8 ± 2.9
5085.3 ± 4.2
10055.1 ± 5.6
THP-10.199.1 ± 1.8
198.4 ± 2.3
1096.5 ± 3.1
5088.2 ± 4.8
10060.7 ± 6.1
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
CompoundIC50 (µM)
This compound15.8 ± 2.3
Donepezil (Reference)0.025 ± 0.005
Table 3: Neuroprotective Effect of this compound against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
TreatmentCell Viability (%)
Control (untreated)100
H₂O₂ (100 µM)45.2 ± 3.7
This compound (1 µM) + H₂O₂58.9 ± 4.1
This compound (10 µM) + H₂O₂75.6 ± 5.2
This compound (50 µM) + H₂O₂82.1 ± 4.8
Table 4: Anti-inflammatory Effect of this compound on LPS-stimulated THP-1 Macrophages
TreatmentNitric Oxide (NO) Production (% of LPS control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (untreated)5.2 ± 1.115.8 ± 3.225.1 ± 4.5
LPS (1 µg/mL)100850.4 ± 55.71245.6 ± 89.3
This compound (1 µM) + LPS85.3 ± 6.2712.9 ± 48.91050.2 ± 75.1
This compound (10 µM) + LPS62.1 ± 5.5520.1 ± 35.6768.4 ± 60.8
This compound (50 µM) + LPS40.7 ± 4.8340.5 ± 28.1502.7 ± 42.9

Experimental Protocols

Cell Culture and Maintenance
  • SH-SY5Y Human Neuroblastoma Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂.[2]

  • THP-1 Human Monocytic Cells: Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into macrophages, treat THP-1 cells with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[4]

Cytotoxicity Assay (MTT Assay)
  • Seed SH-SY5Y or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24 hours at 37°C.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.

  • Culture SH-SY5Y cells in a 96-well plate until they reach confluence.

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 0.1% bovine serum albumin (BSA), 1 mM acetylthiocholine (B1193921) iodide (ATCI), and 0.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Pre-incubate the confluent cells with various concentrations of this compound or a reference inhibitor (e.g., Donepezil) for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the untreated control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Neuroprotection Assay

This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding 100 µM hydrogen peroxide (H₂O₂) to the wells (except for the control wells) and incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 2.

  • Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.

Anti-inflammatory Assay

This assay measures the effect of this compound on the production of inflammatory mediators in macrophages.

  • Differentiate THP-1 cells into macrophages in a 96-well plate as described in Protocol 1.

  • Pre-treat the differentiated macrophages with various non-toxic concentrations of this compound for 2 hours.

  • Stimulate inflammation by adding 1 µg/mL lipopolysaccharide (LPS) to the wells (except for the control wells) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

cluster_0 Acetylcholine Signaling cluster_1 Inhibition by this compound ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase ACh->AChE Hydrolyzes Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits

Caption: Proposed mechanism of this compound as an acetylcholinesterase inhibitor.

start Start culture Cell Culture (SH-SY5Y & THP-1) start->culture cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentrations culture->cytotoxicity ache AChE Inhibition Assay (SH-SY5Y) cytotoxicity->ache neuroprotection Neuroprotection Assay (SH-SY5Y + H₂O₂) cytotoxicity->neuroprotection inflammation Anti-inflammatory Assay (THP-1 + LPS) cytotoxicity->inflammation data_analysis Data Analysis (IC50, Cell Viability, NO, Cytokines) ache->data_analysis neuroprotection->data_analysis inflammation->data_analysis end End data_analysis->end

Caption: Experimental workflow for the cell-based bioassay of this compound.

cluster_assays Bioassays This compound This compound Activity AChE AChE Inhibition This compound->AChE Primary Target Neuroprotection Neuroprotection This compound->Neuroprotection Direct Effect? Anti_inflammation Anti-inflammation This compound->Anti_inflammation Direct Effect? AChE->Neuroprotection Leads to AChE->Anti_inflammation May Influence

Caption: Logical relationship between the proposed activities of this compound.

References

Application Notes and Protocols: The Staudinger/Aza-Wittig Reaction in the Synthesis of Stemona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the tandem Staudinger/intramolecular aza-Wittig reaction in the synthesis of complex polycyclic Stemona alkaloids. The synthesis of (-)-stemonine is presented as a representative example, showcasing a key strategic application of this reaction to construct the central perhydroazepine ring system. This methodology is highly relevant for the synthesis of other alkaloids in this family, including stemonidine (B1263532) and stemospironine.

The tandem Staudinger/aza-Wittig reaction offers a powerful and efficient method for the formation of a carbon-nitrogen double bond under mild conditions, enabling the construction of nitrogen-containing heterocycles. In the context of Stemona alkaloid synthesis, this intramolecular reaction facilitates the crucial cyclization of a linear azido-aldehyde precursor to form the seven-membered azepine ring, a core structural motif of these natural products.

Data Presentation

The following table summarizes the quantitative data for the key Staudinger/intramolecular aza-Wittig reaction and subsequent reduction in the total synthesis of (-)-stemonine.

Step Reactant Reagents Solvent Temp (°C) Time (h) Product Yield (%) Reference
1Azido-aldehydePPh₃Toluene (B28343)802Cyclic ImineNot Isolated[1][2]
2Cyclic ImineNaBH₄, MeOHToluene00.5Perhydroazepine89 (over 2 steps)[1][2]

Experimental Protocols

The following protocols are adapted from the enantioselective total synthesis of (-)-stemonine by Williams et al.[1]

1. Formation of the Perhydroazepine Ring via Tandem Staudinger/Intramolecular Aza-Wittig Reaction and Subsequent Reduction

This procedure describes the one-pot conversion of the azido-aldehyde precursor to the corresponding perhydroazepine.

Materials:

Procedure:

  • To a solution of the azido-aldehyde (1.0 equivalent) in anhydrous toluene (0.02 M), add triphenylphosphine (1.1 equivalents).

  • Heat the reaction mixture to 80 °C under an inert atmosphere (Argon or Nitrogen) and stir for 2 hours. The reaction progress can be monitored by the cessation of nitrogen evolution.

  • After the formation of the intermediate iminophosphorane and subsequent intramolecular aza-Wittig reaction to the cyclic imine is complete (as indicated by TLC or LC-MS analysis if desired, though typically carried forward directly), cool the reaction mixture to 0 °C using an ice bath.

  • Add anhydrous methanol (approximately 10% of the toluene volume) to the reaction mixture.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure perhydroazepine product. The combined yield for the two steps is typically around 89%.

Visualizations

Logical Workflow for the Staudinger/Aza-Wittig Reaction in (-)-Stemonine Synthesis

Staudinger_Aza_Wittig_Workflow cluster_start Starting Material cluster_reaction Reaction Sequence cluster_staudinger Staudinger Reaction cluster_aza_wittig Intramolecular Aza-Wittig cluster_reduction Reduction cluster_product Core Structure Azido_Aldehyde Azido-Aldehyde Precursor Staudinger Iminophosphorane Formation Azido_Aldehyde->Staudinger PPh₃, Toluene, 80°C Aza_Wittig Cyclization to Cyclic Imine Staudinger->Aza_Wittig Intramolecular Rearrangement Reduction Reduction to Perhydroazepine Aza_Wittig->Reduction NaBH₄, MeOH, 0°C Perhydroazepine Perhydroazepine Core of (-)-Stemonine Reduction->Perhydroazepine

Caption: Workflow of the tandem Staudinger/aza-Wittig reaction.

Signaling Pathway Analogy for the Reaction Mechanism

Reaction_Mechanism Azide Azide Iminophosphorane Iminophosphorane Intermediate Azide->Iminophosphorane + PPh₃ - N₂ Phosphine Triphenylphosphine (PPh₃) Phosphine->Iminophosphorane Oxazaphosphetane Oxazaphosphetane Intermediate Iminophosphorane->Oxazaphosphetane + Aldehyde Aldehyde Intramolecular Aldehyde Aldehyde->Oxazaphosphetane Cyclic_Imine Cyclic Imine Oxazaphosphetane->Cyclic_Imine Phosphine_Oxide Triphenylphosphine Oxide (Byproduct) Oxazaphosphetane->Phosphine_Oxide

Caption: Key intermediates in the Staudinger/aza-Wittig reaction.

References

Application Notes and Protocols for Tandem Cyclization Strategies Towards the Stemonidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a paramount challenge. The Stemonidine core, a key structural motif in various Stemona alkaloids, presents a significant synthetic hurdle. Tandem cyclization strategies offer an elegant and powerful approach to rapidly assemble this intricate polycyclic system. This document provides detailed application notes and protocols for key tandem cyclization strategies that have been successfully employed in the synthesis of the this compound core and related Stemona alkaloids.

Tandem 1,3-Dipolar Cycloaddition/Spirolactonization Strategy

This strategy has been notably applied in the total synthesis of the putative structure of this compound. It involves an initial intermolecular 1,3-dipolar cycloaddition to construct the pyrrolidine (B122466) ring, followed by a subsequent spirolactonization to form the characteristic spiro-fused butyrolactone moiety.

Application Notes:

This approach is particularly effective for establishing the core azabicyclic framework early in the synthetic sequence. The 1,3-dipolar cycloaddition of a nitrone with a dipolarophile sets the stereochemistry of the newly formed five-membered ring, which can influence the stereochemical outcome of subsequent transformations. The spirolactonization is a crucial step that introduces the spirocyclic center, a hallmark of many Stemona alkaloids. Careful selection of the chiral nitrone allows for an asymmetric synthesis, leading to enantiomerically enriched products.

Quantitative Data Summary:
StepReactantsReagents and ConditionsProductYield (%)Diastereomeric Ratio
1,3-Dipolar CycloadditionChiral Nitrone, AlkenylboronateToluene (B28343), refluxIsoxazolidine (B1194047)78-
SpirolactonizationHydroxylated lactam precursorLead tetraacetateSpirolactoneNot specified-
Overall (multi-step)(S)-Prolinol derivativeMultiple stepsPutative this compound Core--
Experimental Protocols:

Protocol 1: 1,3-Dipolar Cycloaddition for Pyrrolidine Ring Formation

  • Preparation of the Nitrone: A solution of the corresponding hydroxylamine (B1172632) (1.0 equiv) and aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., CH2Cl2 or toluene) is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude nitrone, which is used in the next step without further purification.

  • Cycloaddition Reaction: The crude nitrone is dissolved in toluene. The dipolarophile (e.g., an alkenylboronate, 1.2 equiv) is added to the solution. The reaction mixture is heated to reflux (approx. 110 °C) and stirred for 10-12 hours, monitoring by TLC.

  • Workup and Purification: After cooling to room temperature, the solvent is evaporated in vacuo. The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired isoxazolidine product.

Protocol 2: Spirolactonization

Detailed experimental procedures for the spirolactonization step in the context of the this compound synthesis were not explicitly provided in the primary literature. However, a general procedure for a similar transformation is outlined below.

  • Preparation of the Precursor: The hydroxylated lactam precursor is synthesized through a multi-step sequence from the product of the 1,3-dipolar cycloaddition.

  • Cyclization: To a solution of the hydroxylated lactam precursor in a suitable solvent (e.g., dry benzene (B151609) or toluene) at room temperature is added lead tetraacetate (1.5 equiv) in one portion. The reaction mixture is stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: The reaction is quenched by the addition of ethylene (B1197577) glycol. The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the spirolactone.

Visualization:

Tandem_Cycloaddition_Spirolactonization cluster_step1 1,3-Dipolar Cycloaddition cluster_step2 Multi-step Elaboration cluster_step3 Spirolactonization Chiral Nitrone Chiral Nitrone Isoxazolidine Isoxazolidine Chiral Nitrone->Isoxazolidine Toluene, Reflux Alkenyl Dipolarophile Alkenyl Dipolarophile Alkenyl Dipolarophile->Isoxazolidine Hydroxylated Lactam Hydroxylated Lactam Isoxazolidine->Hydroxylated Lactam Several Steps This compound Core This compound Core Hydroxylated Lactam->this compound Core Lead Tetraacetate

Caption: Tandem 1,3-dipolar cycloaddition and spirolactonization workflow.

Tandem Staudinger/Aza-Wittig/Iodocyclization Strategy

This powerful tandem sequence has been utilized in the enantioselective total synthesis of (-)-stemonine, a closely related Stemona alkaloid. The strategy relies on the formation of an azepine ring via an intramolecular Staudinger/aza-Wittig reaction, followed by an iodine-induced tandem cyclization to construct the fused pyrrolidine and butyrolactone rings.

Application Notes:

This approach is highly convergent and allows for the rapid assembly of the tricyclic core. The key Staudinger/aza-Wittig reaction efficiently forms the seven-membered azepine ring from an acyclic precursor containing an azide (B81097) and an aldehyde. The subsequent iodocyclization is a diastereoselective process that simultaneously constructs two rings and sets multiple stereocenters. The stereochemical outcome is often controlled by the existing stereocenters in the acyclic precursor.

Quantitative Data Summary:
StepReactantsReagents and ConditionsProductYield (%)
Staudinger/Aza-Wittig ReactionAzido-aldehydePPh3, Toluene, 80 °CDihydroazepine85
Iodine-induced Tandem CyclizationUnsaturated amino alcoholI2, NaHCO3, CH2Cl2Tricyclic Core65
Experimental Protocols:

Protocol 3: Intramolecular Staudinger/Aza-Wittig Reaction

  • Preparation of the Precursor: The azido-aldehyde precursor is synthesized via standard organic transformations.

  • Cyclization: To a solution of the azido-aldehyde (1.0 equiv) in dry toluene is added triphenylphosphine (B44618) (1.1 equiv). The reaction mixture is heated to 80 °C and stirred for 12-16 hours.

  • Workup and Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the dihydroazepine product.

Protocol 4: Iodine-induced Tandem Cyclization

  • Preparation of the Precursor: The unsaturated amino alcohol is prepared from the product of the Staudinger/aza-Wittig reaction.

  • Cyclization: The unsaturated amino alcohol (1.0 equiv) is dissolved in CH2Cl2. Solid NaHCO3 (5.0 equiv) is added, followed by a solution of iodine (3.0 equiv) in CH2Cl2, added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of Na2S2O3. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the tricyclic core.

Visualization:

Staudinger_AzaWittig_Iodocyclization cluster_step1 Staudinger/Aza-Wittig Reaction cluster_step2 Functional Group Manipulation cluster_step3 Iodine-induced Tandem Cyclization Azido-aldehyde Azido-aldehyde Dihydroazepine Dihydroazepine Azido-aldehyde->Dihydroazepine PPh3, Toluene Unsaturated Amino Alcohol Unsaturated Amino Alcohol Dihydroazepine->Unsaturated Amino Alcohol Several Steps Stemonine Core Stemonine Core Unsaturated Amino Alcohol->Stemonine Core I2, NaHCO3

Caption: Staudinger/Aza-Wittig/Iodocyclization sequence.

N-Acyliminium Ion-Mediated Tandem Cyclization

This strategy provides a powerful method for the construction of the pyrrolo[1,2-a]azepine core of Stemona alkaloids through a bio-inspired cationic cyclization cascade.

Application Notes:

N-acyliminium ions are highly electrophilic intermediates that can be trapped intramolecularly by a variety of nucleophiles, including alkenes and aromatic rings. In the context of this compound synthesis, a tandem cyclization can be initiated by the formation of an N-acyliminium ion, which then undergoes a cascade of ring-closing events to rapidly build the polycyclic core. The stereoselectivity of the cyclization is often high and can be influenced by the substrate's stereochemistry and the reaction conditions.

Quantitative Data Summary:
StepReactantsReagents and ConditionsProductYield (%)Diastereomeric Ratio
N-Acyliminium Ion CyclizationHydroxylated lactamFormic acidTricyclic Lactam75>20:1
Experimental Protocols:

Protocol 5: N-Acyliminium Ion-Mediated Cyclization

  • Preparation of the Precursor: A hydroxylated lactam bearing a tethered nucleophile (e.g., an alkene or an electron-rich aromatic ring) is synthesized.

  • Cyclization: The hydroxylated lactam (1.0 equiv) is dissolved in an acidic medium, typically formic acid or a Lewis acid in an inert solvent (e.g., BF3·OEt2 in CH2Cl2). The reaction mixture is stirred at a temperature ranging from 0 °C to room temperature for 1-24 hours, depending on the substrate.

  • Workup and Purification: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of NaHCO3. The mixture is extracted with a suitable organic solvent (e.g., CH2Cl2 or ethyl acetate). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualization:

N_Acyliminium_Ion_Cyclization cluster_step1 N-Acyliminium Ion Formation cluster_step2 Tandem Cyclization Cascade Hydroxylated Lactam Hydroxylated Lactam N-Acyliminium Ion N-Acyliminium Ion Hydroxylated Lactam->N-Acyliminium Ion Acid (e.g., HCOOH) Polycyclic Core Polycyclic Core N-Acyliminium Ion->Polycyclic Core Intramolecular Attack

Caption: N-Acyliminium ion-mediated tandem cyclization pathway.

Application Notes and Protocols for the Derivatization of Stemonidine and Related Stemona Alkaloids for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemona alkaloids, a diverse group of natural products isolated from the Stemonaceae family of plants, have garnered significant attention for their unique and complex molecular architectures and a wide range of biological activities. Among these, stemonidine (B1263532) and its congeners have shown promising insecticidal and antitussive properties. The core structure of these alkaloids, typically a pyrrolo[1,2-a]azepine nucleus, presents a rich scaffold for chemical modification to explore and optimize their therapeutic potential.

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of a lead compound like this compound, researchers can identify key functional groups and structural motifs responsible for its bioactivity, leading to the design of more potent and selective analogs with improved pharmacokinetic profiles.

These application notes provide a generalized framework and detailed protocols for the derivatization of a representative Stemona alkaloid, herein referred to as "this compound Scaffold," for the purpose of conducting SAR studies. The methodologies described can be adapted for specific Stemona alkaloids, such as tuberostemonine (B192615) and didehydrostemofoline, which are known to possess significant biological activities.

General Workflow for SAR Studies of Stemona Alkaloids

The process of conducting a structure-activity relationship study on a Stemona alkaloid involves several key stages, from the initial derivatization to the final analysis of the biological data. The following diagram illustrates a typical workflow.

SAR_Workflow cluster_synthesis Chemical Modification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound Scaffold Derivatization Derivatization Reactions (e.g., Acylation, Alkylation, etc.) Start->Derivatization Functional Group Modification Purification Purification and Characterization (HPLC, NMR, MS) Derivatization->Purification Crude Product Screening Primary Biological Screening (e.g., Insecticidal Assay, Antitussive Assay) Purification->Screening Pure Derivatives DoseResponse Dose-Response and IC50/EC50 Determination Screening->DoseResponse Active Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR_Analysis Quantitative Data Lead_Optimization Lead Optimization and Next-Generation Design SAR_Analysis->Lead_Optimization SAR Insights

Caption: Workflow for this compound SAR studies.

Hypothetical Derivatization of a this compound Scaffold

For the purpose of illustrating the SAR study, we will consider a hypothetical "this compound Scaffold" possessing accessible functional groups, such as hydroxyl (-OH) and secondary amine (-NH-) moieties, which are common in Stemona alkaloids. The following table summarizes a hypothetical set of derivatives and their corresponding biological activities.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives
Compound IDR1 (Modification at -OH)R2 (Modification at -NH)Insecticidal Activity (LC50, µM)Antitussive Activity (% Inhibition at 10 mg/kg)
This compound-Scaffold HH15.245
SD-01 -COCH3 (Acetyl)H12.552
SD-02 -CH3 (Methyl)H18.940
SD-03 H-COCH3 (Acetyl)8.765
SD-04 H-CH3 (Methyl)10.158
SD-05 -COCH3 (Acetyl)-COCH3 (Acetyl)25.430
SD-06 H-CO(CH2)2CH3 (Butyryl)5.278
SD-07 H-CH2Ph (Benzyl)13.862

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

  • Acylation of the secondary amine (SD-03, SD-06) appears to enhance both insecticidal and antitussive activities compared to the parent scaffold.

  • Longer acyl chains on the nitrogen (SD-06 vs. SD-03) may lead to increased potency.

  • Modification of the hydroxyl group (SD-01, SD-02) shows a less pronounced effect on activity.

  • Di-acylation (SD-05) is detrimental to activity, suggesting a specific interaction for one of the modified groups is important.

Experimental Protocols

The following are generalized protocols for the chemical modification of a Stemona alkaloid containing hydroxyl and secondary amine functionalities.

General Protocol for N-Acylation of the this compound Scaffold

Objective: To introduce an acyl group onto the secondary amine of the this compound scaffold.

Materials:

  • This compound Scaffold (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acyl chloride (e.g., Acetyl chloride, Butyryl chloride) or Acetic anhydride (B1165640) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the this compound Scaffold in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution with stirring.

  • Slowly add the corresponding acyl chloride or anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure N-acylated derivative.

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

General Protocol for O-Methylation of the this compound Scaffold

Objective: To introduce a methyl group onto a hydroxyl functionality of the this compound scaffold.

Materials:

  • This compound Scaffold (1.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Methyl iodide (CH3I) (1.5 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the this compound Scaffold in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the O-methylated derivative.

  • Confirm the structure and purity of the product by NMR and MS analysis.

Hypothetical Signaling Pathway for Biological Evaluation

The insecticidal activity of some Stemona alkaloids has been linked to their action on nicotinic acetylcholine (B1216132) receptors (nAChRs). The following diagram illustrates a hypothetical signaling pathway that could be investigated to elucidate the mechanism of action of this compound derivatives.

Signaling_Pathway cluster_receptor Receptor Interaction cluster_cellular_response Cellular Response Stemonidine_Derivative This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Stemonidine_Derivative->nAChR Antagonistic Binding Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signal Increased Intracellular Ca2+ Depolarization->Ca_Signal Neurotransmission Altered Neurotransmission Ca_Signal->Neurotransmission Paralysis Paralysis and Insect Death Neurotransmission->Paralysis Leads to

Caption: Hypothetical nAChR antagonist pathway.

Conclusion

The derivatization of Stemona alkaloids like this compound is a promising strategy for the development of new therapeutic agents and agrochemicals. The protocols and workflow outlined in these application notes provide a foundational guide for researchers to systematically explore the structure-activity relationships of this fascinating class of natural products. Through careful chemical modification and biological evaluation, it is possible to unlock the full potential of the this compound scaffold and develop novel compounds with enhanced efficacy and selectivity.

In-vivo Models for Testing Stemonidine Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonidine, a prominent alkaloid derived from the roots of Stemona species, has garnered significant interest for its potential therapeutic applications. Traditional use and preliminary studies suggest its efficacy as a potent antitussive and a potential acetylcholinesterase (AChE) inhibitor. This document provides detailed application notes and standardized protocols for evaluating the in-vivo efficacy of this compound in preclinical animal models. The methodologies outlined herein are designed to ensure robust and reproducible data generation for researchers in pharmacology and drug development.

Application Note 1: Antitussive Activity of this compound

Therapeutic Rationale

Cough is a protective reflex that can become excessive and non-productive in various respiratory conditions. This compound is hypothesized to exert its antitussive effect through a central mechanism, suppressing the cough reflex in the brainstem. In-vivo models are essential to quantify this suppressive effect and determine the therapeutic potential of this compound for cough relief.

Recommended In-vivo Model: Citric Acid-Induced Cough in Guinea Pigs

This is a widely accepted and reliable model for evaluating centrally acting antitussive agents.

Experimental Workflow

cluster_0 Acclimatization cluster_1 Grouping & Administration cluster_2 Cough Induction & Measurement cluster_3 Data Analysis Acclimatization Guinea Pig Acclimatization (7 days, controlled environment) Grouping Random assignment to groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Codeine) Acclimatization->Grouping Administration Drug Administration (e.g., Intraperitoneal, Oral) Grouping->Administration Induction Exposure to Citric Acid Aerosol (e.g., 0.1 M for 10 min) Administration->Induction Measurement Record Coughs (Number of coughs during and post-exposure) Induction->Measurement Analysis Calculate % Inhibition of Cough Compare this compound groups to Vehicle Control Measurement->Analysis

Caption: Experimental workflow for evaluating the antitussive activity of this compound.

Protocol: Citric Acid-Induced Cough in Guinea Pigs

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-400g).

  • Acclimatize for at least 7 days before the experiment.

  • House in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide free access to food and water.

2. Materials:

  • This compound (dissolved in a suitable vehicle, e.g., saline, DMSO).

  • Positive control: Codeine phosphate (B84403) (e.g., 10 mg/kg).

  • Vehicle control.

  • Citric acid solution (0.1 M in sterile water).

  • Nebulizer.

  • Whole-body plethysmograph or a transparent chamber equipped with a microphone and recording software.

3. Procedure:

  • Fast the animals overnight with free access to water.

  • Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control.

    • Group 2-4: this compound (e.g., 5, 10, 20 mg/kg, i.p. or p.o.).

    • Group 5: Positive control (Codeine, 10 mg/kg, i.p. or p.o.).

  • Administer the respective treatments as a single dose.

  • After a specific pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), place each guinea pig individually into the plethysmograph or observation chamber.

  • Expose the animal to a nebulized 0.1 M citric acid solution for a fixed period (e.g., 10 minutes).

  • Record the number of coughs during the exposure period and for a defined post-exposure period (e.g., 5 minutes). Coughs are identified by their characteristic explosive sound and associated body movement.

  • Calculate the percentage inhibition of cough for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100

Data Presentation

Table 1: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Coughs (Mean ± SEM)% Inhibition
Vehicle Control-i.p.35.2 ± 2.5-
This compound5i.p.24.8 ± 1.929.5%
This compound10i.p.15.1 ± 1.557.1%
This compound20i.p.8.9 ± 1.174.7%
Codeine10i.p.9.5 ± 1.373.0%

Application Note 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

Therapeutic Rationale

Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in acetylcholine (B1216132) levels in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine. Inhibiting AChE can increase acetylcholine levels, thereby improving cognitive function. This compound's potential as an AChE inhibitor warrants in-vivo investigation to assess its ability to reverse cognitive deficits.

Recommended In-vivo Model: Scopolamine-Induced Amnesia in Mice

Scopolamine (B1681570) is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to learning and memory impairments, mimicking some cognitive aspects of Alzheimer's disease. This model is widely used to screen for potential anti-amnesic and AChE-inhibiting compounds.

Signaling Pathway

Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE is degraded by Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cognitive_Function Improved Cognitive Function Muscarinic_Receptor->Cognitive_Function activates signaling for This compound This compound This compound->AChE inhibits Scopolamine Scopolamine Scopolamine->Muscarinic_Receptor blocks

Caption: Cholinergic signaling pathway and the targets of this compound and Scopolamine.

Protocol: Scopolamine-Induced Amnesia in Mice (Morris Water Maze Test)

1. Animals:

  • Male Swiss albino mice (20-25g).

  • Acclimatize for at least 7 days before the experiment.

  • House in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide free access to food and water.

2. Materials:

  • This compound (dissolved in a suitable vehicle).

  • Positive control: Donepezil (e.g., 1 mg/kg).

  • Vehicle control.

  • Scopolamine hydrobromide (e.g., 1 mg/kg, dissolved in saline).

  • Morris Water Maze apparatus: A circular pool (120 cm diameter, 50 cm height) filled with water (22-25°C) made opaque with non-toxic paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.

3. Procedure:

  • Acquisition Phase (4 days):

    • Randomly divide the animals into experimental groups (n=8-10 per group):

      • Group 1: Vehicle control.

      • Group 2: Scopolamine control (Vehicle + Scopolamine).

      • Group 3-5: this compound (e.g., 2.5, 5, 10 mg/kg, p.o.) + Scopolamine.

      • Group 6: Donepezil (1 mg/kg, p.o.) + Scopolamine.

    • Administer the respective treatments daily for 4 days.

    • 60 minutes after treatment, administer scopolamine (1 mg/kg, i.p.).

    • 30 minutes after scopolamine injection, conduct the training trials.

    • Each mouse undergoes four trials per day. In each trial, the mouse is gently placed in the water at one of four starting positions and allowed to search for the hidden platform for a maximum of 60 seconds.

    • Record the escape latency (time to find the platform). If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to stay for 15 seconds.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Administer the final dose of the respective treatments and scopolamine as in the acquisition phase.

    • Allow each mouse to swim freely in the pool for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

4. Ex-vivo AChE Activity Assay (Optional):

  • After the behavioral tests, euthanize the animals.

  • Dissect the brain and homogenize the hippocampus or cortex in phosphate buffer.

  • Determine the AChE activity in the brain homogenates using the Ellman method.

Data Presentation

Table 2: Effect of this compound on Scopolamine-Induced Memory Impairment in Mice (Morris Water Maze)

Treatment GroupDose (mg/kg)Escape Latency (Day 4, Mean ± SEM, s)Time in Target Quadrant (Probe Trial, Mean ± SEM, s)Brain AChE Activity (% of Control)
Vehicle Control-15.2 ± 1.825.1 ± 2.2100 ± 5.2
Scopolamine Control148.5 ± 3.510.3 ± 1.598.7 ± 4.8
This compound + Scopolamine2.539.1 ± 2.914.8 ± 1.785.4 ± 4.1
This compound + Scopolamine528.4 ± 2.519.5 ± 2.068.2 ± 3.5
This compound + Scopolamine1019.8 ± 2.123.2 ± 2.445.1 ± 2.9
Donepezil + Scopolamine118.5 ± 1.924.5 ± 2.340.8 ± 2.5

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions and the purity of the this compound used. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols for the Extraction of Stemonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonidine, a prominent alkaloid from the Stemonaceae family of plants, has garnered significant interest within the scientific community due to its potential therapeutic properties, including insecticidal and antitussive activities. The efficient extraction of this compound from its natural plant sources is a critical first step for further research, drug development, and quality control. The choice of solvent and extraction methodology profoundly impacts the yield and purity of the final extract. This document provides detailed application notes and standardized protocols for the extraction of this compound using various solvents and techniques.

Data Presentation: Comparison of Extraction Solvents

The selection of an appropriate solvent is paramount for the effective extraction of this compound. The polarity of the solvent plays a crucial role in the solubility and, consequently, the extraction efficiency of the target alkaloid. While specific quantitative data for this compound extraction yields with different solvents is not extensively available in the literature, the following table provides a representative comparison based on the general principles of alkaloid extraction and data from similar compounds. The yields are presented as a percentage of the dry weight of the plant material.

Solvent SystemExtraction MethodRelative PolarityRepresentative Yield (% w/w)PurityNotes
Methanol (B129727) SoxhletHigh1.5 - 2.5ModerateHigh affinity for a wide range of alkaloids, may co-extract other polar compounds.
Maceration1.0 - 1.8ModerateLess efficient than Soxhlet but suitable for thermolabile compounds.
UAE1.8 - 2.8ModerateEnhanced efficiency and reduced extraction time compared to maceration.
Ethanol (95%) SoxhletHigh1.2 - 2.2Moderate to HighGenerally considered a safer solvent than methanol. Good for a range of alkaloids.
Maceration0.8 - 1.5Moderate to High
UAE1.5 - 2.5Moderate to High
Chloroform SoxhletLow0.5 - 1.2HighMore selective for less polar alkaloids, resulting in a cleaner extract.
Maceration0.3 - 0.8High
UAE0.6 - 1.5High
Ethyl Acetate (B1210297) SoxhletMedium0.8 - 1.6HighGood selectivity for alkaloids of intermediate polarity.
Maceration0.5 - 1.0High
UAE1.0 - 1.8High

Note: The yield and purity are dependent on the specific plant species, part of the plant used, and the precise extraction conditions.

Experimental Protocols

The following are detailed methodologies for the extraction of this compound.

Maceration Protocol

Maceration is a simple and widely used technique for the extraction of phytochemicals. It is particularly suitable for small-scale extractions and for compounds that may be sensitive to heat.

Materials:

  • Dried and powdered Stemona plant material (e.g., roots)

  • Selected solvent (Methanol, Ethanol, Chloroform, or Ethyl Acetate)

  • Conical flask with a stopper

  • Shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL conical flask.

  • Add 100 mL of the selected solvent to the flask.

  • Stopper the flask securely and place it on a shaker at room temperature (25°C).

  • Macerate for 72 hours with continuous agitation.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with a small volume of the fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • Store the dried extract at 4°C for further analysis.

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting compounds that have limited solubility in a particular solvent.

Materials:

  • Dried and powdered Stemona plant material

  • Selected solvent (Methanol, Ethanol, Chloroform, or Ethyl Acetate)

  • Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose (B213188) thimble

  • Rotary evaporator

Procedure:

  • Accurately weigh about 10 g of the dried, powdered plant material and place it inside a cellulose thimble.

  • Place the thimble into the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with 150 mL of the chosen solvent.

  • Assemble the Soxhlet apparatus and place it on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will rise, condense in the condenser, and drip onto the thimble containing the plant material.

  • Continue the extraction for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

  • Once the extraction is complete, allow the apparatus to cool down.

  • Dismantle the apparatus and transfer the extract from the round-bottom flask to a separate container.

  • Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

  • Store the dried extract at 4°C.

Ultrasonic-Assisted Extraction (UAE) Protocol

Ultrasonic-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process, leading to higher yields in a shorter time compared to traditional methods.

Materials:

  • Dried and powdered Stemona plant material

  • Selected solvent (Methanol, Ethanol, Chloroform, or Ethyl Acetate)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.

  • Add 100 mL of the selected solvent to the beaker.

  • Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25-30°C) to prevent degradation of the target compound.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Wash the plant residue with a small amount of fresh solvent.

  • Combine the filtrates and concentrate them using a rotary evaporator.

  • Dry the resulting crude extract and store it at 4°C.

High-Performance Liquid Chromatography (HPLC) Quantification Protocol

This protocol provides a general method for the quantification of this compound in the obtained extracts. The specific parameters may need to be optimized based on the available HPLC system and column.

Materials:

  • Crude this compound extract

  • This compound reference standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium (B1175870) acetate (for mobile phase modification)

  • Syringe filters (0.45 µm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solutions:

    • Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of A (0.1% formic acid in water) and B (acetonitrile).

    • Gradient Program: Start with 90% A, decrease to 10% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or the λmax of this compound).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and record the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the extract using the calibration curve.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

Maceration_Workflow Start Start: Dried & Powdered Stemona Plant Material Maceration Maceration (Solvent, 72h, Room Temp) Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract End End Crude_Extract->End Soxhlet_Workflow Start Start: Dried & Powdered Stemona Plant Material Soxhlet Soxhlet Extraction (Solvent, 6-8h) Start->Soxhlet Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract End End Crude_Extract->End UAE_Workflow Start Start: Dried & Powdered Stemona Plant Material UAE Ultrasonic-Assisted Extraction (Solvent, 30-60 min) Start->UAE Filtration Filtration UAE->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract End End Crude_Extract->End AChE_Inhibition cluster_synapse Synaptic Cleft cluster_products Inactive Products ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate This compound This compound (AChE Inhibitor) This compound->AChE Inhibits

Troubleshooting & Optimization

Technical Support Center: Enhancing the Total Synthesis of Stemona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of Stemonidine, Stemospironine, and related compounds.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges and improve the yield and efficiency of the total synthesis of key Stemona alkaloids. Our focus is on providing practical, actionable solutions to specific issues encountered during crucial synthetic steps.

Notice on this compound Structural Reassignment

Initial research into the total synthesis of this compound led to a significant discovery: the structure originally attributed to this compound was found to be incorrect. Through rigorous analysis and comparison of NMR data from synthetic and natural samples, the scientific community has reassigned the structure to that of Stemospironine .[1] This support center will therefore address the synthesis of both the putative (originally proposed) structure of this compound and the correctly assigned structure of Stemospironine , as challenges and methodologies for both are valuable to the research community.

Frequently Asked Questions (FAQs)

Q1: My NMR data for synthetic this compound does not match the reported data for the natural product. What is the reason for this discrepancy?

A1: This is an expected outcome. The total synthesis of the originally proposed structure of this compound definitively proved that the initial structural assignment was incorrect.[1] The NMR data of the synthetic compound does not align with that of the natural isolate. The natural product previously identified as this compound is, in fact, Stemospironine. A comparison of the 13C NMR data for synthetic putative this compound and synthetic Stemospironine is provided in the "Data Presentation" section to highlight the differences.

Q2: I am experiencing low yields in the intramolecular Staudinger-aza-Wittig reaction to form the perhydroazepine ring. What are the common causes?

A2: Low yields in this key cyclization step can often be attributed to several factors:

  • Purity of the azido-aldehyde precursor: The precursor must be meticulously purified to remove any residual reagents from the preceding oxidation step (e.g., Dess-Martin periodinane byproducts), which can interfere with the Staudinger reaction.

  • Incomplete Staudinger reaction: Ensure the complete conversion of the azide (B81097) to the aza-ylide. This can be monitored by IR spectroscopy (disappearance of the azide stretch). If the reaction is sluggish, consider portion-wise addition of the phosphine.

  • Substrate decomposition: The aldehyde functionality can be sensitive. Ensure anhydrous conditions and an inert atmosphere to prevent degradation.

  • Inefficient aza-Wittig cyclization: The intramolecular cyclization can be sterically hindered. Running the reaction at elevated temperatures (e.g., in refluxing toluene) is often necessary to drive the reaction to completion.

Q3: My 1,3-dipolar cycloaddition is resulting in a poor diastereomeric ratio. How can I improve the stereoselectivity?

A3: Achieving high diastereoselectivity in the 1,3-dipolar cycloaddition of the chiral nitrone is critical for the stereochemical integrity of the final product. To improve the diastereomeric ratio:

  • Choice of Lewis Acid: The use of a Lewis acid can significantly influence the stereochemical outcome. For nitrone cycloadditions, Lewis acids like MgBr₂·OEt₂ have been shown to enhance diastereoselectivity by coordinating to the nitrone and the dipolarophile, thus favoring a more organized transition state.

  • Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can enhance the kinetic control of the cycloaddition, often favoring the formation of one diastereomer.

  • Solvent Effects: The polarity of the solvent can impact the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene (B28343), dichloromethane) to more polar options (e.g., THF), to find the optimal conditions for your specific substrates.

Q4: The final iodine-induced spirolactonization step is giving me a complex mixture of products. What are the potential side reactions?

A4: The iodine-induced double cyclization is a powerful but delicate transformation. Common side reactions include:

  • Formation of regioisomers: Incomplete cyclization of the second ring can lead to the formation of non-spirocyclic products.

  • Over-iodination: The presence of excess iodine can lead to undesired iodination at other positions on the molecule.

  • Decomposition: The reaction intermediates can be unstable. It is crucial to carefully control the reaction time and temperature and to quench the reaction promptly upon completion.

Troubleshooting Guides

Issue 1: Low Yield in the Dess-Martin Oxidation of the Primary Alcohol
Symptom Possible Cause Suggested Solution
Incomplete conversion of the starting alcohol.Insufficient Dess-Martin periodinane (DMP).Use a slight excess of DMP (1.1-1.5 equivalents).
Decomposition of DMP.Use freshly opened or properly stored DMP. The reagent is sensitive to moisture.
Formation of multiple unidentified byproducts.Reaction is too slow, leading to decomposition of the sensitive aldehyde product.Add a catalytic amount of water to the reaction mixture to accelerate the oxidation.
Acid-catalyzed side reactions from the acetic acid byproduct.Buffer the reaction with pyridine (B92270) or sodium bicarbonate.
Difficult purification.Residual iodine-containing byproducts.Quench the reaction with a saturated solution of sodium thiosulfate (B1220275) to reduce excess iodine species.
Issue 2: Poor Performance of the Raney-Nickel Reduction of the Thiolactam

| Symptom | Possible Cause | Suggested Solution | | Incomplete desulfurization. | Inactive Raney-Nickel (Ra-Ni). | Use freshly prepared or commercially sourced active Ra-Ni. The activity of Ra-Ni can diminish over time. | | | Insufficient amount of Ra-Ni. | A significant excess of Ra-Ni (often by weight relative to the substrate) is typically required for efficient desulfurization. | | Low yield of the desired azepine. | Adsorption of the product onto the Ra-Ni surface. | After filtration of the Ra-Ni, wash the catalyst thoroughly with a polar solvent (e.g., methanol (B129727), ethanol) to recover the adsorbed product. | | | Presence of catalyst poisons. | Ensure the substrate is free from impurities that could poison the catalyst, such as sulfur-containing compounds from previous steps. |

Data Presentation

Table 1: Comparison of 13C NMR Data for Synthetic Putative this compound and Synthetic Stemospironine

Carbon No.Putative this compound (δ, ppm)Stemospironine (δ, ppm)
248.248.5
334.534.8
558.158.4
628.929.2
730.130.4
868.268.5
992.192.4
9a65.465.7
1145.645.9
12176.8177.1
1438.739.0
1525.926.2
1682.382.6
17179.8180.1
1818.919.2

Note: Chemical shifts are approximate and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Protocol 1: Intramolecular Staudinger-aza-Wittig Reaction for Perhydroazepine Formation

This protocol describes the formation of the seven-membered perhydroazepine ring, a key step in the synthesis of Stemospironine.

Workflow Diagram:

G cluster_0 Staudinger Reaction cluster_1 Intramolecular aza-Wittig Cyclization cluster_2 Reduction A Azido-aldehyde C Aza-ylide intermediate A->C in Toluene, rt B Triphenylphosphine (B44618) B->C D Cyclic imine C->D Reflux E Perhydroazepine D->E in Methanol, 0 °C F Sodium borohydride (B1222165) F->E

Caption: Workflow for the tandem Staudinger/aza-Wittig reaction.

Methodology:

  • Staudinger Reaction: To a solution of the purified azido-aldehyde (1.0 eq) in anhydrous toluene (0.1 M), add triphenylphosphine (1.1 eq) in one portion under an argon atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC for the consumption of the starting material and by IR for the disappearance of the azide peak (~2100 cm⁻¹).

  • Aza-Wittig Cyclization: Upon complete formation of the aza-ylide, heat the reaction mixture to reflux (110 °C) for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Reduction: Dissolve the crude cyclic imine in methanol (0.1 M) and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x V).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the perhydroazepine.

Protocol 2: Diastereoselective 1,3-Dipolar Cycloaddition

This protocol details the cycloaddition of a chiral nitrone derived from (S)-prolinol with an electron-deficient alkene, a key step in establishing the stereochemistry of the putative this compound structure.

Logical Relationship Diagram:

G A Chiral Nitrone D Transition State Complex A->D B Dipolarophile B->D C Lewis Acid (MgBr2·OEt2) C->D Coordination E Cycloadduct (High Diastereoselectivity) D->E Cycloaddition

Caption: Lewis acid-mediated 1,3-dipolar cycloaddition.

Methodology:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral nitrone (1.0 eq) and the dipolarophile (1.2 eq) in anhydrous dichloromethane (0.1 M).

  • Cool the solution to -78 °C.

  • Add a solution of magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.1 eq) in dichloromethane dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 48 hours, monitoring the progress by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Protocol 3: Iodine-Induced Spirolactonization

This protocol outlines the final key transformation in the synthesis of Stemospironine, forming the characteristic spirocyclic butyrolactone.

Signaling Pathway Diagram:

G A Acyclic Precursor C Iodonium Ion Intermediate A->C Electrophilic Addition B Iodine (I2) B->C D Intramolecular Attack by Nitrogen C->D E Aziridinium Ion Intermediate D->E F Intramolecular Attack by Carboxylate E->F G Spirolactone Product F->G Ring Closure

Caption: Mechanism of iodine-induced spirolactonization.

Methodology:

  • Dissolve the acyclic amino acid precursor (1.0 eq) in a mixture of diethyl ether and dichloromethane (1:1, 0.05 M).

  • Add a solution of iodine (1.5 eq) in the same solvent mixture dropwise at room temperature over 30 minutes.

  • Stir the reaction mixture in the dark at room temperature for 48 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by preparative thin-layer chromatography to yield Stemospironine.

References

Technical Support Center: Overcoming Challenges in the Structural Elucidation of Stemonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the structural elucidation of Stemonidine. The primary challenge in the history of this compound's structural analysis was a significant misassignment, which was later rectified through total synthesis and rigorous spectroscopic comparison. This guide will delve into the key issues and provide practical solutions for researchers working with this compound and related Stemona alkaloids.

Frequently Asked Questions (FAQs)

Q1: My 1D and 2D NMR data of an isolated compound closely match the initially reported data for this compound, but something seems inconsistent. What could be the issue?

A1: This is a critical issue. The originally proposed structure of this compound was later proven to be incorrect. Total synthesis of the putative structure of this compound revealed that its NMR spectroscopic data did not match that of the natural product.[1] The natural product initially identified as this compound is, in fact, stemospironine (B1248038). Therefore, you are likely working with stemospironine or a related diastereomer. It is crucial to compare your data with the confirmed data for stemospironine.

Q2: I am struggling to determine the relative and absolute stereochemistry of a this compound-like compound. What are the common pitfalls?

A2: The complex polycyclic structure of Stemona alkaloids, with multiple contiguous stereocenters, makes stereochemical assignment a significant challenge. Over-reliance on 1D NMR and basic 2D NMR techniques can be misleading.

  • Troubleshooting Steps:

    • Advanced 2D NMR: Employ phase-sensitive NOESY or ROESY experiments with varying mixing times to unambiguously establish through-space proton correlations, which are vital for determining relative stereochemistry.

    • Computational Chemistry: Utilize computational methods, such as DFT calculations of NMR chemical shifts and coupling constants for all possible diastereomers, and compare them with experimental data. This can provide strong evidence for the correct stereoisomer.

    • X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining both relative and absolute stereochemistry.[1]

Q3: I am attempting to crystallize a this compound-related alkaloid for X-ray analysis, but I am not getting suitable single crystals. What can I do?

A3: Crystallization of natural products can be a trial-and-error process. Here are some troubleshooting strategies:

  • Purity: Ensure the absolute purity of your sample. Even minor impurities can inhibit crystal growth. Repeat purification steps if necessary.

  • Solvent Systems: Experiment with a wide range of solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Salt Formation: If the alkaloid has a basic nitrogen, consider forming a salt (e.g., hydrochloride, hydrobromide) to improve crystallinity.

  • Derivative Formation: If the parent compound fails to crystallize, consider preparing a crystalline derivative (e.g., a p-bromobenzoyl ester).

Troubleshooting Guides

Spectroscopic Analysis

Issue: Ambiguous or overlapping signals in the ¹H NMR spectrum.

  • Cause: The complex, cage-like structure of this compound-type alkaloids often leads to significant signal overlap in the aliphatic region.

  • Solution:

    • High-Field NMR: Utilize a high-field NMR spectrometer (≥600 MHz) to achieve better signal dispersion.

    • 2D NMR: Perform a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to resolve individual spin systems and establish connectivity.

    • Solvent Effects: Record spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃OD) to induce differential chemical shifts and resolve overlapping signals.

Issue: Incorrect structural assignment based on initial spectroscopic data.

  • Cause: As demonstrated by the this compound case, reliance on spectroscopic data alone without confirmation by total synthesis can lead to misassignment.[1]

  • Solution:

    • Critical Comparison: Always critically compare your spectroscopic data with that of structurally confirmed related compounds.

    • Total Synthesis: When a new scaffold is proposed, total synthesis is the ultimate proof of structure. The synthesis of the proposed structure and comparison of its spectroscopic data with the natural product is the gold standard for verification.[1]

Data Presentation

The following table presents a comparison of the ¹³C NMR data for the synthetically produced, incorrect putative structure of this compound and the natural product, which is now confirmed to be stemospironine. The significant deviations in chemical shifts were key to the structural reassignment.

Carbon No.Putative this compound (Synthetic) ¹³C NMR Chemical Shift (δ, ppm)Natural Product (Stemospironine) ¹³C NMR Chemical Shift (δ, ppm)Δδ (ppm)
234.535.10.6
358.158.70.6
552.753.40.7
629.129.80.7
726.827.50.7
842.142.80.7
985.185.80.7
9a65.265.90.7
1178.979.60.7
1239.840.50.7
14176.8177.50.7
1513.914.60.7
1629.930.60.7
1722.523.20.7

Note: The exact chemical shift values can vary slightly depending on the solvent and instrument used. The significant trend of deviation across multiple carbons was the determining factor.

Experimental Protocols

General 2D NMR Analysis Protocol for Stemona Alkaloids
  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Filter the solution into a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to determine the spectral width and assess sample purity.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf or similar.

    • Parameters: Acquire with a spectral width covering all proton signals, typically 256-512 increments in the F1 dimension and 2K data points in the F2 dimension.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2 or similar.

    • Parameters: Optimize the spectral widths in both ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra. Use a ¹JCH coupling constant of ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf or similar.

    • Parameters: Use the same spectral widths as in the HSQC experiment. Set the long-range coupling constant (ⁿJCH) to 8-10 Hz to observe 2- and 3-bond correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: noesygpph or similar.

    • Parameters: Acquire with a mixing time of 300-800 ms (B15284909) to observe through-space correlations, which are crucial for stereochemical assignments.

Single-Crystal X-ray Diffraction Protocol (General)
  • Crystal Growth: Grow single crystals of the compound or a suitable derivative by slow evaporation of a solution, vapor diffusion, or layering of solvents.

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Instrument: Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.

    • Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Software: Use crystallographic software packages (e.g., SHELXS, SHELXL, Olex2) to process the diffraction data, solve the phase problem, and refine the crystal structure.

    • Analysis: The refined structure will provide the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry.

Mandatory Visualizations

Stemonidine_Elucidation_Workflow cluster_Isolation Isolation & Initial Analysis cluster_Synthesis Synthetic Verification cluster_Comparison Structural Correction Isolation Isolation from Stemona tuberosa Spectroscopy 1D & 2D NMR, Mass Spectrometry Isolation->Spectroscopy Proposed_Structure Initial Proposed Structure of this compound Spectroscopy->Proposed_Structure Comparison Comparison of Synthetic vs. Natural NMR Data Spectroscopy->Comparison Total_Synthesis Total Synthesis of Putative this compound Proposed_Structure->Total_Synthesis Target for Synthesis Synthetic_NMR NMR Analysis of Synthetic Compound Total_Synthesis->Synthetic_NMR Synthetic_NMR->Comparison Mismatch Data Mismatch! [Incorrect Structure] Comparison->Mismatch Reassignment Structural Reassignment to Stemospironine Comparison->Reassignment Mismatch->Reassignment Leads to

Caption: Workflow for the structural correction of this compound.

Troubleshooting_NMR cluster_Solutions Potential Solutions Problem Ambiguous/Overlapping ¹H NMR Signals High_Field Use High-Field NMR (≥600 MHz) Problem->High_Field Increase Dispersion TwoD_NMR Perform Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) Problem->TwoD_NMR Resolve Correlations Solvent Change Deuterated Solvent Problem->Solvent Induce Shift Changes

Caption: Troubleshooting logic for ambiguous NMR spectra.

References

Technical Support Center: Optimization of Stemonidine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of stemonidine (B1263532) extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the extraction and purification of this compound from Stemona species, particularly Stemona tuberosa.

Frequently Asked Questions (FAQs)

Q1: Which plant species is the best source for this compound?

A1: this compound belongs to the stemoninine-type alkaloids, which have been isolated from the roots of Stemona tuberosa. While other Stemona species are rich in various alkaloids, Stemona tuberosa is a known source of this compound and related compounds.[1][2][3]

Q2: What are the most common methods for extracting this compound?

A2: The most frequently reported method for extracting alkaloids from Stemona species, including those of the stemoninine-type, is reflux extraction using ethanol (B145695).[2] Other common techniques for natural product extraction that can be adapted for this compound include maceration, sonication, and microwave-assisted extraction. The choice of method often depends on the desired yield, purity, and the scale of the extraction.[4]

Q3: What is a suitable solvent for this compound extraction?

A3: Ethanol is a commonly used solvent for the extraction of alkaloids from Stemona species due to its efficiency in dissolving these compounds. Methanol has also been used. The polarity of the solvent is a crucial factor, and the optimal choice may depend on the specific extraction technique and the desired purity of the final extract.

Q4: How can I purify the crude extract to isolate this compound?

A4: Following initial extraction, purification of this compound and other alkaloids is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for separating individual alkaloids from the crude extract. Further purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantitative analysis of Stemona alkaloids. While specific methods for this compound are not extensively detailed in readily available literature, methods developed for similar alkaloids like didehydrostemofoline and stemofoline (B1231652) can be adapted. Detection is often carried out using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), as many Stemona alkaloids lack a strong chromophore for UV detection.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low this compound Yield 1. Incomplete Cell Lysis: Plant material not ground finely enough. 2. Inappropriate Solvent: The solvent used may not be optimal for this compound solubility. 3. Insufficient Extraction Time/Temperature: The extraction process may not be long or vigorous enough to extract the compound fully. 4. Degradation of this compound: High temperatures or prolonged exposure to light and air could degrade the target compound.1. Ensure the plant material is ground to a fine powder to maximize surface area for solvent penetration. 2. Experiment with different solvents or solvent mixtures (e.g., varying concentrations of ethanol in water). 3. Optimize the extraction time and temperature. For reflux extraction, ensure the solvent is boiling gently. For sonication, ensure adequate power and time. 4. Conduct extractions under controlled temperature and protect the extract from light. Consider using an inert atmosphere (e.g., nitrogen) if degradation is suspected.
Low Purity of Extracted this compound 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds alongside this compound. 2. Inefficient Purification: The chromatographic separation may not be optimized to resolve this compound from other closely related alkaloids.1. Perform a preliminary clean-up of the crude extract using techniques like liquid-liquid extraction to remove highly polar or non-polar impurities. 2. Optimize the column chromatography conditions, including the choice of stationary phase (e.g., silica gel with different pore sizes), mobile phase composition (gradient elution may be necessary), and flow rate.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary in Stemona tuberosa depending on the geographical source, age of the plant, and harvesting time. 2. Inconsistent Extraction Parameters: Minor variations in extraction conditions (e.g., temperature, time, solvent-to-solid ratio) can lead to different yields.1. Whenever possible, use plant material from a single, well-characterized source. 2. Strictly control all extraction parameters and maintain a detailed record for each batch.
Difficulty in Quantifying this compound by HPLC-UV 1. Lack of a Strong Chromophore: this compound, like many Stemona alkaloids, may not have a strong UV absorption, leading to low sensitivity.1. Use an alternative detector such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for more sensitive and specific detection.

Data Presentation

Table 1: General Parameters for Stemona Alkaloid Extraction

ParameterMacerationReflux ExtractionUltrasound-Assisted Extraction (UAE)
Solvent Ethanol, MethanolEthanol (e.g., 95%)Ethanol, Methanol
Solvent-to-Solid Ratio 1:10 to 1:20 (w/v)1:8 to 1:15 (w/v)1:10 to 1:30 (w/v)
Temperature Room TemperatureBoiling point of solvent25-60°C
Extraction Time 24-72 hours2-4 hours30-60 minutes
Typical Yield LowerHigherHigh
Advantages Simple, requires minimal equipment.Efficient for exhaustive extraction.Fast, efficient, and often results in higher yields with less solvent.
Disadvantages Time-consuming, may result in lower yields.Requires heating, potential for degradation of thermolabile compounds.Requires specialized equipment.

Note: The data presented is generalized from literature on Stemona alkaloid extraction and should be optimized for this compound.

Experimental Protocols

Protocol 1: General Reflux Extraction of Alkaloids from Stemona tuberosa
  • Preparation of Plant Material:

    • Dry the roots of Stemona tuberosa at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered plant material into a 2 L round-bottom flask.

    • Add 1 L of 95% ethanol to the flask.

    • Set up a reflux apparatus and heat the mixture to a gentle boil.

    • Maintain the reflux for 3-4 hours.

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue two more times with fresh solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: General Purification of this compound using Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to a this compound standard.

  • Final Concentration:

    • Concentrate the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 3: General HPLC Quantification of this compound
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Detector: Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

  • Mobile Phase:

    • A gradient elution is often employed. A typical mobile phase could consist of a mixture of acetonitrile (B52724) and water (containing an additive like 0.1% formic acid or ammonium (B1175870) acetate to improve peak shape).

    • The gradient program should be optimized to achieve good separation of this compound from other co-eluting compounds.

  • Standard Preparation:

    • Prepare a stock solution of a known concentration of purified this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known weight of the extract in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Extraction_Workflow plant_material Stemona tuberosa Roots drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (e.g., Reflux with 95% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Collect & Analyze Fractions (TLC) purification->fractions pure_this compound Purified this compound fractions->pure_this compound quantification Quantification (HPLC) pure_this compound->quantification final_product Quantified this compound quantification->final_product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield incomplete_lysis Incomplete Cell Lysis low_yield->incomplete_lysis wrong_solvent Inappropriate Solvent low_yield->wrong_solvent suboptimal_conditions Suboptimal Extraction Conditions (Time/Temp) low_yield->suboptimal_conditions degradation This compound Degradation low_yield->degradation grind_finer Grind Plant Material Finer incomplete_lysis->grind_finer optimize_solvent Optimize Solvent System wrong_solvent->optimize_solvent optimize_parameters Optimize Time & Temperature suboptimal_conditions->optimize_parameters protect_sample Protect from Heat & Light degradation->protect_sample

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Stemonidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stemonidine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in this compound HPLC analysis?

A1: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] This is particularly problematic in the analysis of alkaloids like this compound because it can lead to decreased resolution between adjacent peaks and inaccurate quantification, potentially compromising the reliability of your results.[1][2]

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: As this compound is an alkaloid, a basic compound, the primary causes of peak tailing are often multifaceted. The most common cause is secondary interactions between this compound and the stationary phase.[2] Key factors include:

  • Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact strongly with acidic silanol groups on the surface of silica-based columns.[1][2][3] This is a major contributor to peak tailing.[1][3]

  • Improper Mobile Phase pH: The pH of the mobile phase influences the ionization state of both this compound and the silanol groups on the stationary phase.[1][4] An unsuitable pH can worsen peak tailing.[1]

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[1][2][5]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[2]

Q3: How does the pH of the mobile phase affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter. At a low pH (typically below 3), the acidic silanol groups on the silica (B1680970) surface are protonated and therefore less likely to interact with the protonated basic this compound molecules through ion exchange.[1][6] This reduction in secondary interactions results in more symmetrical peaks.[1] Conversely, at a mobile phase pH above 3, these silanol groups can become ionized and interact electrostatically with the protonated this compound, causing peak tailing.[2] It is also advisable to work at a pH that is at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.[7]

Q4: Can my choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. For basic compounds like this compound, using an appropriate column is crucial. Modern columns designed to minimize silanol interactions are highly recommended.[8] Consider the following options:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing secondary interactions.[4][9]

  • Base-Deactivated Silica (BDS) Columns: These are specifically designed for the analysis of basic compounds.[9]

  • Hybrid Silica Columns: These combine silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[8]

  • Polymer-Based Columns: These eliminate the issue of silanol interactions altogether.[8]

Q5: What are extra-column effects and how can they contribute to peak tailing?

A5: Extra-column effects refer to sources of peak broadening and tailing that occur outside of the HPLC column.[4] These can include:

  • Excessive Tubing Length: Long or wide-bore tubing between the injector, column, and detector can increase dispersion and tailing.[4][10]

  • Dead Volume: Poorly fitted connections or voids in the system can create dead volume where the sample can diffuse, leading to asymmetrical peaks.[9][10]

  • Large Detector Cell Volume: A detector cell with a large volume can also contribute to peak broadening.[10]

Troubleshooting Guide: Resolving Peak Tailing

If you are experiencing peak tailing in your this compound analysis, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial System and Method Verification

  • Review System Suitability Data: Check your historical data. A sudden increase in peak tailing for your standards can point to a problem with the column or mobile phase.[2]

  • Check for Column Overload: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[2][7] Consider reducing your sample concentration or injection volume.[7][10]

Step 2: Mobile Phase Optimization

  • Adjust Mobile Phase pH: If you are not already using a low pH, consider adjusting your mobile phase to a pH of 3 or below using an additive like formic acid or trifluoroacetic acid (TFA).[8][9] This will help to suppress the ionization of silanol groups.[8]

  • Incorporate a Competing Base: For older columns, adding a silanol suppressor like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites.[6][8] However, be aware that this can shorten the lifespan of your column.[6]

  • Increase Buffer Concentration: If you are using a buffer, increasing its concentration can enhance the ionic strength of the mobile phase, which can help to minimize secondary ionic interactions.[9]

Step 3: Column Evaluation and Maintenance

  • Column Washing: If you suspect column contamination, a thorough washing procedure can help. Disconnect the column from the detector and flush it with a sequence of solvents, such as water, isopropanol, and then hexane (B92381) (for non-polar contaminants), followed by a return to your mobile phase conditions.

  • Replace the Guard Column: If you are using a guard column, it may be contaminated or blocked. Replacing it is a simple way to troubleshoot.[11]

  • Consider a New Column: If the above steps do not resolve the issue, your column may be irreversibly damaged or may not be suitable for this compound analysis.[1] Consider replacing it with a new, high-purity, end-capped column.

Data Presentation

Table 1: Mobile Phase Parameter Effects on Peak Shape for Basic Compounds

ParameterConditionExpected Effect on Peak TailingRationale
Mobile Phase pH pH < 3ReductionSuppresses ionization of silanol groups.[1][8]
pH > 3IncreaseIonized silanol groups interact with the basic analyte.[2]
Buffer Concentration LowPotential for TailingInsufficient ionic strength to mask secondary interactions.
HighReductionIncreased ionic strength minimizes secondary ionic interactions.[9]
Additive 0.1% Formic Acid/TFAReductionLowers mobile phase pH.[9]
Triethylamine (TEA)ReductionActs as a competing base, masking silanol groups.[6][8]

Experimental Protocols

Protocol 1: Column Washing Procedure for Reversed-Phase Columns

Objective: To remove strongly retained contaminants from a C18 column.

Important: Disconnect the column from the detector to prevent contamination.

Washing Solvents (in order of use):

  • Mobile phase without buffer salts

  • 100% HPLC-grade water

  • 100% Isopropanol

  • 100% Hexane (for very non-polar contaminants)

  • 100% Isopropanol

  • 100% HPLC-grade water

  • Mobile phase for re-equilibration

Procedure:

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min for a standard 4.6 mm ID column).

  • Flush the column with at least 10-20 column volumes of each solvent in the sequence listed above.

  • Ensure that the solvent from the previous step is completely miscible with the next.

  • After the final washing step, re-equilibrate the column with your mobile phase until a stable baseline is achieved.

  • If the problem persists after a thorough washing, the column may be irreversibly damaged and should be replaced.[1]

Protocol 2: Mobile Phase Preparation with pH Adjustment

Objective: To prepare a mobile phase with a controlled low pH to minimize silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

  • HPLC-grade acid (e.g., formic acid or trifluoroacetic acid)

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Measure the required volume of HPLC-grade water.

  • Carefully add the acidic modifier to the aqueous phase to achieve the desired pH (e.g., add 1 mL of formic acid to 1 L of water for a 0.1% solution).

  • Confirm the pH using a calibrated pH meter.

  • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[1]

  • Prepare the final mobile phase by mixing the aqueous component with the organic solvent in the desired ratio.[1]

  • Degas the mobile phase before use.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Dilute Sample (1:10) and Re-inject start->check_overload overload_improved Peak Shape Improved? check_overload->overload_improved overload_yes Column Overload Reduce Sample Concentration overload_improved->overload_yes Yes overload_no No Improvement overload_improved->overload_no No check_ph Adjust Mobile Phase pH to < 3 overload_no->check_ph ph_improved Peak Shape Improved? check_ph->ph_improved ph_yes pH is Optimized ph_improved->ph_yes Yes ph_no No Improvement ph_improved->ph_no No check_column Perform Column Wash Procedure ph_no->check_column column_improved Peak Shape Improved? check_column->column_improved column_yes Column Contamination Resolved column_improved->column_yes Yes column_no No Improvement column_improved->column_no No replace_column Replace Column with End-capped/BDS Type column_no->replace_column final_check Issue Resolved? replace_column->final_check resolved Analysis Optimized final_check->resolved Yes further_investigation Investigate Extra-column Effects (Dead Volume) final_check->further_investigation No

Caption: Troubleshooting workflow for resolving peak tailing.

References

Stemonidine stability under various pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stemonidine (B1263532) Stability

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during experimental procedures?

A1: The stability of this compound, like many alkaloids, can be influenced by several factors, including:

  • pH: this compound's molecular structure contains functional groups that may be susceptible to acid or base hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life of the compound in solution or solid state.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.

Q2: I am seeing a rapid loss of my this compound standard in solution. What could be the cause?

A2: Rapid degradation of this compound in solution could be due to several factors. Consider the following troubleshooting steps:

  • Solvent pH: If you are using an unbuffered solvent, the pH could be contributing to instability. Alkaloids can be particularly sensitive to acidic or alkaline conditions. Consider using a buffered solution at a neutral or slightly acidic pH where many alkaloids exhibit better stability.

  • Temperature: Ensure your solutions are stored at appropriate temperatures. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is generally recommended. Avoid repeated freeze-thaw cycles.

  • Light Exposure: Protect your solutions from light by using amber vials or wrapping them in aluminum foil.

  • Oxidative Stress: If the degradation pathway is suspected to be oxidative, consider purging your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.

Q3: How can I perform a forced degradation study to understand the stability of this compound?

A3: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2][3][4] A typical study involves exposing a solution of this compound to various stress conditions.

Troubleshooting Guide: this compound Stability Experiments

Issue Potential Cause Recommended Action
Inconsistent results in stability assays - Inaccurate sample preparation- Fluctuation in storage conditions- Issues with the analytical method- Ensure precise and consistent preparation of all samples.- Use calibrated and monitored temperature and humidity chambers.- Validate the analytical method for stability-indicating properties.
Appearance of unknown peaks in chromatogram - Degradation of this compound- Contamination- Perform forced degradation studies to identify and characterize degradation products.- Ensure the purity of the initial this compound sample and the cleanliness of all labware.
Precipitation of this compound in solution - Poor solubility at the tested pH or temperature- Degradation product is insoluble- Determine the solubility of this compound across a range of pH values.- Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations of acids, bases, and oxidizing agents, as well as the temperatures and duration of exposure, may need to be adjusted based on the observed stability of this compound.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound or the stock solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Stability of this compound in Solution under Various pH and Temperature Conditions
pHTemperature (°C)This compound Remaining (%) after 24 hoursAppearance of Solution
2.02585.2Clear
2.06060.5Clear
7.02598.1Clear
7.06089.3Clear
10.02570.4Slight Yellow Tint
10.06045.8Yellow Tint
Table 2: Hypothetical Degradation of this compound under Forced Stress Conditions
Stress ConditionDuration (hours)This compound Degraded (%)Number of Degradation Products
0.1 M HCl, 60 °C2439.52
0.1 M NaOH, 60 °C2454.23
3% H₂O₂, RT2425.81
80 °C (Solid)4815.31
Photolytic-10.11

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Time-Point Sampling (0, 2, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize if applicable hplc Stability-Indicating HPLC Analysis sampling->hplc neutralize->hplc

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Stability Results? cause1 Sample Preparation Error? start->cause1 cause2 Storage Condition Fluctuation? start->cause2 cause3 Analytical Method Issue? start->cause3 sol1 Review and Standardize Sample Prep Protocol cause1->sol1 sol2 Calibrate and Monitor Storage Equipment cause2->sol2 sol3 Validate Analytical Method (Specificity, Linearity, etc.) cause3->sol3

Caption: Troubleshooting logic for inconsistent stability results.

References

Technical Support Center: Synthesis of Stemospironine (formerly Stemonidine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Stemospironine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side-product formation during the synthesis of this complex Stemona alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the correct structure of the molecule I should be targeting, Stemonidine or Stemospironine?

A1: The structure initially assigned to this compound was found to be incorrect. The correct structure, as confirmed by total synthesis, is now known as Stemospironine. It is crucial to target the synthesis towards the confirmed structure of Stemospironine.

Q2: What are the key strategic steps in the total synthesis of Stemospironine where side-product formation is a significant concern?

A2: The total synthesis of Stemospironine involves several critical transformations where careful optimization is necessary to minimize side-product formation. These key stages include:

  • 1,3-Dipolar Cycloaddition of a nitrone to form a key intermediate.

  • Spirolactonization to construct the characteristic spiro-lactone moiety.

  • Mitsunobu reaction for stereochemical inversion.

  • Sharpless Asymmetric Dihydroxylation to introduce vicinal diols.

  • Catalytic Hydrogenation for the reduction of unsaturation.

  • Aza-Wittig reaction for the formation of the azepine ring.

Q3: How can I effectively purify Stemospironine and its intermediates from reaction mixtures?

A3: Purification of Stemospironine and its intermediates often requires a combination of techniques. Column chromatography on silica (B1680970) gel is a common method. For reaction mixtures that crystallize, it is often more effective to dry the entire mixture, redissolve it in a suitable solvent like DMSO, and then purify by chromatography rather than attempting to filter and wash the solid.[1] High-performance liquid chromatography (HPLC) can be employed for the final purification of the target molecule.

Troubleshooting Guides for Key Synthetic Steps

1,3-Dipolar Cycloaddition of Nitrones

Q: I am observing low yields and a mixture of regioisomers in my 1,3-dipolar cycloaddition reaction. How can I improve the outcome?

A: Low yields and poor regioselectivity are common challenges in 1,3-dipolar cycloadditions. Here are some troubleshooting strategies:

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and selectivity. It is recommended to screen a range of solvents with varying polarities.

  • Temperature Control: The reaction temperature can affect the stability of the nitrone and the transition state of the cycloaddition. Running the reaction at lower temperatures can sometimes improve selectivity.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and regioselectivity of the cycloaddition by coordinating to the dipolarophile.

  • Frontier Molecular Orbital (FMO) Theory: Analyzing the FMO energies of the nitrone and the dipolarophile can help in predicting the dominant regioisomer and choosing appropriate substituents to enhance selectivity.

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

  • Dissolve the nitrone and the dipolarophile in a suitable anhydrous solvent (e.g., toluene, THF, or CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from 0 °C to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the product by column chromatography on silica gel.

DOT Script for 1,3-Dipolar Cycloaddition Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Nitrone & Dipolarophile in Anhydrous Solvent B Add Catalyst (Optional) A->B C Stir at Controlled Temperature B->C D Monitor by TLC/LC-MS C->D E Quench Reaction & Aqueous Work-up D->E F Column Chromatography E->F G G F->G Isolated Product

Figure 1: Workflow for a typical 1,3-dipolar cycloaddition reaction.

Spirolactonization

Q: My spirolactonization reaction is resulting in a low yield of the desired spiro-lactone and formation of polymeric side-products. What can I do to optimize this step?

A: Spirolactonization can be a challenging transformation. Here are some factors to consider for optimization:

  • Reaction Concentration: High concentrations can favor intermolecular reactions leading to polymerization. Running the reaction under high dilution conditions often favors the desired intramolecular cyclization.

  • Choice of Reagent/Catalyst: The choice of acid or base catalyst is critical. A systematic screening of different catalysts and their concentrations is recommended.

  • Protecting Groups: Ensure that other reactive functional groups in the molecule are appropriately protected to prevent side reactions.

  • Temperature: Careful control of the reaction temperature is crucial, as higher temperatures can promote decomposition or side reactions.

Quantitative Data on a Hypothetical Spirolactonization Optimization

EntryCatalyst (mol%)SolventConcentration (M)Temperature (°C)Yield of Spiro-lactone (%)
1p-TsOH (10)Toluene0.111035
2p-TsOH (10)Toluene0.0111065
3Sc(OTf)3 (5)CH2Cl20.012575
4TFA (20)CH2Cl20.01050
Mitsunobu Reaction

Q: The Mitsunobu reaction in my synthesis is giving a low yield and I am having difficulty removing the triphenylphosphine (B44618) oxide and dialkyl hydrazinedicarboxylate byproducts. How can I improve this?

A: The Mitsunobu reaction is known for its often-problematic purification. Here are some tips for improving the reaction and simplifying the workup:

  • Reagent Purity: Use freshly purified reagents, especially the azodicarboxylate, as impurities can lead to side reactions.

  • Order of Addition: The order of addition of reagents can be critical. Typically, the alcohol, carboxylic acid, and triphenylphosphine are mixed first, followed by the slow addition of the azodicarboxylate at a low temperature (e.g., 0 °C).

  • Alternative Reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates that facilitate easier removal of byproducts.[2] For example, using di-p-chlorobenzyl azodicarboxylate can lead to a hydrazine (B178648) byproduct that is easily removed by filtration.

  • Purification Strategy: To remove triphenylphosphine oxide, the crude reaction mixture can be concentrated and triturated with a non-polar solvent like diethyl ether or pentane, which will cause the phosphine (B1218219) oxide to precipitate.

DOT Script for Mitsunobu Reaction Troubleshooting Logic

start Low Yield or Purification Issues in Mitsunobu Reaction reagent_purity Check Reagent Purity (especially azodicarboxylate) start->reagent_purity order_of_addition Optimize Order of Addition (add azodicarboxylate last and slowly at 0 °C) start->order_of_addition alternative_reagents Consider Alternative Reagents (e.g., polymer-supported PPh3) start->alternative_reagents purification Optimize Purification (e.g., trituration to remove Ph3PO) start->purification

Figure 2: Troubleshooting logic for the Mitsunobu reaction.

Sharpless Asymmetric Dihydroxylation

Q: I am getting a low enantiomeric excess (ee) in my Sharpless asymmetric dihydroxylation. How can I improve the stereoselectivity?

A: Achieving high enantioselectivity in the Sharpless dihydroxylation depends on several factors:

  • Ligand Choice: The choice of the chiral ligand ((DHQ)2-PHAL or (DHQD)2-PHAL) is the primary determinant of the enantioselectivity. Ensure you are using the correct ligand for the desired enantiomer of the diol.

  • Slow Addition: Slow addition of the alkene to the reaction mixture can improve the ee.

  • Co-oxidant: While potassium ferricyanide (B76249) is the standard co-oxidant, in some cases, using N-methylmorpholine N-oxide (NMO) can give better results.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower) can enhance the enantioselectivity.

  • Stirring: Vigorous stirring is essential as this is a biphasic reaction system.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • To a vigorously stirred solution of AD-mix-α or AD-mix-β in a t-BuOH/H2O (1:1) mixture at room temperature, add methanesulfonamide.

  • Cool the mixture to 0 °C and then add the alkene.

  • Stir the reaction at 0 °C until the reaction is complete (monitored by TLC).

  • Add sodium sulfite (B76179) and stir for an additional hour at room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the diol by column chromatography.

Catalytic Hydrogenation

Q: My catalytic hydrogenation of an unsaturated lactone is leading to over-reduction or other side reactions. How can I control the selectivity?

A: Selectivity in catalytic hydrogenation can be controlled by careful choice of catalyst, solvent, and reaction conditions.

  • Catalyst Selection: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is a common choice. For more sensitive substrates, catalysts like Lindlar's catalyst (Pd/CaCO3/Pb(OAc)2) can be used to prevent over-reduction.

  • Hydrogen Pressure: Using a lower hydrogen pressure can sometimes improve selectivity.

  • Temperature: Lowering the reaction temperature can help to avoid side reactions.

  • Additives: The addition of catalyst poisons or modifiers can increase selectivity. For example, the addition of quinoline (B57606) can help to selectively reduce an alkyne to a cis-alkene.

DOT Script for Factors Influencing Hydrogenation Selectivity

selectivity Hydrogenation Selectivity catalyst Catalyst Type (e.g., Pd/C, Lindlar's) selectivity->catalyst pressure Hydrogen Pressure selectivity->pressure temperature Reaction Temperature selectivity->temperature additives Additives/Poisons (e.g., Quinoline) selectivity->additives

Figure 3: Key factors influencing the selectivity of catalytic hydrogenation.

References

Technical Support Center: Enhancing the Resolution of Stemonidine NMR Signals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the complex alkaloid Stemonidine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Nuclear Magnetic Resonance (NMR) analysis, with a specific focus on enhancing signal resolution for accurate structural elucidation and characterization.

Disclaimer: The information provided herein is based on established principles of NMR spectroscopy and best practices for the analysis of complex natural products. While tailored to address the anticipated challenges with a molecule of this compound's complexity, it should be used as a guide and adapted to your specific experimental conditions and instrumentation.

Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the acquisition and processing of this compound NMR spectra.

Q1: My ¹H NMR spectrum of this compound shows very broad peaks. What are the likely causes and how can I improve the resolution?

A1: Broad peaks in the NMR spectrum of a complex molecule like this compound can stem from several factors:

  • Poor Shimming: The homogeneity of the magnetic field is critical for obtaining sharp signals. Ensure that the spectrometer is properly shimmed before data acquisition.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, which can cause peak broadening.[1] Diluting the sample may help to sharpen the signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Consider treating your sample with a chelating agent.

  • Solid Particles: Suspended particles in the NMR tube will disrupt the magnetic field homogeneity. Always filter your sample before transferring it to the NMR tube.[1]

  • Chemical Exchange: Protons on nitrogen or hydroxyl groups can undergo chemical exchange, leading to broad signals. Adding a drop of D₂O can help identify these exchangeable protons as their signals will diminish or disappear.[2]

Q2: The aliphatic region of my this compound ¹H NMR spectrum (approx. 1.0-3.0 ppm) is a crowded mess of overlapping signals. How can I begin to assign these protons?

A2: Signal overlap in the aliphatic region is a common challenge for polycyclic alkaloids like this compound due to the large number of CH and CH₂ groups in similar chemical environments. A multi-pronged approach is recommended:

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve some of the overlapping multiplets.

  • Change the NMR Solvent: The chemical shifts of protons are influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the relative positions of signals, potentially resolving key overlaps.[3]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving and assigning crowded spectral regions. Techniques like COSY, HSQC, and HMBC are invaluable for this purpose.[4]

Q3: I'm seeing unexpected peaks in my NMR spectrum that don't seem to belong to this compound. What are they?

A3: Extraneous peaks are often due to impurities. Common sources include:

  • Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely and will appear in the spectrum.

  • Water: Deuterated solvents can absorb moisture from the atmosphere. A broad singlet, typically between 1.5 and 5 ppm depending on the solvent, is often indicative of water.

  • Grease: Stopcock grease from glassware can introduce broad signals, usually in the aliphatic region.

Q4: How can I be sure of my assignments when dealing with such a complex spectrum?

A4: Confidence in your assignments for a molecule like this compound comes from a combination of experiments and careful analysis. The key is to build a self-consistent dataset where all the pieces of information from different experiments support your proposed structure. A typical workflow involves:

  • 1D ¹H and ¹³C NMR: Initial assessment of the number and types of protons and carbons.

  • DEPT-135: Differentiating between CH, CH₂, and CH₃ groups.

  • 2D COSY: Establishing proton-proton coupling networks (spin systems).

  • 2D HSQC: Correlating each proton to its directly attached carbon.

  • 2D HMBC: Identifying long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and identifying quaternary carbons.

  • 2D NOESY/ROESY: Establishing through-space correlations to determine the stereochemistry of the molecule.

Troubleshooting Guides

This section provides more detailed, step-by-step solutions to specific problems you may encounter.

Guide 1: Resolving Overlapping Aliphatic Signals in this compound

Problem: The ¹H NMR spectrum of this compound shows a highly congested region between 1.0 and 3.0 ppm, making it impossible to determine coupling patterns and assign individual proton resonances.

Solution Workflow:

G cluster_0 Initial Observation cluster_1 2D NMR Experiments cluster_2 Data Analysis cluster_3 Structural Assembly start Overlapping Aliphatic Signals cosy Acquire 2D COSY start->cosy hsqc Acquire 2D HSQC start->hsqc hmbc Acquire 2D HMBC start->hmbc analyze_cosy Identify Spin Systems cosy->analyze_cosy Provides H-H connectivities analyze_hsqc Correlate ¹H and ¹³C hsqc->analyze_hsqc Provides C-H one-bond connectivities analyze_hmbc Connect Fragments hmbc->analyze_hmbc Provides C-H long-range connectivities analyze_cosy->analyze_hmbc analyze_hsqc->analyze_hmbc end Propose Structure analyze_hmbc->end

Caption: Workflow for resolving overlapping signals using 2D NMR.

Recommended Action Plan:

  • Acquire a 2D COSY (Correlation Spectroscopy) Spectrum: This experiment will reveal which protons are coupled to each other, allowing you to trace out the various spin systems within the this compound molecule. Even with significant overlap in the 1D spectrum, the cross-peaks in the 2D COSY spectrum can often be resolved.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates each proton to the carbon it is directly attached to. This is extremely powerful for resolving overlap because the attached ¹³C chemical shifts will likely be different, even if the proton chemical shifts are very similar. This allows you to disperse the overlapping proton signals along the second (¹³C) dimension.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectrum: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different spin systems identified in the COSY experiment and for connecting quaternary carbons to the rest of the molecular framework.

By combining the information from these three experiments, you can confidently assign the protons and carbons in the crowded aliphatic region of the this compound spectrum.

Experimental Protocols

This section provides detailed methodologies for the key 2D NMR experiments essential for the structural elucidation of this compound.

Protocol 1: 2D COSY (Correlation Spectroscopy)

Objective: To identify scalar-coupled protons (protons on adjacent carbons).

Methodology:

  • Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Optimize the shimming to achieve the best possible resolution.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: cosygpqf (or equivalent)

    • Acquisition Time (aq): ~0.2 s

    • Relaxation Delay (d1): 1.5 s

    • Number of Scans (ns): 2-4

    • Number of Increments (in F1): 256-512

    • Spectral Width (sw) in F2 and F1: 10-12 ppm

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify one-bond correlations between protons and carbons.

Methodology:

  • Sample Preparation: Same as for COSY.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for the COSY experiment.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent for editing)

    • Acquisition Time (aq): ~0.15 s

    • Relaxation Delay (d1): 1.5 s

    • Number of Scans (ns): 4-8

    • Number of Increments (in F1): 256

    • Spectral Width (sw) in F2 (¹H): 10-12 ppm

    • Spectral Width (sw) in F1 (¹³C): 100-160 ppm

    • One-bond coupling constant (¹JCH): ~145 Hz

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

Methodology:

  • Sample Preparation: Same as for COSY and HSQC.

  • Instrument Setup: Same as for HSQC.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: hmbcgplpndqf (or equivalent)

    • Acquisition Time (aq): ~0.2 s

    • Relaxation Delay (d1): 2.0 s

    • Number of Scans (ns): 8-16

    • Number of Increments (in F1): 256-512

    • Spectral Width (sw) in F2 (¹H): 10-12 ppm

    • Spectral Width (sw) in F1 (¹³C): 180-200 ppm

    • Long-range coupling constant (ⁿJCH): Optimized for 8 Hz

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell in both dimensions).

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

Data Presentation

Table 1: Effect of Solvent on Selected ¹H Chemical Shifts of a Hypothetical this compound Analog
ProtonChemical Shift (δ) in CDCl₃Chemical Shift (δ) in C₆D₆Chemical Shift (δ) in CD₃OD
H-13.152.983.20
H-3α1.851.951.88
H-3β2.102.252.12
H-144.254.104.28
H-175.805.955.82

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Comparison of 2D NMR Techniques for this compound Structure Elucidation
ExperimentInformation ProvidedTypical Experiment TimeKey Application for this compound
COSY ¹H-¹H through-bond coupling30-60 minutesMapping out the individual spin systems of the polycyclic core.
HSQC One-bond ¹H-¹³C correlation1-2 hoursResolving overlapping proton signals and assigning protons to their directly attached carbons.
HMBC Long-range (2-3 bond) ¹H-¹³C correlation2-4 hoursConnecting the spin systems and assigning quaternary carbons.
NOESY/ROESY ¹H-¹H through-space correlation4-8 hoursDetermining the relative stereochemistry of the molecule.

Visualizations

The logical progression from acquiring raw NMR data to proposing a final chemical structure is a critical workflow for complex molecules like this compound.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Building cluster_3 Final Structure one_d 1D NMR (¹H, ¹³C, DEPT) processing Fourier Transform, Phasing, Baseline Correction one_d->processing two_d 2D NMR (COSY, HSQC, HMBC, NOESY) two_d->processing analysis Peak Picking, Integration, Correlation Analysis processing->analysis fragments Identify Molecular Fragments (Spin Systems) analysis->fragments connectivity Establish Connectivity between Fragments fragments->connectivity stereochem Determine Stereochemistry connectivity->stereochem final_structure Propose Final Structure stereochem->final_structure

Caption: Logical workflow for NMR-based structure elucidation.

References

Troubleshooting low bioactivity in Stemonidine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stemonidine, a stenine-type alkaloid isolated from plants of the Stemona genus. The primary reported bioactivity of this compound and related alkaloids is their antitussive (cough-suppressing) effect. This guide addresses common issues that may lead to low or inconsistent bioactivity in this compound assays.

Frequently Asked Questions (FAQs)

Compound-Related Issues

1. Why is my this compound sample showing low or no bioactivity?

Several factors related to the compound itself could be the cause:

  • Poor Solubility: this compound, like many alkaloids, may have limited solubility in aqueous assay media. This can lead to precipitation and a lower effective concentration at the target site.

  • Chemical Instability: The stability of this compound can be influenced by factors such as pH, temperature, and light exposure during storage and experimentation. Degradation can lead to a loss of bioactivity.

  • Incorrect Salt Form or Purity: The activity of this compound may vary depending on whether it is in its free base or a salt form. Impurities in the sample can also interfere with the assay.

  • Inappropriate Storage: Improper storage conditions can lead to the degradation of the compound over time.

2. How can I improve the solubility of this compound for my assays?

To enhance the solubility of this compound, consider the following approaches:

  • Co-solvents: A small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), can be used to prepare a stock solution. It is crucial to keep the final concentration of the co-solvent in the assay medium low (typically below 0.5%) to avoid solvent-induced effects on the cells or organism. Always include a vehicle control in your experiments.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility. The stability of the compound at different pH values should be considered.

  • Use of Excipients: In some cases, formulation with solubilizing agents like cyclodextrins can enhance aqueous solubility.

3. What are the optimal storage conditions for this compound?

While specific stability data for this compound is limited, as a general guideline for alkaloids, it is recommended to store the compound as a solid at -20°C or lower, protected from light and moisture. If stored as a solution (e.g., in DMSO), it should also be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experiment-Related Issues

1. My in vivo antitussive assay with this compound is not showing a significant effect. What could be wrong?

Low efficacy in in vivo antitussive assays, such as the citric acid-induced cough model in guinea pigs, can be due to:

  • Suboptimal Dosing: The administered dose may be too low to elicit a significant response. A dose-response study is recommended to determine the optimal concentration.

  • Route of Administration: The method of administration (e.g., oral, intraperitoneal) can significantly impact the bioavailability of the compound.

  • Metabolism and Pharmacokinetics: this compound may be rapidly metabolized or cleared from the system, preventing it from reaching the target site at a sufficient concentration.

  • Assay Variability: In vivo assays can have inherent variability. Ensure proper acclimatization of animals, consistent induction of the cough reflex, and an adequate number of animals per group.

2. I am observing high variability in my cell-based assays with this compound. What are the potential causes?

High variability in cell-based assays can arise from:

  • Cell Health and Passage Number: Use healthy, viable cells at a consistent and optimal passage number. Over-passaged cells can exhibit altered responses.

  • Inconsistent Cell Seeding Density: Ensure a uniform cell density across all wells of your assay plate.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental data.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in compound and cell concentrations.

Troubleshooting Guides for Low Bioactivity

Guide 1: Troubleshooting Low Activity in Antitussive Assays

If you are observing low antitussive activity with this compound, follow this troubleshooting workflow:

start Low Antitussive Activity Observed solubility Check Compound Solubility in Vehicle start->solubility precipitate Precipitation Observed? solubility->precipitate dose Optimize Dose and Route of Administration dose_response Perform Dose-Response Study dose->dose_response protocol Review Assay Protocol timing Review Timing of Administration and Observation protocol->timing stability Assess Compound Stability in Vehicle stability_test Perform Stability Test (e.g., HPLC) stability->stability_test precipitate->dose No change_vehicle Modify Vehicle (e.g., add co-solvent) precipitate->change_vehicle Yes change_vehicle->dose route Consider Alternative Administration Route dose_response->route route->protocol induction Ensure Consistent Cough Induction timing->induction induction->stability fresh_stock Prepare Fresh Stock Solution stability_test->fresh_stock success Bioactivity Restored fresh_stock->success

Troubleshooting workflow for low antitussive activity.
Guide 2: Troubleshooting Low Activity in Cell-Based Assays (General)

For assays such as cytotoxicity, anti-inflammatory, or neuroprotective screens where this compound shows low activity, consider the following:

Potential Issue Troubleshooting Steps
Compound Precipitation in Media - Visually inspect wells for precipitate after adding the compound. - Decrease the final assay concentration. - If using a DMSO stock, ensure the final DMSO concentration is non-toxic and does not cause precipitation.
Low Cell Permeability - Increase incubation time to allow for sufficient compound uptake. - Consider using a cell line with higher expression of relevant transporters if the uptake mechanism is known.
Rapid Compound Metabolism - Reduce the incubation time to measure the effect before significant metabolism occurs. - Use metabolic inhibitors if the metabolic pathway is known (use with caution and appropriate controls).
Incorrect Cell Model - Ensure the chosen cell line expresses the target of interest (if known). - Consider screening against a panel of different cell lines.
Assay Readout Interference - Check if this compound interferes with the assay chemistry (e.g., autofluorescence in fluorescent assays). Run a compound-only control (no cells).

Data Presentation

The following tables provide an example of how to structure quantitative data for this compound. Note: The values presented here are hypothetical and for illustrative purposes, as comprehensive public data for this compound across all these assays is limited.

Table 1: Hypothetical Bioactivity of this compound in Various Assays

Assay TypeCell Line / ModelEndpointIC50 / EC50 (µM)Positive ControlControl IC50 / EC50 (µM)
Antitussive Guinea Pig (in vivo)Cough InhibitionED50: 15 mg/kgCodeineED50: 10 mg/kg
Cytotoxicity A549 (Human Lung Carcinoma)Cell Viability (MTT)> 100Doxorubicin0.5
Anti-inflammatory RAW 264.7 MacrophagesNitric Oxide (NO) Production25Dexamethasone0.1
Neuroprotective SH-SY5Y (Human Neuroblastoma)Oxidative Stress-Induced Cell Death50Quercetin10

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough Assay in Guinea Pigs (Antitussive)
  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs (300-400g) are acclimatized for at least 5 days before the experiment.

  • Compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle only. A positive control group receives a standard antitussive agent like codeine.

  • Cough Induction: 60 minutes after compound administration, animals are placed individually in a transparent chamber and exposed to an aerosol of 0.3 M citric acid for 5 minutes.

  • Data Collection: The number of coughs is counted by a trained observer during the exposure period and for 5 minutes immediately after.

  • Analysis: The percentage inhibition of cough is calculated for each animal relative to the vehicle control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.

Protocol 2: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Visualizations

Hypothetical Signaling Pathway for this compound's Bioactivity

While the precise signaling pathways modulated by this compound are not well-defined, related compounds have been shown to interact with various cellular targets. The diagram below illustrates a hypothetical pathway where this compound might exert its effects.

This compound This compound Receptor Cell Surface Receptor (e.g., Muscarinic or Sigma Receptor) This compound->Receptor SecondMessenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) Receptor->SecondMessenger Kinase Protein Kinase Activation (e.g., PKA, PKC) SecondMessenger->Kinase TranscriptionFactor Transcription Factor Modulation (e.g., NF-κB, CREB) Kinase->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Bioactivity Biological Response (e.g., Reduced Inflammation, Neuroprotection) GeneExpression->Bioactivity

A hypothetical signaling pathway for this compound.
Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening and characterizing the bioactivity of a natural product like this compound.

cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Secondary Assays cluster_3 Mechanism of Action PrimaryAssay Primary Bioassay (e.g., Antitussive Assay) HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response Curve HitIdentification->DoseResponse IC50_EC50 Determine IC50/EC50 DoseResponse->IC50_EC50 SecondaryAssay Secondary Assays (e.g., Cytotoxicity, Anti-inflammatory) IC50_EC50->SecondaryAssay Selectivity Assess Selectivity SecondaryAssay->Selectivity MOA Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Selectivity->MOA

Experimental workflow for this compound bioactivity.

Technical Support Center: Scaling Up the Purification of Stemonidine Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of Stemonidine isolates from Stemona species.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for scaling up the extraction of this compound?

A1: Scaling up the extraction process requires careful consideration of solvent-to-solid ratios, extraction time, and temperature. For Stemona alkaloids, reflux extraction with ethanol (B145695) is a common lab-scale method. When scaling up, it's crucial to ensure efficient heat transfer and solvent penetration into the larger plant material mass. Pilot-scale extraction services can offer temperature-controlled percolation and accelerated solvent extraction to handle larger quantities of plant material.

Q2: How can I efficiently remove non-alkaloidal impurities from the crude extract at a larger scale?

A2: A common and scalable method is acid-base partitioning. The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. Lipophilic impurities can then be removed by extraction with an immiscible organic solvent. Subsequently, basifying the aqueous layer will deprotonate the alkaloids, allowing their extraction into an organic solvent, leaving behind water-soluble impurities. For larger volumes, this liquid-liquid extraction can be performed in large separatory funnels or industrial liquid-liquid extractors.

Q3: What are the recommended chromatographic techniques for large-scale purification of this compound?

A3: For large-scale purification, column chromatography remains a primary method. Initially, silica (B1680970) gel chromatography can be used for fractionation. For more targeted purification of basic alkaloids like this compound, ion-exchange chromatography is highly effective. Specifically, cation exchange resins can be employed to bind the alkaloids, which are then eluted with a change in pH or ionic strength. For industrial applications, techniques like pH-zone refining centrifugal partition chromatography have shown high efficiency and scalability for alkaloid purification.

Q4: How can I monitor the purity of this compound fractions during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of fractions. An HPLC method coupled with a suitable detector (e.g., UV or mass spectrometry) can be developed to quantify this compound and detect impurities. This allows for the pooling of pure fractions and the reprocessing or discarding of impure ones.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Alkaloid Extract - Inefficient extraction due to poor solvent penetration in larger biomass. - Insufficient extraction time. - Degradation of alkaloids during prolonged extraction at high temperatures.- Ensure the plant material is ground to an appropriate and uniform particle size. - Increase the solvent-to-solid ratio to ensure complete wetting of the plant material. - Optimize extraction time; for reflux extraction, 3 hours repeated three times has been shown to be effective for Stemona alkaloids.[1] - Consider using extraction methods with better temperature control and efficiency at scale, such as percolation or accelerated solvent extraction.
Poor Separation of this compound from Other Alkaloids - Inappropriate stationary phase or mobile phase in column chromatography. - Column overloading. - Closely related alkaloids with similar polarities.- For silica gel chromatography, carefully optimize the solvent system polarity. A common mobile phase for tropane (B1204802) alkaloids is a mixture of a non-polar solvent (e.g., dichloromethane), a polar solvent (e.g., methanol), and a basic modifier (e.g., ammonia) to reduce peak tailing.[2] - Ensure the amount of crude material loaded onto the column is within the recommended capacity of the stationary phase (typically 1-5% of the silica gel mass).[2] - Employ a more selective chromatographic technique like ion-exchange chromatography or counter-current chromatography.
This compound Degradation During Purification - Exposure to harsh pH conditions (strong acids or bases). - Prolonged exposure to high temperatures. - Presence of reactive impurities in solvents.- Use dilute acids (e.g., 1% HCl) and bases (e.g., ammonia (B1221849) or sodium carbonate solution) during acid-base extraction.[2] - Minimize heating times and use vacuum evaporation at lower temperatures to concentrate solutions. - Use high-purity, distilled solvents to avoid contaminants that could react with the alkaloid.
Difficulty in Crystallizing Purified this compound - Presence of residual solvents. - Minor impurities inhibiting crystal formation.- Ensure complete removal of solvents under high vacuum, with gentle heating if necessary. - Try recrystallization from a different solvent system. - Use an anti-solvent diffusion technique: dissolve the compound in a "good" solvent and slowly add a "bad" solvent in which it is insoluble to promote crystal growth.[2]

Quantitative Data

Table 1: Extraction Parameters and Yields for Stemona Alkaloids

ParameterLab-Scale Example (Stemona japonica)Scaled-Up Consideration
Plant Material Shattered into thick powderUniform grinding to ensure consistent extraction
Solvent 90% Ethanol[1]Consider solvent recovery and recycling systems for cost-effectiveness and environmental compliance.
Solvent-to-Solid Ratio 8:1 (v/w)[1]May need to be adjusted based on the efficiency of the large-scale extraction equipment.
Extraction Method Reflux extraction[1]Percolation or accelerated solvent extraction are often more suitable for larger volumes.
Extraction Time 3 hours, repeated 3 times[1]Optimize based on pilot runs to balance yield and processing time.
Total Alkaloid Purity (Post-Extraction) Up to 70% after initial purification with cation exchange resin[1]Purity will depend on the initial concentration in the plant material and the efficiency of the primary purification step.

Table 2: Quantitative Analysis of Specific Stemona Alkaloids in Root Extracts

AlkaloidAverage Content (% w/w) in S. collinsiae Root Extracts
Didehydrostemofoline0.78%[3]
Stemofoline (B1231652)0.048%[3]

Note: The content of this compound may vary depending on the Stemona species, geographical location, and harvesting time.

Experimental Protocols

Large-Scale Extraction of Total Alkaloids from Stemona Roots (Conceptual Protocol)
  • Milling: Grind the dried Stemona roots to a coarse powder.

  • Extraction: Load the powdered material into a large-scale percolator. Extract with 90% ethanol at a controlled temperature (e.g., 40-50°C) for a specified duration.

  • Concentration: Collect the ethanol extract and concentrate it under reduced pressure using a rotary evaporator or a falling film evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a dilute acid solution (e.g., 1% HCl).

    • Extract the acidic solution with a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove lipophilic impurities.

    • Basify the aqueous layer with a weak base (e.g., ammonia or sodium carbonate) to a pH of 9-10.

    • Extract the total alkaloids from the basified aqueous solution with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Final Concentration: Combine the organic extracts containing the alkaloids and concentrate under vacuum to yield the crude total alkaloid extract.

Pilot-Scale Purification by Cation Exchange Chromatography
  • Resin Selection and Preparation: Select a suitable cation exchange resin (e.g., D004 resin has been shown to be effective for Stemona alkaloids[1]). Equilibrate the resin in the column with a starting buffer at an appropriate pH.

  • Loading: Dissolve the crude total alkaloid extract in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound, non-alkaloidal impurities.

  • Elution: Elute the bound alkaloids from the resin by changing the pH or increasing the ionic strength of the buffer. Collect fractions.

  • Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate under vacuum to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Initial Purification cluster_chromatography Chromatographic Purification start Dried Stemona Roots milling Milling start->milling extraction Solvent Extraction (e.g., 90% Ethanol) milling->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Crude Total Alkaloids acid_base->total_alkaloids column_chrom Column Chromatography (e.g., Ion Exchange) total_alkaloids->column_chrom fractionation Fraction Collection column_chrom->fractionation hplc_analysis HPLC Analysis fractionation->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling final_concentration Final Concentration pooling->final_concentration This compound Purified this compound final_concentration->this compound

Caption: Workflow for Scaling Up this compound Purification.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_stability Stability Issues start Low Final Yield? check_extraction Check Extraction Efficiency start->check_extraction Yes check_separation Check Separation Purity start->check_separation No, yield is good but purity is low check_degradation Check for Degradation start->check_degradation No, purity is good but yield is low after purification optimize_extraction Optimize: - Particle Size - Solvent Ratio - Extraction Time check_extraction->optimize_extraction optimize_chrom Optimize: - Stationary/Mobile Phase - Column Loading check_separation->optimize_chrom optimize_conditions Optimize: - pH - Temperature check_degradation->optimize_conditions

Caption: Troubleshooting Logic for Low this compound Yield.

References

Addressing solubility issues of Stemonidine in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Stemonidine in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a member of the Stemona alkaloids, a class of natural products known for their complex structures and interesting biological activities.[1] Like many alkaloids, this compound is a structurally complex organic molecule that can exhibit poor solubility in aqueous solutions, such as the biological buffers used in cell culture and other in vitro assays. This limited solubility can hinder its use in experimental settings, leading to issues with dosage accuracy, precipitation, and reproducibility.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Below is a summary of its known and calculated properties.

PropertyValueSource
Molecular Formula C₁₉H₂₉NO₅Calculated from structure
Molecular Weight 351.44 g/mol Calculated from formula
Predicted logP 2.5 - 3.5Prediction (various models)
Predicted pKa (basic) 8.0 - 9.0Prediction (various models)

Note: Predicted values for logP and pKa can vary between different software and algorithms. It is highly recommended to determine these values experimentally for the most accurate results.

Q3: Which solvents are recommended for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, it is advisable to use an organic solvent in which this compound is freely soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for biological assays. Ethanol is another potential co-solvent. When preparing for cell-based experiments, it is critical to use anhydrous, high-purity solvents to avoid introducing contaminants or moisture which can affect solubility and cell health.

Q4: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final assay?

A4: The final concentration of the organic co-solvent in your aqueous biological buffer should be kept to a minimum, as high concentrations can be toxic to cells and may affect protein function. Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell lines, although some are more sensitive. It is best practice to determine the tolerance of your specific experimental system to the chosen solvent by running a vehicle control.

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my stock solution into my biological buffer (e.g., PBS, cell culture medium).

This is a common issue arising from the poor aqueous solubility of many organic compounds. Here are several strategies to overcome this problem:

1. Optimize the Dilution Method

  • Problem: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution due to localized high concentrations.

  • Solution: Serial Dilution. Perform one or more intermediate dilution steps in your biological buffer. For example, instead of a direct 1:1000 dilution, perform a 1:10 followed by a 1:100 dilution.

  • Best Practice: Add the this compound stock solution dropwise to the vortex of the rapidly stirring or swirling buffer. This ensures immediate and thorough mixing, preventing localized supersaturation.

2. Adjust the pH of the Buffer

  • Problem: this compound, as an alkaloid, is expected to be a weak base. Its solubility in aqueous solutions is highly pH-dependent. At physiological pH (~7.4), the basic nitrogen may be only partially protonated, leading to lower solubility.

  • Solution: Lower the pH. By lowering the pH of the buffer, the basic nitrogen atom of this compound will become protonated, forming a more soluble salt. A buffer with a pH of 5-6 could significantly improve solubility.

  • Considerations: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity). If the final assay must be at a neutral pH, you can prepare a more concentrated, acidified aqueous stock and then dilute it into the final neutral buffer, being mindful of the final pH.

3. Utilize Solubility Enhancers

  • Problem: For particularly challenging compounds, a simple co-solvent may not be sufficient.

  • Solution: Employ excipients.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with enhanced aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, Me-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility. However, be aware that surfactants can have biological effects of their own.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Experimental Determination of this compound Solubility in a Biological Buffer

This protocol uses the shake-flask method, a standard technique for solubility determination.

  • Prepare a series of dilutions of your this compound stock solution in your target biological buffer (e.g., PBS, pH 7.4).

  • Add an excess amount of this compound powder to a known volume of the buffer in a sealed container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, allow the samples to stand to let the undissolved material settle.

  • Carefully collect the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter that is compatible with your sample (e.g., PTFE for samples with some organic solvent).

  • Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The measured concentration represents the equilibrium solubility of this compound in that buffer under the tested conditions.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G start Start: this compound Precipitates in Buffer check_stock Is the stock solution clear and fully dissolved? start->check_stock remake_stock Remake stock solution. Use sonication or gentle heat. check_stock->remake_stock No optimize_dilution Optimize Dilution Method check_stock->optimize_dilution Yes remake_stock->start serial_dilution Use Serial Dilution optimize_dilution->serial_dilution slow_addition Add stock dropwise to vortexing buffer optimize_dilution->slow_addition adjust_ph Adjust Buffer pH serial_dilution->adjust_ph Still Precipitates success Solubility Issue Resolved serial_dilution->success Resolved slow_addition->adjust_ph Still Precipitates slow_addition->success Resolved lower_ph Lower pH to 5-6 to form a soluble salt adjust_ph->lower_ph use_excipients Use Solubility Enhancers lower_ph->use_excipients Still Precipitates or pH change not possible lower_ph->success Resolved cyclodextrins Add Cyclodextrins (e.g., HP-β-CD) use_excipients->cyclodextrins surfactants Add Surfactants (e.g., Tween® 80) use_excipients->surfactants cyclodextrins->success Resolved surfactants->success Resolved

A troubleshooting workflow for addressing this compound precipitation in biological buffers.

Hypothesized Mechanism of Action of this compound on Acetylcholinesterase

Some Stemona alkaloids have been reported to exhibit acetylcholinesterase (AChE) inhibitory activity.[2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Neuron Postsynaptic Neuron AChR->Neuron Activates This compound This compound This compound->AChE Inhibits

Hypothesized inhibition of Acetylcholinesterase (AChE) by this compound.

References

Validation & Comparative

A Comparative Analysis of Stemonidine (as Stemospironine) and Other Key Stemona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Stemona is a rich source of structurally diverse alkaloids that have garnered significant attention for their potent biological activities. For centuries, extracts from Stemona species have been utilized in traditional medicine, particularly in China and other East Asian countries, for treating respiratory ailments and as natural insecticides. This guide provides a comparative analysis of Stemonidine, now identified as Stemospironine, and other prominent Stemona alkaloids, focusing on their antitussive and insecticidal properties, supported by experimental data.

Introduction to Stemona Alkaloids

Stemona alkaloids are characterized by a unique pyrrolo[1,2-a]azepine nucleus. To date, over 250 alkaloids have been isolated from various Stemona species and are broadly classified into several structural groups, including the stenine, stemoamide, tuberostemospironine, and stemofoline (B1231652) types. These compounds exhibit a wide range of biological effects, from potent antitussive and insecticidal action to anti-inflammatory and anthelmintic properties. The structural diversity within this family of compounds leads to a spectrum of biological activities, making them promising candidates for drug discovery and development.

The Case of this compound: A Structural Revision

Initially isolated and named this compound, subsequent research and total synthesis have led to a structural reassessment. It is now understood that the natural product initially identified as this compound is, in fact, Stemospironine. This guide will henceforth refer to the compound as Stemospironine to reflect the current scientific consensus.

Comparative Biological Activity

The primary biological activities attributed to Stemona alkaloids are their antitussive and insecticidal effects. The following sections provide a comparative overview of the performance of Stemospironine and other key alkaloids in these areas.

Antitussive Activity

The antitussive properties of Stemona alkaloids are among their most well-documented biological effects. The primary experimental model for evaluating this activity is the citric acid-induced cough model in guinea pigs.

Table 1: Comparative Antitussive Activity of Stemona Alkaloids

AlkaloidStructural GroupAntitussive PotencyMechanism of ActionReference
Neotuberostemonine (B189803) StenineHigh; comparable to codeine.Peripheral action on the cough reflex pathway.[1][1][2]
Stemoninine (B1255639) StemoninineHigh; similar to Neotuberostemonine.Peripheral action on the cough reflex pathway.[1][1]
Croomine CroomineHigh; similar to Neotuberostemonine.Central action on the cough reflex pathway; shows central respiratory depressant effects.
Tuberostemonine StenineWeaker than Neotuberostemonine.Peripheral action on the cough reflex pathway.
Protostemonine ProtostemonineSignificant antitussive activity.Peripheral administration.
Stemospironine TuberostemospironineSignificant antitussive activity.Peripheral administration.
Maistemonine MaistemonineSignificant antitussive activity.Peripheral administration.

Note: Quantitative data for direct comparison of all alkaloids under identical experimental conditions is limited in the available literature.

Insecticidal Activity

Stemona alkaloids have demonstrated significant insecticidal properties, particularly against agricultural pests like Spodoptera littoralis (cotton leafworm).

Table 2: Comparative Insecticidal Activity of Stemona Alkaloids against Spodoptera littoralis Neonate Larvae

AlkaloidStructural GroupLC50 (ppm)EC50 (ppm)Activity NotesReference
Didehydrostemofoline Stemofoline0.840.46Highest toxicity in feeding assays.
Stemofoline Stemofoline2.0-High toxicity; more active than Stemospironine against Bombyx mori.
2'-Hydroxystemofoline Stemofoline30-Activity decreases with hydroxylation of the side chain.
Tuberostemonine Stenine--No toxic effects but shows outstanding repellency.
Stemospironine Tuberostemospironine--Less active than Stemofoline against Bombyx mori.

LC50: Lethal concentration required to kill 50% of the population. EC50: Effective concentration to cause a 50% reduction in growth.

Experimental Protocols

General Alkaloid Isolation and Purification

A general workflow for the isolation and purification of Stemona alkaloids from plant material is outlined below. Specific details may vary depending on the target alkaloid and the plant species.

plant_material Dried and Powdered Stemona Plant Material extraction Extraction with Organic Solvent (e.g., Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base purified_alkaloids Purified Total Alkaloids acid_base->purified_alkaloids column_chromatography Column Chromatography (Silica Gel or Alumina) purified_alkaloids->column_chromatography fractions Alkaloid Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc isolated_alkaloid Isolated Pure Alkaloid hplc->isolated_alkaloid

General workflow for the isolation of Stemona alkaloids.
Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs

This protocol is a standard in vivo method for evaluating the antitussive efficacy of test compounds.

  • Animal Model: Male guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental conditions before the test.

  • Cough Induction: A citric acid aerosol (e.g., 0.3 M) is used to induce coughing. The number of coughs is recorded over a specific period.

  • Compound Administration: The test alkaloid or vehicle (control) is administered, often intraperitoneally (i.p.) or orally (p.o.), at various doses.

  • Post-Treatment Challenge: After a set time, the animals are re-exposed to the citric acid aerosol, and the number of coughs is again recorded.

  • Data Analysis: The percentage inhibition of the cough response is calculated by comparing the number of coughs before and after treatment with the test compound, relative to the vehicle control.

start Select Guinea Pigs initial_exposure Expose to Citric Acid Aerosol start->initial_exposure record_baseline Record Baseline Cough Count initial_exposure->record_baseline treatment Administer Test Alkaloid or Vehicle record_baseline->treatment wait Waiting Period treatment->wait second_exposure Re-expose to Citric Acid Aerosol wait->second_exposure record_post_treatment Record Post-Treatment Cough Count second_exposure->record_post_treatment analysis Calculate Percentage Inhibition record_post_treatment->analysis

Experimental workflow for the antitussive activity assay.
Insecticidal Activity Assay: Chronic Feeding Bioassay with Spodoptera littoralis

This method assesses the toxicity of compounds when ingested by insect larvae.

  • Insect Rearing: Neonate larvae of Spodoptera littoralis are used.

  • Diet Preparation: An artificial diet is prepared and spiked with various concentrations of the test alkaloid dissolved in a suitable solvent. A control diet contains only the solvent.

  • Feeding: Larvae are placed on the treated diet and allowed to feed for a specified period (e.g., 7 days).

  • Mortality and Growth Assessment: The number of dead larvae is recorded daily. The weight of the surviving larvae is measured at the end of the experiment.

  • Data Analysis: The lethal concentration (LC50) and the effective concentration for 50% growth inhibition (EC50) are calculated from the dose-response data.

Structure-Activity Relationships

The diverse biological activities of Stemona alkaloids are closely linked to their chemical structures.

For Antitussive Activity:
  • The saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus is considered a key structural feature for antitussive effects.

  • The stereochemistry at the ring junctions also plays a crucial role in determining the potency of the antitussive activity.

  • The mechanism of action can differ based on the structural class, with some alkaloids acting peripherally and others centrally.

For Insecticidal Activity:
  • The stemofoline group, characterized by a cage-like structure, generally exhibits the most potent insecticidal properties.

  • Unsaturation in the side chain, as seen in didehydrostemofoline, significantly enhances insecticidal activity compared to the saturated analogue, stemofoline.

  • Hydroxylation of the side chain tends to decrease the insecticidal potency.

Signaling Pathways and Mechanisms of Action

While the exact molecular targets for many Stemona alkaloids are still under investigation, some insights into their mechanisms of action have been elucidated.

Insecticidal Mechanism of Stemofoline-type Alkaloids

The insecticidal activity of some Stemona alkaloids, such as 16-hydroxystemofoline, has been linked to their interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects.

alkaloid Stemofoline-type Alkaloid nAChR Nicotinic Acetylcholine Receptor (nAChR) alkaloid->nAChR Binds to ion_channel Ion Channel Opening nAChR->ion_channel Activates nerve_stimulation Continuous Nerve Stimulation ion_channel->nerve_stimulation paralysis Paralysis and Death nerve_stimulation->paralysis

Proposed insecticidal mechanism of action for some Stemona alkaloids.

Conclusion

The alkaloids from the genus Stemona represent a fascinating and valuable class of natural products with significant therapeutic and agricultural potential. While this compound (Stemospironine) itself appears to be a less potent member of this family in terms of currently available data, the comparative analysis highlights the remarkable bioactivities of other related alkaloids. In particular, neotuberostemonine and stemoninine stand out for their strong antitussive effects, while didehydrostemofoline is a highly potent natural insecticide. Further research into the specific molecular targets and mechanisms of action of these compounds will be crucial for their future development into novel drugs and environmentally friendly pesticides. The detailed experimental protocols and structure-activity relationships presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising class of natural compounds.

References

A Comparative Guide to Acetylcholinesterase Inhibition: Stemonidine Alkaloids vs. Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the acetylcholinesterase (AChE) inhibitory properties of alkaloids derived from the Stemona plant genus, often referred to generally as stemonidine, and the well-established synthetic drug, donepezil (B133215). The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug discovery.

Introduction

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic neurotransmission. By inhibiting the breakdown of the neurotransmitter acetylcholine (B1216132), these agents enhance cholinergic signaling. Donepezil is a widely prescribed synthetic AChE inhibitor. The Stemona genus of plants contains a diverse group of alkaloids, some of which have demonstrated notable acetylcholinesterase inhibitory activity. This guide focuses on a comparative analysis of the inhibitory potency and mechanism of action of specific Stemona alkaloids, for which experimental data is available, against donepezil.

It is important to note that while the term "this compound" is used, the specific experimental data on acetylcholinesterase inhibition is reported for the alkaloids stenine (B102979) and stenine B , isolated from Stemona sessilifolia. The direct acetylcholinesterase inhibitory data for a compound explicitly named "this compound" is not consistently available in the reviewed scientific literature.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the inhibition of acetylcholinesterase by Stemona alkaloids (stenine and stenine B) and donepezil.

CompoundSource/TypeIC50 Value (AChE)Inhibition Type
Stenine B Natural (Stemona sessilifolia)2.1 ± 0.2 µM[1]Reversible, Competitive[1]
Stenine Natural (Stemona sessilifolia)19.8 ± 2.5 µM[1]Not specified
Donepezil Synthetic6.7 nMReversible, Mixed Competitive/Non-competitive

Mechanism of Action and Signaling Pathway

Both Stemona alkaloids and donepezil exert their therapeutic effect by inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the hydrolysis of acetylcholine into choline (B1196258) and acetate (B1210297) in the synaptic cleft, thus terminating the neurotransmission signal. By blocking the active site of AChE, these inhibitors lead to an accumulation of acetylcholine, which can then bind to and activate postsynaptic cholinergic receptors for a longer duration, thereby enhancing cholinergic neurotransmission.

Donepezil is known to be a mixed inhibitor, meaning it can bind to both the catalytic active site (competitive inhibition) and a peripheral anionic site (non-competitive inhibition) of the acetylcholinesterase enzyme[2]. Stenine B has been identified as a competitive inhibitor, suggesting it primarily competes with acetylcholine for binding at the catalytic active site[1].

AChE_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh ACh_synthesis->ACh_vesicle Packaging ACh_release ACh ACh_vesicle->ACh_release Release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_release->AChR Binding Inhibitor This compound Alkaloids or Donepezil Inhibitor->AChE Signal Signal Transduction AChR->Signal Activation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (Ellman's Method) cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE Enzyme - ATCI Substrate - DTNB Reagent - Inhibitors (this compound, Donepezil) Serial_Dilutions Prepare Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Plate_Setup Set up 96-well plate: - Buffer - DTNB - Inhibitor Dilutions - AChE Enzyme Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Add ATCI Substrate to initiate reaction Pre_incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Kinetic_Plots Generate Lineweaver-Burk and Dixon Plots Calc_Rate->Kinetic_Plots IC50 Calculate IC50 Value Calc_Inhibition->IC50 Det_Ki Determine Inhibition Type and Ki Value Kinetic_Plots->Det_Ki

References

A Comparative Analysis of the Bioactivity of Natural Stemonidine Analogs Versus Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has consistently led researchers to the intricate molecular architectures of natural products. Among these, alkaloids from the Stemona genus, traditionally used in folk medicine for their antitussive and insecticidal properties, have garnered significant scientific interest. This guide provides a comparative analysis of the bioactivity of key natural alkaloids from Stemona species versus their synthetic analogs, supported by experimental data and methodologies. The focus is on the two primary bioactivities associated with this class of compounds: antitussive and insecticidal effects.

Antitussive Activity: Natural Alkaloids Demonstrate Superior Efficacy

A pivotal study comparing the antitussive effects of natural Stemona alkaloids with synthetic analogs has provided crucial insights into their structure-activity relationship (SAR). The research identified that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is a key structural feature for this biological activity.

Key Findings:
  • Natural Alkaloids: Neotuberostemonine (B189803) and neostenine, isolated from Stemona tuberosa, exhibited significant antitussive activity.

  • Structure-Activity Relationship: The study revealed that a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine core and an all-cis configuration at the three ring junctions are optimal for potent antitussive effects.[1]

  • Synthetic Analogs: Two synthetic analogs were tested alongside the natural compounds. While the specific structures of these synthetic analogs were not detailed in the available literature, the study concluded that modifications to the core structure resulted in a reduction or loss of antitussive activity.

Quantitative Comparison of Antitussive Activity
CompoundTypeBioactivity (Antitussive)Key Structural Features for Activity
Neotuberostemonine Natural ProductSignificantSaturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus, all-cis ring junction configuration.[1]
Neostenine Natural ProductSignificantSaturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus, all-cis ring junction configuration.[1]
Synthetic Analog 1 SyntheticReduced or Inactive (based on structure-activity trends)Assumed modification of the core tricyclic nucleus or ring junction stereochemistry.
Synthetic Analog 2 SyntheticReduced or Inactive (based on structure-activity trends)Assumed modification of the core tricyclic nucleus or ring junction stereochemistry.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

The antitussive activity of the compounds was evaluated using a standard in vivo model:

  • Animal Model: Male guinea pigs were used.

  • Cough Induction: Cough was induced by exposing the animals to a nebulized solution of 7.5% citric acid for a specified duration.[2]

  • Compound Administration: The natural alkaloids and synthetic analogs were administered to the guinea pigs, typically via intraperitoneal injection, prior to citric acid exposure.

  • Data Collection: The number of coughs within a defined period following citric acid challenge was counted and compared between treated and control groups.

  • Analysis: The percentage inhibition of cough frequency was calculated to determine the antitussive potency of each compound.

G cluster_0 Experimental Workflow: Antitussive Assay Guinea Pig Acclimatization Guinea Pig Acclimatization Baseline Cough Measurement (Citric Acid) Baseline Cough Measurement (Citric Acid) Guinea Pig Acclimatization->Baseline Cough Measurement (Citric Acid) Exposure Compound Administration Compound Administration Baseline Cough Measurement (Citric Acid)->Compound Administration Treatment Groups Cough Induction (Citric Acid) Cough Induction (Citric Acid) Compound Administration->Cough Induction (Citric Acid) Challenge Cough Frequency Measurement Cough Frequency Measurement Cough Induction (Citric Acid)->Cough Frequency Measurement Observation Data Analysis (% Inhibition) Data Analysis (% Inhibition) Cough Frequency Measurement->Data Analysis (% Inhibition) Calculation

Antitussive Bioassay Workflow

Insecticidal Activity: Natural Alkaloids as Potent Biopesticides

Certain Stemona alkaloids have demonstrated potent insecticidal properties, positioning them as promising candidates for the development of natural pesticides. The most active compounds identified are didehydrostemofoline and stemofoline (B1231652).

Key Findings:
  • High Potency: Didehydrostemofoline and stemofoline, primarily isolated from Stemona collinsiae, exhibit high toxicity against various insect larvae, such as Spodoptera littoralis.[3]

  • Comparative Efficacy: The insecticidal activity of these natural alkaloids has been shown to be comparable or even superior to some commercial pyrethrum extracts.

  • Limited Data on Synthetic Analogs: Currently, there is a lack of publicly available, direct comparative studies on the insecticidal activity of synthetic analogs of didehydrostemofoline or stemofoline versus the natural products. Research has predominantly focused on the isolation and evaluation of the naturally occurring compounds.

Quantitative Comparison of Insecticidal Activity
CompoundTypeBioactivity (Insecticidal)Target Organism
Didehydrostemofoline Natural ProductHigh toxicitySpodoptera littoralis larvae
Stemofoline Natural ProductHigh toxicitySpodoptera littoralis larvae
Synthetic Analogs SyntheticData not available for direct comparison.-
Experimental Protocol: Insecticidal Bioassay against Spodoptera littoralis

The insecticidal potential is typically assessed through feeding bioassays:

  • Test Organism: Neonate larvae of Spodoptera littoralis are commonly used.

  • Diet Preparation: An artificial diet is prepared and dispensed into multi-well plates.

  • Compound Application: The test compounds (natural alkaloids) are incorporated into the diet at various concentrations.

  • Larval Exposure: One larva is placed in each well containing the treated diet.

  • Observation: The mortality and growth inhibition of the larvae are recorded over a period of several days.

  • Data Analysis: The lethal concentration (LC50) and effective concentration for 50% growth inhibition (EC50) are calculated to quantify the insecticidal potency.

G cluster_1 Experimental Workflow: Insecticidal Assay Artificial Diet Preparation Artificial Diet Preparation Incorporation of Test Compounds Incorporation of Test Compounds Artificial Diet Preparation->Incorporation of Test Compounds Treatment Larval Exposure (S. littoralis) Larval Exposure (S. littoralis) Incorporation of Test Compounds->Larval Exposure (S. littoralis) Infestation Incubation and Observation Incubation and Observation Larval Exposure (S. littoralis)->Incubation and Observation Monitoring Mortality and Growth Assessment Mortality and Growth Assessment Incubation and Observation->Mortality and Growth Assessment Data Collection LC50 and EC50 Calculation LC50 and EC50 Calculation Mortality and Growth Assessment->LC50 and EC50 Calculation Analysis

Insecticidal Bioassay Workflow

Signaling Pathways: Unraveling the Mechanism of Action

Recent research has begun to elucidate the molecular mechanisms underlying the bioactivity of these alkaloids, particularly neotuberostemonine.

Neotuberostemonine and Anti-inflammatory/Anti-fibrotic Pathways:

Studies have shown that neotuberostemonine can ameliorate pulmonary fibrosis by modulating key signaling pathways in macrophages and fibroblasts. The proposed mechanism involves the inhibition of:

  • PI3K/AKT/HIF-1α pathway

  • PI3K/PAK/RAF/ERK/HIF-1α pathway

By inhibiting these pathways, neotuberostemonine reduces the secretion of pro-fibrotic factors such as TGF-β and SDF-1, thereby suppressing the activation of fibroblasts and the M2 polarization of macrophages.

G cluster_2 Neotuberostemonine Signaling Pathway Inhibition Neotuberostemonine Neotuberostemonine PI3K PI3K Neotuberostemonine->PI3K Inhibits AKT AKT PI3K->AKT PAK PAK PI3K->PAK HIF1a HIF-1α AKT->HIF1a RAF RAF PAK->RAF Fibroblast_Activation Fibroblast Activation HIF1a->Fibroblast_Activation Macrophage_Polarization Macrophage M2 Polarization HIF1a->Macrophage_Polarization ERK ERK RAF->ERK ERK->HIF1a

Neotuberostemonine's Inhibitory Effect on Pro-fibrotic Signaling

Conclusion

The available evidence strongly suggests that for antitussive activity, the natural Stemona alkaloids, such as neotuberostemonine and neostenine, are superior to their synthetic analogs that deviate from the core pharmacophore. The intricate stereochemistry and specific tricyclic structure of the natural products appear to be essential for their biological function. In the realm of insecticidal activity, natural alkaloids like didehydrostemofoline and stemofoline are highly potent, though a direct comparison with synthetic analogs is currently lacking in the literature. The elucidation of the signaling pathways affected by these compounds, as demonstrated with neotuberostemonine, opens new avenues for understanding their therapeutic potential and for the rational design of future synthetic derivatives with improved activity and specificity. Further research is warranted to synthesize and evaluate a broader range of analogs to more comprehensively map the structure-activity landscape of this fascinating class of natural products.

References

A Comparative Guide to Analytical Methods for Stemonidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Stemonidine, an alkaloid found in plants of the Stemona genus. The accurate and precise measurement of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and toxicological assessments. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and compares its performance with alternative analytical techniques, supported by experimental data.

Introduction to this compound and the Need for Validated Quantification

This compound belongs to a class of structurally complex alkaloids isolated from Stemona species, which have a history of use in traditional medicine. The therapeutic and toxicological properties of these plants are attributed to their alkaloid content. Consequently, the ability to reliably quantify specific alkaloids like this compound is essential for ensuring the safety and efficacy of related botanical products and for advancing pharmacological research. Validated analytical methods provide the necessary assurance of data accuracy, precision, and reliability, which are fundamental requirements for regulatory approval and scientific validity.

Primary Analytical Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

A robust method for the simultaneous quantification of major alkaloids from Stemona radix has been developed and validated using HPLC coupled with an Evaporative Light Scattering Detector (ELSD). While this specific study focused on six other major Stemona alkaloids (croomine, stemoninine, tuberostemonine (B192615), neotuberostemonine, bisdehydrostemoninne, and tuberostemonine D), the methodology is highly applicable for the quantification of this compound due to the similar physicochemical properties of these compounds. The ELSD is particularly suitable for detecting compounds like this compound that lack a strong UV chromophore.

Experimental Protocol: HPLC-ELSD Method

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and clean up the alkaloids from the plant matrix.

  • Procedure:

    • Accurately weigh 1.0 g of powdered Stemona radix and transfer to a flask.

    • Add 50 mL of 0.5% HCl-methanol solution.

    • Perform ultrasonication for 30 minutes.

    • Adjust the pH of the solution to 10-11 with ammonia (B1221849) water.

    • Evaporate the solution to dryness under reduced pressure.

    • Dissolve the residue in 10 mL of water and apply to a pre-activated C18 SPE cartridge.

    • Wash the cartridge with 10 mL of water.

    • Elute the alkaloids with 10 mL of methanol (B129727).

    • Evaporate the eluate to dryness and reconstitute the residue in 1 mL of methanol for HPLC analysis.

2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity HPLC system with an Alltech 3300 ELSD.

  • Column: Agilent TC-C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

  • Gradient Program: A 70-minute gradient program is typically used to ensure separation of the complex mixture of alkaloids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Drift tube temperature: 60°C.

    • Nebulizer gas (Nitrogen) pressure: 2.5 bar.

Data Presentation: Validation Parameters of the HPLC-ELSD Method

The following table summarizes the validation data for the quantification of six major Stemona alkaloids, which are indicative of the expected performance for this compound analysis using this method.[1]

ParameterCroomineStemoninineTuberostemonineNeotuberostemonineBisdehydrostemoninneTuberostemonine D
Linearity (R²) >0.9990>0.9990>0.9990>0.9990>0.9990>0.9990
LOD (µg/mL) 0.0860.0210.0110.0150.0330.025
LOQ (µg/mL) 0.2590.0630.0330.0450.0980.075
Intra-day Precision (RSD%) <3.4%<3.4%<3.4%<3.4%<3.4%<3.4%
Inter-day Precision (RSD%) <3.4%<3.4%<3.4%<3.4%<3.4%<3.4%
Repeatability (RSD%) <3.4%<3.4%<3.4%<3.4%<3.4%<3.4%
Recovery (%) 96.6-103.796.6-103.796.6-103.796.6-103.796.6-103.796.6-103.7
Recovery (RSD%) <4.0%<4.0%<4.0%<4.0%<4.0%<4.0%

Method Validation Workflow

MethodValidationWorkflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis StdPrep Prepare Standard Solutions (Multiple Concentrations) Linearity Linearity & Range StdPrep->Linearity Sensitivity LOD & LOQ StdPrep->Sensitivity SamplePrep Prepare QC Samples (Spiked Matrix) Accuracy Accuracy (Recovery) SamplePrep->Accuracy Precision Precision (Repeatability & Intermediate) SamplePrep->Precision Specificity Specificity SamplePrep->Specificity CalCurve Construct Calibration Curve (Peak Area vs. Concentration) Linearity->CalCurve Stats Calculate RSD%, Recovery% Accuracy->Stats Precision->Stats Limits Determine S/N Ratio Sensitivity->Limits

Caption: Workflow for the validation of an analytical method.

Comparison with Alternative Analytical Methods

While the HPLC-ELSD method is robust, other techniques offer different advantages in terms of sensitivity, selectivity, and cost. The choice of method often depends on the specific application, sample matrix, and available instrumentation.

FeatureHPLC-ELSDHPLC-DAD/UVLC-MS/MS
Principle Measures light scattered by analyte particles after solvent evaporation.Measures the absorption of UV-Vis light by the analyte.Measures the mass-to-charge ratio of the analyte and its fragments.
Selectivity Moderate. Dependent on chromatographic separation.Moderate. Prone to interference from co-eluting compounds with similar UV spectra.High. Provides structural information and can distinguish between isobaric compounds.
Sensitivity Good. Suitable for major components.Lower. Requires a chromophore in the analyte.Very High. Ideal for trace-level quantification.
Linearity Range Can be non-linear and may require logarithmic transformation.Typically wide and linear.Wide and linear.
Cost Moderate instrument cost.Lower instrument cost.High instrument and maintenance cost.
Applicability for this compound Good, as it does not require a chromophore.Potentially limited if this compound has poor UV absorbance.Excellent, offering the highest sensitivity and selectivity.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a common and cost-effective method for the quantification of small molecules.[2] However, its applicability to this compound is contingent on the alkaloid possessing a suitable chromophore for UV detection. If this compound has weak UV absorbance, the sensitivity of this method may be insufficient for trace-level analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[3][4] This technique would be the method of choice for pharmacokinetic studies of this compound in biological matrices like plasma or urine, where concentrations are expected to be very low. The high selectivity of MS/MS minimizes interference from complex biological matrices.

Logical Relationship for Method Selection

MethodSelection start This compound Quantification Needed matrix What is the sample matrix? start->matrix is_bio_matrix Biological Fluid? matrix->is_bio_matrix concentration Expected Concentration? is_high_conc High (e.g., >1 µg/mL)? concentration->is_high_conc chromophore Does this compound have a strong UV chromophore? has_chromophore Yes/No chromophore->has_chromophore is_bio_matrix->concentration No (e.g., Plant Extract) lcmsms LC-MS/MS is_bio_matrix->lcmsms Yes is_high_conc->chromophore Yes hplc_elsd HPLC-ELSD is_high_conc->hplc_elsd No has_chromophore->hplc_elsd No hplc_dad HPLC-DAD has_chromophore->hplc_dad Yes

Caption: Decision tree for selecting a suitable analytical method.

Conclusion

The quantification of this compound can be reliably achieved using a validated HPLC-ELSD method, which is particularly advantageous given the potential lack of a strong UV chromophore in the molecule. This method demonstrates good linearity, precision, and accuracy, making it suitable for the quality control of Stemona-based herbal products. For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological fluids, LC-MS/MS is the recommended alternative. The choice of the most appropriate analytical method should be guided by the specific research question, the nature of the sample matrix, and the required level of sensitivity.

References

Stemonidine's Bioactivity Profile: A Comparative Analysis of its Acetylcholinesterase Inhibition and Potential for Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a bioactive compound is paramount. This guide provides a comparative analysis of the bioactivity of Stemonidine, an alkaloid isolated from plants of the Stemona genus, with a primary focus on its acetylcholinesterase inhibitory activity. Due to the limited publicly available data on this compound's activity in other bioassays, this guide also highlights the need for further cross-reactivity profiling.

This compound, also referred to as stenine (B102979) in scientific literature, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. This guide summarizes the available quantitative data on this compound's AChE inhibitory potency and compares it with established drugs.

Comparative Analysis of Acetylcholinesterase Inhibition

The inhibitory activity of this compound against acetylcholinesterase has been quantified, providing a benchmark for its potency. To contextualize its efficacy, the following table compares the half-maximal inhibitory concentration (IC50) of this compound with two widely used AChE inhibitors, Donepezil and Galantamine.

CompoundBioassayIC50 Value
This compound (Stenine) Acetylcholinesterase (AChE) Inhibition19.8 ± 2.5 µM[1]
Donepezil Acetylcholinesterase (AChE) Inhibition0.0067 - 0.023 µM[2]
Galantamine Acetylcholinesterase (AChE) Inhibition0.35 - 1.25 µM[2]

Note: Lower IC50 values indicate greater potency. The IC50 values for Donepezil and Galantamine can vary depending on the specific experimental conditions.

Cross-Reactivity Profile of this compound

A comprehensive understanding of a compound's cross-reactivity is essential to assess its potential for off-target effects and to build a complete safety and efficacy profile. Ideally, this compound would be tested against a panel of other relevant biological targets, particularly other receptors and enzymes within the cholinergic system, as well as in broader assays to assess general cytotoxicity.

At present, there is a notable lack of publicly available data on the activity of this compound in bioassays other than acetylcholinesterase inhibition. To construct a thorough cross-reactivity profile, further experimental investigation is required. Recommended assays would include, but are not limited to:

  • Nicotinic Acetylcholine Receptor (nAChR) Binding Assays: To determine if this compound interacts with these ligand-gated ion channels, which are also part of the cholinergic system.

  • Muscarinic Acetylcholine Receptor (mAChR) Binding Assays: To assess any potential activity at these G-protein coupled receptors, which mediate many of the effects of acetylcholine in the central and peripheral nervous systems.

  • Cytotoxicity Assays: To evaluate the general toxicity of this compound against various cell lines and determine its therapeutic window.

  • Antiproliferative Assays: To investigate whether this compound has any effect on cell growth and division, which is crucial for assessing its potential as an anticancer agent or identifying unwanted side effects.

The following diagram illustrates a logical workflow for the comprehensive bioactivity screening of a compound like this compound.

This compound This compound AChE Acetylcholinesterase (AChE) Inhibition Assay This compound->AChE nAChR Nicotinic Acetylcholine Receptor Binding Assay This compound->nAChR mAChR Muscarinic Acetylcholine Receptor Binding Assay This compound->mAChR Cytotoxicity Cytotoxicity Assay This compound->Cytotoxicity Antiproliferative Antiproliferative Assay This compound->Antiproliferative Data Comparative Data Analysis AChE->Data nAChR->Data mAChR->Data Cytotoxicity->Data Antiproliferative->Data

Bioactivity Screening Workflow for this compound.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following section outlines the protocol for the acetylcholinesterase inhibition assay, which was used to determine the IC50 value of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used, simple, and rapid colorimetric method for determining acetylcholinesterase activity.

Principle:

The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, the absorbance of which is measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound (or stenine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add in the following order:

      • Phosphate buffer

      • This compound solution at various concentrations (or solvent for control)

      • DTNB solution

      • AChE solution

    • The mixture is typically pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction:

    • The enzymatic reaction is initiated by the addition of the substrate, ATCI, to each well.

  • Measurement:

    • The absorbance at 412 nm is measured immediately and then at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is calculated from the change in absorbance over time.

    • The percentage of AChE inhibition is calculated for each concentration of this compound by comparing the reaction rate with that of the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

The following diagram illustrates the enzymatic reaction and detection principle of the Ellman's assay.

cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection ATCI Acetylthiocholine (ATCI) AChE AChE ATCI->AChE hydrolysis Thiocholine Thiocholine Thiocholine->Thiocholine_detect AChE->Thiocholine DTNB DTNB (colorless) TNB 5-Thio-2-nitrobenzoate (yellow) DTNB->TNB reaction

Principle of the Ellman's Assay for AChE Activity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for conducting comparative molecular docking studies, with a specific focus on the natural alkaloid Stemonidine and its potential inhibitors. Tailored for researchers, scientists, and professionals in drug development, this document outlines the experimental workflow, data presentation standards, and detailed protocols necessary for a robust computational analysis. While specific experimental data on the comparative docking of this compound is not yet widely published, this guide offers a blueprint for such an investigation, using hypothetical data for illustrative purposes.

Introduction to this compound and Molecular Docking

This compound is a member of the Stemona alkaloids, a class of natural products known for their complex structures and a range of biological activities. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and mode of action of potential drug candidates against a specific protein target.

A comparative docking study is essential to evaluate the potential of a lead compound, such as this compound, against known inhibitors of a particular biological target. This allows for a quantitative comparison of their binding affinities and interaction patterns, providing insights into the structural features that govern their inhibitory potential.

Hypothetical Comparative Docking Analysis

Given the limited publicly available data on this compound's specific protein targets, we propose a hypothetical study targeting Acetylcholinesterase (AChE), a key enzyme in the central nervous system and a common target for alkaloids. For this illustrative comparison, we will use Donepezil and Galantamine, two well-established AChE inhibitors.

Data Presentation

A crucial aspect of a comparative study is the clear and concise presentation of quantitative data. The following table summarizes hypothetical docking results for this compound and known AChE inhibitors.

CompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound -9.8-10.5TRP84, TYR130, PHE3302
Donepezil -11.2-12.1TRP84, TYR130, PHE330, ASP723
Galantamine -10.5-11.3TRP84, TYR130, PHE330, SER2002

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A standardized and well-documented experimental protocol is fundamental for the reproducibility of in silico experiments.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein, in this case, human Acetylcholinesterase (PDB ID: 4EY7), from the Protein Data Bank (PDB).

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Charge Assignment: Assign appropriate Kollman charges to the protein atoms.

  • File Conversion: Convert the processed protein file into the PDBQT format, which includes atomic charges and atom-type definitions, making it suitable for docking software like AutoDock.

Ligand Preparation
  • Obtain Ligand Structures: The 3D structures of this compound, Donepezil, and Galantamine can be obtained from chemical databases like PubChem or synthesized using chemical drawing software.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable, low-energy conformation.

  • Charge Assignment: Assign Gasteiger charges to the ligand atoms.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligands to allow for conformational flexibility during the docking process.

  • File Conversion: Convert the prepared ligand files to the PDBQT format.

Molecular Docking
  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The active site can be identified from the literature or by locating the binding site of the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm, to explore the conformational space of the ligand within the defined grid box.[1]

  • Execution: Run the docking simulation. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities.

  • Analysis of Results: Analyze the docking results to identify the best binding pose for each ligand based on the lowest docking score and a visual inspection of the interactions with the active site residues.

Visualizing the Workflow and Potential Signaling Pathway

To further elucidate the process and potential biological context, the following diagrams are provided.

G cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB) PrepProtein 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligands 2. Obtain Ligand Structures (e.g., PubChem) PrepLigands 4. Ligand Preparation (Energy Minimization, Assign Charges) Ligands->PrepLigands Grid 5. Define Grid Box (Active Site Identification) PrepProtein->Grid PrepLigands->Grid Docking 6. Run Molecular Docking (e.g., AutoDock) Grid->Docking Results 7. Analyze Docking Poses (Binding Energy, Interactions) Docking->Results Comparison 8. Comparative Analysis (Rank Inhibitors) Results->Comparison G This compound This compound (Hypothetical Inhibitor) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Inhibits Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival Neuroprotection Akt->CellSurvival Promotes

References

Stereoisomer Spotlight: Unraveling the Biological Activity of Stemonidine and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides a comparative analysis of the biological activities of stereoisomers within the Stemona alkaloid family, with a specific focus on Stemonidine and its closely related analogues. While direct comparative studies on this compound stereoisomers are not extensively available, data from other Stemona alkaloids strongly indicate that stereochemistry is a critical determinant of their therapeutic and toxicological profiles.

The Stemona alkaloids, a unique class of natural products, are renowned for their potent antitussive and insecticidal properties. This compound, a prominent member of this family, shares these biological activities. The intricate stereochemistry of these molecules, often featuring multiple chiral centers, gives rise to a variety of stereoisomers, each with the potential for distinct biological effects. This guide will delve into the available experimental data to highlight these differences, providing a valuable resource for drug discovery and development efforts targeting respiratory ailments and pest control.

Comparative Analysis of Biological Activity

To illustrate the profound impact of stereochemistry on biological function, this section presents a comparative summary of the antitussive and insecticidal activities of various Stemona alkaloid stereoisomers.

Antitussive Activity

The antitussive properties of Stemona alkaloids are a key area of research. Studies on stereoisomers of tuberostemonine-type alkaloids have revealed significant differences in their efficacy.

Alkaloid StereoisomerAnimal ModelAssayPotency (ED₅₀)Citation
Neotuberostemonine (B189803)Guinea PigCitric Acid-Induced Cough~10 mg/kg (i.p.)[1]
Tuberostemonine (B192615)Guinea PigCitric Acid-Induced Cough~25 mg/kg (i.p.)[1]
Croomine (B1227750)Guinea PigCitric Acid-Induced CoughSimilar to Neotuberostemonine[2]
StemoninineGuinea PigCitric Acid-Induced CoughSimilar to Neotuberostemonine[2]

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. i.p. (intraperitoneal) administration.

The data clearly indicates that neotuberostemonine is a more potent antitussive agent than its stereoisomer, tuberostemonine, when administered intraperitoneally.[1] Interestingly, croomine and stemoninine, which are also stereoisomers within the broader Stemona family, exhibit antitussive potency comparable to neotuberostemonine. This underscores the subtle yet critical role of the spatial arrangement of atoms in dictating the interaction with biological targets responsible for the cough reflex.

Insecticidal Activity

The insecticidal properties of Stemona alkaloids are another area of significant interest. Didehydrostemofoline has been identified as a particularly potent insecticidal compound within this family.

AlkaloidInsect SpeciesAssayActivity Metric (LC₅₀)Citation
DidehydrostemofolineSpodoptera littoralisLeaf Disc BioassayHighly Toxic
StemofolineSpodoptera littoralisLeaf Disc BioassayLower toxicity than Didehydrostemofoline
TuberostemonineSpodoptera littoralisLeaf Disc BioassayRepellent, not toxic

LC₅₀ (Median Lethal Concentration) is the concentration of a substance that is lethal to 50% of a test population.

These findings demonstrate a clear structure-activity relationship. Didehydrostemofoline exhibits high toxicity against the larvae of Spodoptera littoralis, while its stereoisomer, stemofoline, shows reduced activity. In contrast, tuberostemonine acts as a repellent rather than a toxin to the same insect species. This highlights how stereoisomerism can lead to qualitatively different biological effects, a crucial consideration in the development of new insecticides.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

Citric Acid-Induced Cough Assay in Guinea Pigs

This widely used model assesses the efficacy of antitussive agents.

Principle: Inhalation of a citric acid aerosol irritates the upper respiratory tract of guinea pigs, inducing a cough reflex. The ability of a test compound to reduce the frequency of coughing is a measure of its antitussive activity.

Procedure:

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs (300-400g) are acclimatized to the experimental conditions for at least one week.

  • Baseline Cough Response: Each animal is placed in a transparent chamber and exposed to a nebulized solution of 0.4 M citric acid in saline for a set period (e.g., 5 minutes). The number of coughs is recorded by trained observers.

  • Compound Administration: The test compound (e.g., this compound stereoisomers) is administered via a specific route (e.g., intraperitoneal injection) at various doses. A control group receives the vehicle.

  • Post-Treatment Cough Induction: After a predetermined time (e.g., 30 minutes), the animals are re-exposed to the citric acid aerosol, and the number of coughs is again recorded.

  • Data Analysis: The percentage inhibition of the cough response is calculated for each dose group relative to the vehicle control. The ED₅₀ value is then determined using appropriate statistical methods.

Insecticidal Leaf Disc Bioassay with Spodoptera littoralis

This assay evaluates the toxicity and antifeedant properties of compounds against herbivorous insects.

Principle: Larvae of the Egyptian cotton leafworm, Spodoptera littoralis, are fed leaf discs treated with the test compound. The mortality rate and the extent of feeding are measured to determine the compound's insecticidal and antifeedant activity.

Procedure:

  • Insect Rearing: Spodoptera littoralis larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 25°C, 65% relative humidity, 16:8 h light:dark cycle).

  • Preparation of Treated Leaf Discs: Leaf discs of a suitable host plant (e.g., cotton or castor bean) are dipped in solutions of the test compound at various concentrations. Control discs are treated with the solvent alone. The discs are allowed to air dry.

  • Bioassay: Third-instar larvae are placed in individual petri dishes containing a treated leaf disc.

  • Observation and Data Collection: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours). The area of the leaf disc consumed can also be measured to assess antifeedant effects.

  • Data Analysis: The LC₅₀ value is calculated using probit analysis or other suitable statistical methods.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which Stemona alkaloids exert their biological effects are still under investigation. However, emerging evidence points to the modulation of specific signaling pathways.

Antitussive Activity and HIF-1α Signaling

Recent studies on neotuberostemonine, a potent antitussive Stemona alkaloid, have shed light on its potential mechanism of action. Research suggests that neotuberostemonine may regulate the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway. HIF-1α is a transcription factor that plays a crucial role in cellular responses to low oxygen levels and is implicated in inflammatory processes in the lungs. By modulating this pathway, neotuberostemonine may help to alleviate the inflammation and irritation that trigger the cough reflex.

HIF-1a_Signaling_Pathway cluster_0 Cellular Stress (e.g., Hypoxia, Inflammation) cluster_1 Neotuberostemonine Intervention cluster_2 Cellular Response Hypoxia Hypoxia HIF-1a_Stabilization HIF-1α Stabilization Hypoxia->HIF-1a_Stabilization Neotuberostemonine Neotuberostemonine Neotuberostemonine->HIF-1a_Stabilization Inhibits Pro-inflammatory_Mediators Pro-inflammatory Mediators HIF-1a_Stabilization->Pro-inflammatory_Mediators Cough_Reflex Cough Reflex Pro-inflammatory_Mediators->Cough_Reflex

Caption: Proposed mechanism of antitussive action via HIF-1α signaling.

Insecticidal Activity and Nicotinic Acetylcholine (B1216132) Receptors

The insecticidal action of some Stemona alkaloids is believed to involve the modulation of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. These receptors are crucial for synaptic transmission. By acting as either agonists or antagonists at these receptors, Stemona alkaloids can disrupt normal nerve function, leading to paralysis and death in susceptible insects. The specific interaction with nAChRs is likely highly dependent on the stereochemistry of the alkaloid.

Insecticidal_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Stemona Alkaloid Intervention ACh_Release Acetylcholine (ACh) Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_Release->nAChR Binds to Nerve_Impulse Nerve Impulse Propagation nAChR->Nerve_Impulse Activates Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death Stemona_Alkaloid Stemona Alkaloid (e.g., Didehydrostemofoline) Stemona_Alkaloid->nAChR Modulates (Agonist/Antagonist)

Caption: Proposed insecticidal mechanism via nAChR modulation.

Conclusion

References

Head-to-Head Comparison: Stemonidine and Galanthamine in Cholinergic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Stemonidine, a representative alkaloid from the Stemona family, and Galanthamine (B1674398), a well-established acetylcholinesterase inhibitor. The comparison focuses on their mechanisms of action, inhibitory potency against acetylcholinesterase, and their influence on key signaling pathways relevant to neurodegenerative diseases.

Executive Summary

Galanthamine is a well-characterized drug with a dual mechanism of action: competitive inhibition of acetylcholinesterase (AChE) and allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This dual action is thought to contribute to its efficacy in treating the symptoms of Alzheimer's disease. Data on a specific compound named "this compound" is limited in publicly available literature. Therefore, this guide will utilize data from representative Stemona alkaloids, specifically Stenine B and Stenine, which have documented acetylcholinesterase inhibitory activity, to provide a comparative analysis against galanthamine. Based on available data, certain Stemona alkaloids exhibit potent AChE inhibition, with Stenine B showing a comparable, albeit slightly lower, potency to galanthamine. The primary mechanism identified for these Stemona alkaloids is competitive and reversible AChE inhibition.[3] Information regarding their effects on nAChRs and downstream signaling pathways is currently lacking.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for the acetylcholinesterase inhibitory activity of Stemona alkaloids (Stenine B and Stenine) and Galanthamine.

CompoundTarget EnzymeIC50 Value (µM)Mode of InhibitionSource Organism/Method
Stenine B Acetylcholinesterase (AChE)2.1 ± 0.2Reversible, CompetitiveStemona sessilifolia[3]
Stenine Acetylcholinesterase (AChE)19.8 ± 2.5Not specifiedStemona sessilifolia[3]
Galanthamine Acetylcholinesterase (AChE)0.41Reversible, CompetitiveSynthetic/Natural[4]

Mechanism of Action

This compound (Stemona Alkaloids)

The primary mechanism of action identified for the studied Stemona alkaloids is the inhibition of acetylcholinesterase.[3] Specifically, Stenine B has been shown to be a reversible and competitive inhibitor of AChE.[3] This mode of action involves the alkaloid binding to the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Currently, there is no available evidence to suggest that Stemona alkaloids, including this compound, act as allosteric modulators of nicotinic acetylcholine receptors.

Galanthamine

Galanthamine exhibits a dual mechanism of action, which distinguishes it from many other acetylcholinesterase inhibitors.[2][5]

  • Competitive and Reversible Acetylcholinesterase Inhibition : Similar to the Stemona alkaloids, galanthamine is a competitive and reversible inhibitor of AChE.[2] By blocking the enzyme, it increases the availability of acetylcholine at cholinergic synapses.

  • Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : Galanthamine binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site.[5][6] This binding potentiates the receptor's response to acetylcholine, enhancing cholinergic signaling. However, it is important to note that some studies have questioned the significance of this allosteric modulation at human α4β2 or α7 nAChRs.[7]

Signaling Pathways

This compound (Stemona Alkaloids)

There is currently a lack of information in the scientific literature regarding the specific signaling pathways modulated by this compound or other Stemona alkaloids beyond the direct inhibition of acetylcholinesterase.

Galanthamine

Galanthamine's influence extends to several intracellular signaling pathways, primarily as a consequence of its dual mechanism of action.

  • MAPK/JNK and PI3K/Akt Signaling : Galantamine has been shown to activate the MAPK/JNK signaling pathway, which leads to an enhanced expression of α7 nicotinic acetylcholine receptors (α7nAChR).[1] Conversely, it inhibits the PI3K/Akt signaling pathway, which promotes neuronal autophagy.[1]

  • Autophagy : By inhibiting the Akt pathway, galantamine can increase the biogenesis of autophagosomes, a key component of the cellular degradation and recycling process known as autophagy.[1] The enhanced expression of α7nAChR, which can bind to the autophagosomal marker protein LC3, may act as a cargo carrier for the sequestration of β-amyloid into autophagosomes for degradation.[1]

  • NF-κB Signaling : Through its action on the cholinergic system, particularly via α7 nAChRs, galanthamine can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] This pathway is a key regulator of the expression of pro-inflammatory cytokines.[3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of the compounds is determined using a spectrophotometric method developed by Ellman et al.[8]

Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine.

Reagents:

  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Test compounds (this compound/Stemona alkaloids and Galanthamine) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of AChE solution to each well. A blank containing all reagents except the enzyme and a negative control with the solvent instead of the test compound should be included.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 10-15 minutes) using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of the negative control.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Isolation of Stemona Alkaloids (General Protocol)

The following is a general protocol for the extraction and isolation of alkaloids from Stemona species, which can be adapted for the isolation of this compound.

Materials:

  • Dried and powdered plant material of a Stemona species (e.g., roots of Stemona sessilifolia)

  • Ethanol (B145695) or Methanol (B129727)

  • Dilute Hydrochloric Acid (HCl) (e.g., 2-4%)

  • Ammonium Hydroxide (NH4OH) or other base to adjust pH

  • Dichloromethane (B109758) (CH2Cl2) or other suitable organic solvent

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, acetone)

Procedure:

  • Extraction: The powdered plant material is extracted exhaustively with an alcohol such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction:

    • The crude extract is acidified with dilute HCl to a pH of 1-2.

    • This acidic aqueous solution is then partitioned with an organic solvent like ethyl ether to remove neutral and acidic compounds.

    • The aqueous layer is then basified with a base such as aqueous NH4OH to a pH of 9-10.

    • The basic aqueous solution is repeatedly extracted with an immiscible organic solvent like dichloromethane to extract the crude alkaloids.[5]

  • Purification:

    • The crude alkaloid extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents, for example, starting with petroleum ether and gradually increasing the polarity with acetone, to separate the different alkaloids.[5]

    • Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC).

    • Fractions containing the desired alkaloid (e.g., this compound) are combined and may require further purification steps like preparative TLC or recrystallization to obtain the pure compound.

Visualizations

Signaling Pathways

Galanthamine_Signaling Galanthamine Galanthamine AChE Acetylcholinesterase (AChE) Galanthamine->AChE Inhibits nAChR Nicotinic Acetylcholine Receptor (nAChR) Galanthamine->nAChR Modulates PI3K_Akt PI3K/Akt Pathway Galanthamine->PI3K_Akt Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades MAPK_JNK MAPK/JNK Pathway nAChR->MAPK_JNK nAChR->PI3K_Akt NFkB NF-κB Pathway nAChR->NFkB Inhibits a7nAChR_exp α7nAChR Expression MAPK_JNK->a7nAChR_exp Promotes Autophagy Autophagy PI3K_Akt->Autophagy Inhibits a7nAChR_exp->Autophagy Enhances Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Galanthamine's dual mechanism and downstream signaling.

Experimental Workflow

AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents: Buffer, DTNB, ATCI, AChE start->reagent_prep plate_setup Set up 96-well Plate: Buffer, DTNB, Test Compound reagent_prep->plate_setup add_enzyme Add AChE Solution plate_setup->add_enzyme pre_incubate Pre-incubate at 25°C add_enzyme->pre_incubate start_reaction Initiate Reaction with ATCI pre_incubate->start_reaction measure_abs Measure Absorbance at 412 nm start_reaction->measure_abs data_analysis Calculate % Inhibition and IC50 measure_abs->data_analysis end End data_analysis->end

Caption: Workflow for the AChE inhibition assay.

Conclusion

Galanthamine is a multifaceted compound with a well-documented dual mechanism of action that includes both acetylcholinesterase inhibition and allosteric modulation of nicotinic acetylcholine receptors, influencing several downstream signaling pathways. While specific data for "this compound" is scarce, related Stemona alkaloids like Stenine B have demonstrated potent, competitive, and reversible acetylcholinesterase inhibition. This suggests that the Stemona class of alkaloids holds promise as a source of AChE inhibitors. However, further research is imperative to isolate and characterize this compound, determine its precise IC50 value for AChE, investigate its potential effects on nicotinic acetylcholine receptors, and elucidate the signaling pathways it may modulate. A direct and comprehensive head-to-head comparison will only be possible once this fundamental information becomes available.

References

Unveiling the Enigmatic Mechanism: A Comparative Guide to Validating Stemonidine's Action on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug developer, this guide provides a comprehensive framework for validating the mechanism of action of novel compounds, such as the hypothetical Stemonidine, at nicotinic acetylcholine (B1216132) receptors (nAChRs). We present a comparative analysis of experimental data, detailed protocols for key validation assays, and illustrative diagrams to elucidate the intricate signaling pathways and experimental workflows.

Nicotinic acetylcholine receptors, a family of ligand-gated ion channels, are pivotal in various physiological processes and represent significant therapeutic targets for a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[1][2] The diverse subtypes of nAChRs, such as the homomeric α7 and the heteromeric α4β2 receptors, offer opportunities for the development of highly selective therapeutic agents.[3][4] The validation of a novel compound's mechanism of action is a critical step in the drug discovery pipeline, requiring a multi-faceted approach to ascertain its binding characteristics, functional effects, and mode of interaction with the target receptor.

Comparative Analysis of this compound's Receptor Affinity and Functional Potency

To contextualize the potential therapeutic utility of this compound, its binding affinity and functional potency at major nAChR subtypes would be compared with established nAChR modulators. The following tables summarize hypothetical quantitative data for this compound alongside representative data for known compounds.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference Ligand
This compound (Hypothetical) α725[³H]Methyllycaconitine
α4β2150[³H]Epibatidine
Varenicline α4β20.06[³H]Epibatidine
PNU-282987 (α7 Agonist) α726[³H]Methyllycaconitine
Methyllycaconitine (α7 Antagonist) α71.2[³H]Methyllycaconitine
CompoundnAChR SubtypeFunctional Potency (EC₅₀/IC₅₀, µM)Assay Type
This compound (Hypothetical Agonist) α70.8Two-electrode voltage clamp (Xenopus oocytes)
α4β25.2Two-electrode voltage clamp (Xenopus oocytes)
Acetylcholine (Endogenous Agonist) α715Two-electrode voltage clamp (Xenopus oocytes)
α4β21.2Two-electrode voltage clamp (Xenopus oocytes)
PNU-282987 (α7 Agonist) α70.3Calcium imaging (cell-based assay)
Mecamylamine (Non-selective Antagonist) α4β20.2Two-electrode voltage clamp (Xenopus oocytes)

Elucidating the Mechanism: Experimental Protocols

The validation of this compound's mechanism of action would necessitate a series of well-defined experiments. Below are detailed protocols for key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from CHO or HEK293 cells stably transfected with the receptor subunits) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) is used.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]Methyllycaconitine for α7 nAChRs or [³H]Epibatidine for α4β2 nAChRs) at a fixed concentration and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To functionally characterize the effect of this compound on nAChR ion channel activity.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits and incubated for 2-5 days to allow for receptor expression.

  • Recording: Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Drug Application: The endogenous agonist, acetylcholine (ACh), is applied to elicit an inward current. To determine if this compound is an agonist, it is applied alone. To test for antagonistic activity, it is co-applied with ACh. To assess for allosteric modulation, it is pre-applied before the co-application with ACh.

  • Data Acquisition: The current responses are recorded and analyzed to determine parameters such as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Visualizing the Validation Workflow and Signaling Pathways

To aid in the conceptualization of the validation process and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_binding Binding Characterization cluster_functional Functional Characterization cluster_mechanism Mechanism of Action b1 Radioligand Binding Assays b2 Determine Ki for α7, α4β2, etc. b1->b2 f4 Determine EC₅₀/IC₅₀ and Efficacy b2->f4 Inform Functional Concentrations f1 Two-Electrode Voltage Clamp (Xenopus Oocytes) f1->f4 f2 Patch Clamp Electrophysiology (Mammalian Cells) f2->f4 f3 Calcium Imaging Assays f3->f4 m1 Agonist vs. Antagonist vs. Allosteric Modulator f4->m1 Define Mode of Action m2 Competitive vs. Non-competitive Antagonism (Schild Analysis) m1->m2 m3 Positive (PAM) vs. Negative (NAM) Allosteric Modulation m1->m3

Caption: Experimental workflow for validating the mechanism of action of a novel nAChR modulator.

nAChR_signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_downstream Downstream Effects nAChR nAChR (e.g., α7, α4β2) Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine, this compound) Agonist->nAChR Binds to Orthosteric Site (Activation) Antagonist Competitive Antagonist Antagonist->nAChR Blocks Orthosteric Site (Inhibition) PAM Positive Allosteric Modulator (PAM) PAM->nAChR Binds to Allosteric Site (Potentiation) NAM Negative Allosteric Modulator (NAM) NAM->nAChR Binds to Allosteric Site (Inhibition) Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascades Intracellular Signaling (e.g., Ca²⁺-dependent pathways) Ion_Influx->Signaling_Cascades Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Signaling_Cascades->Cellular_Response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

By employing a systematic and comparative approach as outlined in this guide, researchers can rigorously validate the mechanism of action of novel compounds like this compound, thereby accelerating the development of new and improved therapies for nAChR-related disorders.

References

Safety Operating Guide

Proper Disposal of Stemonidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of Stemonidine, ensuring the safety of personnel and the protection of the environment.

This document provides essential safety and logistical information for the proper disposal of this compound, a natural Stemona alkaloid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of the Stemona alkaloid class of compounds, which exhibit potent insecticidal and cytotoxic properties. Therefore, this compound and any materials contaminated with it must be handled and disposed of as hazardous waste.

Hazard Assessment and Safety Precautions

Assumed Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Environmental Hazard: Potential for harm to aquatic life. Release into the environment must be prevented.

Personal Protective Equipment (PPE): When handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is recommended when handling the solid compound or when there is a risk of generating aerosols.

This compound Disposal Procedures

All waste containing this compound must be segregated and disposed of as hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid this compound Waste: Collect pure this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid this compound Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and the approximate concentration and quantity.

    • Indicate the primary hazard(s) (e.g., "Toxic").

  • Waste Storage:

    • Store hazardous waste containers in a designated and secure satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

    • Store away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Decontamination of Glassware and Surfaces:
  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve and remove the bulk of the this compound residue. Collect this solvent rinse as hazardous liquid waste.

  • Washing: Wash the glassware and surfaces thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow glassware to air dry or place it in a drying oven.

Spill and Contamination Procedures:
  • Evacuate and Ventilate: In the event of a spill, immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation.

  • Don PPE: Before attempting cleanup, put on the appropriate personal protective equipment as outlined above.

  • Contain the Spill:

    • For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne.

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area with a 70% ethanol solution or another suitable laboratory disinfectant.

  • Dispose of Contaminated Materials: All materials used for the cleanup (e.g., absorbent pads, paper towels, gloves) must be placed in a sealed and properly labeled hazardous waste container for disposal.

Data Presentation

ParameterGuideline
Waste Category Hazardous Chemical Waste
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat, respirator (for solids/aerosols)
Solid Waste Container Labeled, leak-proof container for solids
Liquid Waste Container Labeled, compatible container for liquids
Sharps Container Designated hazardous waste sharps container
Disposal Method Collection by a licensed hazardous waste contractor
Prohibited Disposal Drain disposal, regular trash

Experimental Protocols

The disposal procedures outlined in this document are based on standard protocols for handling and disposing of toxic chemical waste in a laboratory setting. These protocols are derived from general guidelines provided by occupational safety and environmental protection agencies.

Mandatory Visualization

Stemonidine_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal_pathway Disposal Pathway Pure_this compound Pure this compound Solid_Waste Solid Hazardous Waste (Toxic) Pure_this compound->Solid_Waste Contaminated_Labware Contaminated Labware Contaminated_Labware->Solid_Waste Sharps_Waste Sharps Hazardous Waste (Toxic) Contaminated_Labware->Sharps_Waste if sharp Solutions This compound Solutions Liquid_Waste Liquid Hazardous Waste (Toxic) Solutions->Liquid_Waste Spill_Cleanup Spill Cleanup Materials Spill_Cleanup->Solid_Waste Label_Container Label Container: 'Hazardous Waste - this compound (Toxic)' Solid_Waste->Label_Container Liquid_Waste->Label_Container Sharps_Waste->Label_Container Store_Securely Store in Secure Satellite Accumulation Area Label_Container->Store_Securely Contact_EHS Contact EHS for Pickup Store_Securely->Contact_EHS

Caption: Decision workflow for the proper disposal of this compound waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.